Ipabc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[9-[(4-azido-3-iodophenyl)methyl]-3-(propan-2-ylamino)carbazol-4-yl]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26IN5O2/c1-15(2)28-21-10-11-23-24(25(21)33-14-16(3)32)18-6-4-5-7-22(18)31(23)13-17-8-9-20(29-30-27)19(26)12-17/h4-12,15-16,28,32H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGQPWNZHWXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C2=C(C=C1)N(C3=CC=CC=C32)CC4=CC(=C(C=C4)N=[N+]=[N-])I)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26IN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50906280 | |
| Record name | 1-({9-[(4-Azido-3-iodophenyl)methyl]-3-[(propan-2-yl)amino]-9H-carbazol-4-yl}oxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50906280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101515-09-7 | |
| Record name | (4-Azido-3-iodobenzyl)carazolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101515097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-({9-[(4-Azido-3-iodophenyl)methyl]-3-[(propan-2-yl)amino]-9H-carbazol-4-yl}oxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50906280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Function of ApbC Protein in Salmonella enterica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ApbC protein in Salmonella enterica is a crucial component in the intricate network of iron-sulfur ([Fe-S]) cluster biogenesis and metabolism. This cytoplasmic protein exhibits a dual functionality, acting as both an ATPase and a potential scaffold or carrier for [Fe-S] clusters. Its role is particularly prominent in the metabolic pathway for tricarballylate utilization, where it is essential for the maturation of the [4Fe-4S] cluster-containing enzyme, TcuB. This guide provides a comprehensive overview of the current understanding of ApbC's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.
Core Function: A Key Player in Iron-Sulfur Cluster Metabolism
ApbC is a 40-kDa cytoplasmic protein fundamentally involved in the metabolism of iron-sulfur clusters, which are ubiquitous and essential cofactors for a wide range of cellular processes.[1] The protein contains a Walker A box motif, indicative of its ability to bind and hydrolyze ATP, a function that has been experimentally verified and shown to be critical for its in vivo activity.[1][2]
Mutants of Salmonella enterica lacking a functional apbC gene exhibit phenotypes characteristic of defective [Fe-S] cluster metabolism.[3][4] These include impaired activity of [Fe-S] cluster-containing enzymes such as aconitase and succinate dehydrogenase.[2] A hallmark phenotype of an apbC mutant is its inability to utilize tricarballylate as a sole carbon and energy source.[1][3][4] This is directly linked to a severe reduction in the activity of TcuB, an enzyme essential for tricarballylate catabolism that contains two [4Fe-4S] clusters.[3][4]
Quantitative Analysis of ApbC Function
The impact of ApbC on the physiology of Salmonella enterica has been quantified through various experimental approaches. The data underscores the protein's significant role in metabolic efficiency and [Fe-S] cluster-dependent pathways.
| Parameter Measured | Wild-Type Strain | apbC Mutant Strain | isc Mutant Strain | apbC isc Double Mutant | Reference(s) |
| Doubling Time in Rich Medium (hours) | Not specified | Increased | 5.4 ± 0.1 | 6.3 ± 0.1 | [2] |
| TcuB Activity (relative units) | ~100% | ~1% | Not specified | Not specified | [3][4] |
| Aconitase Specific Activity (relative units) | High | Reduced | Significantly Reduced | Not specified | [2] |
| Succinate Dehydrogenase Activity (relative units) | High | Reduced | Significantly Reduced | Not specified | [2] |
The Tricarballylate Utilization Pathway: A Model for ApbC Function
The catabolism of tricarballylate in Salmonella enterica serves as a valuable model system for elucidating the specific role of ApbC. The pathway involves the TcuA, TcuB, and TcuC proteins. TcuB, in particular, requires two [4Fe-4S] clusters for its function, making it a direct downstream target of ApbC's activity.[3][4] In the absence of ApbC, the maturation of TcuB is severely impaired, leading to a 100-fold decrease in its activity and the consequent inability of the bacterium to grow on tricarballylate.[3][4]
This metabolic block leads to the accumulation of tricarballylate, which can be toxic to the cell. Suppressor mutations that restore growth of an apbC mutant on tricarballylate have been identified in the tcuC gene, which encodes the tricarballylate transporter. These mutations are thought to reduce the uptake of tricarballylate, thus mitigating its toxic accumulation.[1]
Functional Redundancy and Interaction with the Isc Machinery
While ApbC plays a significant role in [Fe-S] cluster metabolism, it is not the sole protein with this function. Salmonella enterica possesses the primary Isc (Iron-Sulfur Cluster) and Suf (Sulfur utilization factor) systems for de novo [Fe-S] cluster biosynthesis. Interestingly, ApbC exhibits functional redundancy with IscU, the scaffold protein of the Isc system.[3]
Evidence for this functional overlap comes from genetic suppression studies. Overexpression of iscU from a plasmid can compensate for the absence of ApbC, restoring the ability of an apbC mutant to grow on tricarballylate.[3] Furthermore, mutations that lead to the derepression of the isc operon also suppress the apbC mutant phenotype.[3] This suggests that under normal conditions, ApbC may be the preferred protein for the maturation of certain [Fe-S] proteins like TcuB, but when the components of the Isc system are present in higher concentrations, IscU can take over this role.
Experimental Protocols
Purification of His-tagged ApbC Protein
This protocol is adapted from studies characterizing the biochemical properties of ApbC.[2]
-
Expression: The apbC gene is cloned into an expression vector with a C-terminal His6-tag. The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)/pLysS).
-
Culture Growth: The transformed cells are grown in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C with shaking to an optical density at 650 nm (OD650) of 0.6.
-
Induction: Protein expression is induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated for an additional 3 hours.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or other mechanical means.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His6-tagged ApbC protein is then eluted using a buffer with a higher concentration of imidazole (e.g., a gradient of 0 to 250 mM imidazole).
-
Dialysis and Storage: The eluted protein fractions are dialyzed against a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20% glycerol) and stored at -80°C. Protein purity is assessed by SDS-PAGE.
ATPase Activity Assay
The ATPase activity of purified ApbC can be measured by quantifying the release of inorganic phosphate (Pi) from ATP.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl2, ATP, and the purified ApbC protein.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Termination: The reaction is stopped by the addition of a reagent that terminates the enzymatic activity and allows for the colorimetric detection of Pi (e.g., malachite green-based reagents).
-
Quantification: The amount of Pi released is determined by measuring the absorbance at a specific wavelength (e.g., 620 nm) and comparing it to a standard curve generated with known concentrations of phosphate.
-
Controls: Negative controls should include reactions without the enzyme and reactions with a boiled or protease-treated enzyme to ensure that the observed ATP hydrolysis is due to the activity of ApbC.
Implications for Drug Development
The essential role of [Fe-S] cluster biogenesis and metabolism in the viability and virulence of pathogenic bacteria like Salmonella enterica makes the proteins involved in these pathways attractive targets for novel antimicrobial agents. ApbC, with its specific and crucial role in the maturation of key metabolic enzymes, presents a potential target. Inhibition of ApbC's ATPase activity or its ability to handle [Fe-S] clusters could disrupt critical metabolic pathways, such as the utilization of specific carbon sources available in the host environment, thereby attenuating the bacterium's ability to establish and maintain an infection. Further research into the specific structural and mechanistic details of ApbC could facilitate the rational design of inhibitors that specifically target this protein without affecting host cell machinery.
Conclusion
The ApbC protein of Salmonella enterica is a multifaceted protein with a demonstrated role in [Fe-S] cluster metabolism and ATPase activity. Its function is critical for the activity of [Fe-S] cluster-containing enzymes, exemplified by its essential role in the maturation of TcuB for tricarballylate catabolism. While it exhibits functional redundancy with the IscU scaffold protein, its non-redundant roles under certain conditions highlight its importance in the metabolic flexibility and overall fitness of this pathogenic bacterium. A deeper understanding of ApbC's structure, mechanism, and regulation will not only enhance our knowledge of bacterial iron-sulfur metabolism but may also pave the way for the development of novel therapeutic strategies against Salmonella infections.
References
- 1. A method for investigating protein-protein interactions related to Salmonella Typhimurium pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Salmonella enterica Requires ApbC Function for Growth on Tricarballylate: Evidence of Functional Redundancy between ApbC and IscU - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of the Multiple Resistance Mechanisms in Salmonella—A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ApbC in Iron-Sulfur Cluster Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron-sulfur ([Fe-S]) clusters are ancient and ubiquitous cofactors essential for a vast array of biological processes, including electron transfer, metabolic catalysis, DNA repair, and gene regulation. The biogenesis of these clusters is a highly conserved and complex process involving dedicated protein machinery. This technical guide provides an in-depth examination of ApbC, a key ATPase involved in the cytosolic [Fe-S] protein assembly (CIA) pathway in bacteria and its homologs in archaea and eukaryotes. We will detail its biochemical properties, mechanism of action as an [Fe-S] cluster carrier, relevant quantitative data, and the experimental protocols used to elucidate its function. This document serves as a comprehensive resource for researchers investigating [Fe-S] cluster metabolism and for professionals exploring novel therapeutic targets within these critical pathways.
Introduction to ApbC and [Fe-S] Cluster Metabolism
The assembly of iron-sulfur clusters is not a spontaneous process; it requires sophisticated cellular machinery to acquire, traffic, and insert these cofactors into target apoproteins while avoiding the toxicity of free iron and sulfide. In many organisms, the primary de novo assembly occurs on scaffold proteins within systems like the Iron-Sulfur Cluster (ISC) or Sulfur Utilization (SUF) machinery. Following initial assembly, clusters must be transported and transferred to their final destinations.
ApbC (Anaerobic Phenylalanine Breakdown C) is a crucial player in the downstream trafficking of [Fe-S] clusters. Initially identified in Salmonella enterica through genetic screens for mutants with defects in [Fe-S] cluster-dependent pathways, ApbC is now understood to function as a specialized [Fe-S] cluster carrier protein.[1][2] It is a homodimeric ATPase belonging to a conserved family of proteins that includes the eukaryotic cytosolic [Fe-S] assembly components Nbp35 and Cfd1.[3][4] These proteins act as intermediaries, accepting a pre-formed [4Fe-4S] cluster and delivering it to recipient apoproteins in the cytosol.
Biochemical and Structural Properties of ApbC
ApbC is a homodimeric protein with a monomeric molecular weight of approximately 40.8 kDa.[1][5] Its structure contains key conserved motifs that are critical for its function:
-
Deviant Walker A and B Motifs: These are nucleotide-binding domains responsible for binding and hydrolyzing ATP.[3][6] The ATPase activity is essential for the in vivo function of ApbC, although, intriguingly, it is not required for the direct in vitro transfer of its [Fe-S] cluster to some acceptor proteins.[6][7]
-
C-terminal Cys-X-X-Cys Motif: This conserved cysteine motif is located at the C-terminus of the protein and is indispensable for coordinating the [Fe-S] cluster.[3] Mutational analyses have confirmed that these cysteine residues are essential for ApbC's activity.[6]
As purified, ApbC typically contains little to no iron or acid-labile sulfide, existing in its "apo" form.[1][8] However, it can be chemically reconstituted to bind an iron-sulfur cluster, forming the "holo" protein.
Mechanism of Action: An [Fe-S] Cluster Carrier
The primary role of ApbC is to bind a [4Fe-4S] cluster and subsequently transfer it to a target apoprotein. This function positions it as a central trafficking component in [Fe-S] cluster metabolism.
[4Fe-4S] Cluster Binding and Coordination
Upon chemical reconstitution under reducing conditions, ApbC binds a single [4Fe-4S] cluster per homodimer.[1][9][10] Spectroscopic data from reconstituted holo-ApbC shows a UV-visible absorption spectrum characteristic of proteins containing [4Fe-4S] clusters.[5][8] The current model suggests that this cluster is coordinated across the dimer interface, likely involving the C-terminal Cys-X-X-Cys motifs from each monomer.[1][4]
Cluster Transfer to Apoproteins
The hallmark of ApbC's function is its ability to efficiently transfer its bound [4Fe-4S] cluster. This has been demonstrated in vitro through the activation of the yeast enzyme, apo-isopropylmalate isomerase (Leu1), which requires a [4Fe-4S] cluster for its catalytic activity.[1][5][7] Holo-ApbC can rapidly and effectively transfer its cluster to apo-Leu1, restoring its enzymatic function.[1] This process highlights ApbC's role as a scaffold or carrier, capable of donating its cluster to a functionally diverse range of target proteins.
The Role of ATP Hydrolysis
ApbC possesses intrinsic ATPase activity, a feature that distinguishes it from many other [Fe-S] scaffold proteins like IscU.[6][7] While ATP hydrolysis is confirmed to be essential for the in vivo function of ApbC, studies have shown that it is not necessary for the in vitro transfer of the [4Fe-4S] cluster from holo-ApbC to apo-Leu1.[6][7] This suggests that the energy from ATP hydrolysis is likely required for a different step in the functional cycle, such as receiving the cluster from an upstream donor, interaction with other assembly factors, or the dissociation and recycling of apo-ApbC after cluster delivery.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the function of ApbC from Salmonella enterica and its homologs.
| Parameter | Value | Organism/System | Reference |
| Molecular Weight | ~40.8 kDa (monomer) | Salmonella enterica | [1][5] |
| [Fe-S] Cluster Stoichiometry | 2 Fe and 2 S2- per monomer (reconstituted) | Salmonella enterica | [1][8][10] |
| Cluster Type | [4Fe-4S] per homodimer | Salmonella enterica | [1][4] |
| Cluster Transfer Stoichiometry | 2 moles of Holo-ApbC per 1 mole of apo-Leu1 (for max activation) | S. enterica ApbC, S. cerevisiae Leu1 | [5][7] |
| ATPase Activity | Confirmed, essential for in vivo function | Salmonella enterica | [6] |
Key Experimental Protocols
The characterization of ApbC has relied on several key biochemical and genetic methodologies.
Expression and Purification of ApbC
-
Gene Cloning: The apbC gene is cloned into an expression vector, such as pET20, often with a C-terminal hexahistidine tag to facilitate purification.[6]
-
Protein Expression: The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21). Protein expression is induced, typically with IPTG.
-
Cell Lysis: Cells are harvested and lysed via sonication or French press in a buffered solution.
-
Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto a Ni2+-affinity chromatography column. The column is washed, and the His-tagged ApbC protein is eluted using an imidazole gradient.[6]
-
Dialysis: The purified protein is dialyzed against a suitable buffer to remove imidazole and for storage.
In Vitro [Fe-S] Cluster Reconstitution
This procedure must be performed under strict anaerobic conditions to prevent oxidation and degradation of the cluster.
-
Preparation: All buffers and solutions are deoxygenated by purging with an inert gas (e.g., argon or nitrogen). The procedure is carried out in an anaerobic chamber.
-
Protein Preparation: Apo-ApbC is treated with a reducing agent, such as dithiothreitol (DTT), to ensure cysteine residues are reduced.
-
Reconstitution Mix: A source of iron (e.g., ferrous ammonium sulfate) and a source of sulfide (e.g., lithium sulfide) are slowly added to the stirring protein solution in a stoichiometric excess.[6]
-
Incubation: The reaction is allowed to incubate, typically for several hours at room temperature, to allow for cluster formation on the protein scaffold.
-
Desalting: Excess, unincorporated iron and sulfide are removed by passing the protein solution through a desalting column (e.g., Sephadex G-25).
-
Analysis: The formation of the holo-protein is confirmed by UV-visible spectroscopy (looking for the characteristic absorbance of [4Fe-4S] clusters) and by quantifying the iron and sulfide content.[1]
Cluster Transfer and Leu1 Activity Assay
This assay measures the ability of holo-ApbC to donate its cluster to an acceptor protein.
-
Preparation of Apo-Leu1: The recipient protein, S. cerevisiae isopropylmalate isomerase (Leu1), is expressed, purified, and rendered into its apo-form by removing its native [Fe-S] cluster using chelators.
-
Assay Reaction: In an anaerobic environment, a defined amount of reconstituted holo-ApbC is mixed with apo-Leu1.[5]
-
Activation: The mixture is incubated to allow for the transfer of the [4Fe-4S] cluster from ApbC to Leu1.
-
Enzyme Activity Measurement: At various time points, aliquots are taken from the activation mixture and added to a separate assay cuvette containing the substrate for Leu1 (isopropylmalate).
-
Detection: The enzymatic activity of the now-activated Leu1 is monitored spectrophotometrically by following the production of its product. The rate of this reaction is directly proportional to the amount of successfully reconstituted holo-Leu1.[1][7]
Visualized Pathways and Workflows
The following diagrams illustrate the key processes involving ApbC.
Caption: The functional cycle of the ApbC [Fe-S] cluster carrier protein.
Caption: Experimental workflow for the ApbC-mediated activation of apo-Leu1.
Caption: Conserved function of ApbC and its homologs across domains of life.
Conclusion and Future Directions
ApbC and its homologs represent a fundamental and ancient solution to the problem of trafficking reactive [Fe-S] clusters within the cell. Its dual ability to bind a [4Fe-4S] cluster and hydrolyze ATP places it at a critical intersection of [Fe-S] metabolism and cellular energy dynamics. While its role as a cluster carrier to acceptor proteins is well-established, many questions remain. Identifying the native upstream [Fe-S] donor to ApbC, elucidating the precise role of ATP hydrolysis in its functional cycle, and mapping its full network of protein-protein interactions are key areas for future research. For drug development professionals, the essentiality of this pathway in many organisms, including pathogens, suggests that components of the [Fe-S] cluster trafficking system could represent novel targets for therapeutic intervention. A deeper understanding of the mechanisms of proteins like ApbC will be vital for exploiting these possibilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Archaeal ApbC/Nbp35 Homologs Function as Iron-Sulfur Cluster Carrier Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters. | Semantic Scholar [semanticscholar.org]
- 5. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchwithnj.com [researchwithnj.com]
- 10. researchwithrutgers.com [researchwithrutgers.com]
An In-Depth Technical Guide to the ApbC Protein: Structure, Active Site, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ApbC protein, a member of the diverse ParA/Mrp/NBP35 family of P-loop NTPases, is a crucial player in the intricate cellular process of iron-sulfur ([Fe-S]) cluster biogenesis. Functioning as an ATP-dependent [Fe-S] cluster carrier, ApbC is essential for the maturation of numerous enzymes that require these ancient cofactors for their catalytic activity. This guide provides a comprehensive overview of the current understanding of ApbC, with a particular focus on its three-dimensional structure, the architecture of its active site, and its functional role in metabolic pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential therapeutic development targeting this important protein family.
Introduction
Iron-sulfur ([Fe-S]) clusters are among the most ancient and versatile inorganic cofactors in nature, participating in a wide array of biological processes, including electron transfer, metabolic catalysis, DNA repair, and gene regulation. The assembly and insertion of these clusters into apoproteins is a complex and highly regulated process managed by dedicated cellular machineries. The ApbC protein has emerged as a key component of a specialized [Fe-S] cluster trafficking pathway.
Initially identified in bacteria such as Salmonella enterica and Escherichia coli for its role in the alternative pyrimidine biosynthetic (Apb) pathway for thiamine synthesis, ApbC's function is now understood to be much broader. It acts as a scaffold for the assembly of a [4Fe-4S] cluster and subsequently transfers it to recipient apoproteins. This activity is dependent on its ability to bind and hydrolyze ATP, a characteristic feature of the P-loop NTPase superfamily to which it belongs. Homologs of ApbC are found across all domains of life, including Nbp35 and Cfd1 in yeast, HCF101 in plants, and Nubp1 in humans, highlighting its conserved and fundamental role in cellular metabolism.
This technical guide will delve into the molecular details of ApbC, providing a foundation for researchers and drug development professionals interested in [Fe-S] cluster metabolism and related diseases.
ApbC Protein Structure
The three-dimensional structure of ApbC provides critical insights into its mechanism of action. Recently, the crystal structure of ApbC from Escherichia coli was determined, revealing a homodimeric assembly with a distinct "W" shape.
Overall Fold and Quaternary Structure
ApbC exists as a homodimer in solution.[1] The monomer consists of a P-loop NTPase domain and an additional N-terminal domain that is thought to confer specificity. The dimeric interface is extensive and is crucial for both its ATPase activity and its ability to coordinate the [Fe-S] cluster.
Key Structural Motifs
Two highly conserved motifs are hallmarks of the ApbC protein family and are essential for its function:
-
Deviant Walker A Motif (P-loop): Located within the NTPase domain, ApbC possesses a "deviant" Walker A motif with the consensus sequence GKXXXGK(S/T).[2] This motif is responsible for binding the phosphate groups of ATP and is critical for ATP hydrolysis.[2][3] The presence of two lysine residues is a distinguishing feature of this subfamily of P-loop NTPases.[2]
-
C-terminal CXXC Motif: A conserved CXXC motif is located in the C-terminal region of the protein.[4][5][6] The two cysteine residues of this motif from each monomer are proposed to come together at the dimer interface to coordinate the [4Fe-4S] cluster. Mutagenesis of these cysteines impairs [Fe-S] cluster binding and transfer.[2]
The ApbC Active Site
The active site of ApbC can be considered as a composite of two key functional regions: the ATP-binding and hydrolysis site, and the [Fe-S] cluster-binding site.
ATP-Binding and Hydrolysis Site
The ATP-binding pocket is formed by the Walker A motif and other conserved residues within the NTPase domain. The binding of ATP is thought to induce conformational changes that are necessary for the subsequent steps in the catalytic cycle, including [Fe-S] cluster transfer. While the precise mechanism is still under investigation, ATP hydrolysis is essential for the in vivo function of ApbC.[2]
[Fe-S] Cluster-Binding Site
The [4Fe-4S] cluster is coordinated at the dimer interface by the CXXC motifs from each subunit. This arrangement suggests that the cluster bridges the two monomers, stabilizing the dimeric form of the holo-protein. The release of the cluster to an acceptor protein is a critical step in its function as a carrier.
Quantitative Data
The following tables summarize the available quantitative data for ApbC from Salmonella enterica.
Table 1: Stoichiometry of Iron-Sulfur Cluster Binding
| Parameter | Value | Reference |
| Moles of Fe per ApbC monomer | 2 | |
| Moles of S²⁻ per ApbC monomer | 2 | |
| Inferred Cluster Type | [4Fe-4S] per homodimer |
Table 2: Kinetics of [Fe-S] Cluster Transfer
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (k) | ~40,000 M⁻¹min⁻¹ | Transfer from holo-ApbC to apo-Leu1 | [2] |
Table 3: ATPase Activity of Wild-Type and Variant ApbC Proteins
| ApbC Variant | Relative ATPase Activity (%) | Reference |
| Wild-Type | 100 | [2] |
| K116A | < 5 | [2] |
| K121A | < 5 | [2] |
| S122A | 100 | [2] |
| S182A | 100 | [2] |
| C283A | 100 | [2] |
| C286A | 100 | [2] |
Functional Role and Signaling Pathway
ApbC plays a vital role in the maturation of [Fe-S] cluster-containing proteins. One of its key functions is in the biosynthesis of thiamine (Vitamin B1). In this pathway, ApbC is thought to be responsible for delivering the [4Fe-S] cluster to ThiH, a radical SAM enzyme that catalyzes a key step in the synthesis of the thiazole moiety of thiamine. A defect in ApbC leads to a conditional thiamine requirement, highlighting its importance in this metabolic pathway.
The general workflow for ApbC-mediated [Fe-S] cluster transfer can be summarized as follows:
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of ApbC.
Expression and Purification of Recombinant ApbC
This protocol is adapted for the expression and purification of His-tagged ApbC from S. enterica.
6.1.1. Expression
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the apbC gene with a C-terminal His6-tag.
-
Inoculate a 5 mL overnight culture of LB medium containing the appropriate antibiotic and grow at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 18°C for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
6.1.2. Purification
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the fractions by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.
In Vitro [Fe-S] Cluster Reconstitution on ApbC
This protocol describes the chemical reconstitution of a [4Fe-4S] cluster on purified apo-ApbC. All steps must be performed under strict anaerobic conditions in a glove box.
-
Prepare a solution of apo-ApbC (typically 50-100 µM) in anaerobic buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Add a 5-fold molar excess of DTT and incubate for 30 minutes to ensure all cysteine residues are reduced.
-
Sequentially add a 10-fold molar excess of ferrous chloride (FeCl₂) or ferrous ammonium sulfate and a 10-fold molar excess of sodium sulfide (Na₂S) with gentle mixing after each addition. The solution should turn a reddish-brown color, indicative of [Fe-S] cluster formation.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove excess iron and sulfide by passing the reconstituted protein solution through a desalting column (e.g., PD-10) pre-equilibrated with anaerobic buffer.
-
Determine the concentration of the reconstituted holo-ApbC by measuring its absorbance at 410 nm (using an appropriate extinction coefficient) and by quantifying the iron and sulfide content.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ApbC by quantifying the release of inorganic phosphate (Pi).
-
Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl₂, and 1-5 µM of purified ApbC.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
At various time points (e.g., 0, 5, 10, 15, 20, 30 minutes), remove aliquots of the reaction and stop the reaction by adding the aliquot to a solution that will denature the enzyme (e.g., perchloric acid or by flash-freezing).
-
Quantify the amount of inorganic phosphate released in each aliquot using a colorimetric method, such as the malachite green assay.
-
Plot the concentration of Pi released over time to determine the initial rate of ATP hydrolysis.
-
To determine kinetic parameters (Km and kcat), vary the concentration of ATP and measure the initial rates. Fit the data to the Michaelis-Menten equation.
In Vitro [Fe-S] Cluster Transfer Assay
This assay monitors the transfer of the [4Fe-S] cluster from holo-ApbC to a recipient apoprotein, such as apo-aconitase or apo-Leu1, by measuring the restoration of the recipient protein's enzymatic activity.
-
Prepare the recipient apoprotein by treating the holoenzyme with an iron chelator (e.g., EDTA) and a denaturant (e.g., guanidine hydrochloride), followed by refolding and removal of the chelator and denaturant by dialysis.
-
In an anaerobic environment, prepare a reaction mixture containing the recipient apoprotein (e.g., 1-2 µM) in an appropriate assay buffer.
-
Initiate the cluster transfer by adding reconstituted holo-ApbC to the reaction mixture at varying molar ratios (e.g., 1:1, 2:1, 4:1 ApbC:recipient).
-
At different time points, take aliquots of the reaction and measure the enzymatic activity of the recipient protein using a standard activity assay for that enzyme.
-
The increase in enzymatic activity over time reflects the rate of [Fe-S] cluster transfer.
Conclusion and Future Directions
The ApbC protein represents a fascinating and important class of [Fe-S] cluster carrier proteins. Its unique structural features, including the deviant Walker A motif and the dimeric arrangement for cluster coordination, set it apart from other components of the general [Fe-S] cluster biogenesis machinery. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the precise molecular mechanisms of ApbC-mediated ATP hydrolysis, [Fe-S] cluster transfer, and substrate recognition.
Future research should focus on elucidating the high-resolution structure of ApbC in complex with its nucleotide and [Fe-S] cluster ligands, as well as with its protein interaction partners. A deeper understanding of the regulatory networks that control ApbC expression and activity will also be crucial. Given the essential role of [Fe-S] cluster metabolism in all forms of life, a detailed characterization of ApbC and its homologs may pave the way for the development of novel antimicrobial agents or therapies for human diseases associated with defects in [Fe-S] protein maturation.
References
- 1. ATPase-independent type-III protein secretion in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decreased Transport Restores Growth of a Salmonella enterica apbC Mutant on Tricarballylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. string-db.org [string-db.org]
- 4. Structural analysis of ligand-bound states of the Salmonella type III secretion system ATPase InvC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Salmonella Effector SptP Dephosphorylates Host AAA+ ATPase VCP to Promote Development of its Intracellular Replicative Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Shorter Protocol for Detection of Salmonella enterica subsp. enterica in Peanut Butter Samples Followed by a rRNA Detection System [sigmaaldrich.com]
A Technical Guide to ApbC Protein Homologs in Bacteria: Function, Analysis, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The ApbC protein, also known as Mrp in Escherichia coli, is a crucial component of iron-sulfur ([Fe-S]) cluster metabolism in a wide range of bacteria. As a member of the ParA subfamily of P-loop ATPases, ApbC functions as an [Fe-S] cluster carrier, essential for the maturation of numerous metalloproteins. Its primary role involves the binding and ATP-dependent transfer of [Fe-S] clusters to target apoproteins. A key metabolic pathway reliant on ApbC function is the alternative pyrimidine biosynthetic (APB) pathway for thiamine (Vitamin B1) synthesis, making it a potential target for novel antimicrobial agents. This guide provides an in-depth overview of ApbC homologs, quantitative data on their characteristics, detailed experimental protocols for their study, and visual diagrams of relevant biochemical pathways and experimental workflows.
The Role of ApbC in Bacterial Metabolism
ApbC is a highly conserved protein found across diverse bacterial phyla. Its fundamental function is to facilitate the assembly and delivery of [Fe-S] clusters, which are ancient and ubiquitous cofactors critical for various cellular processes, including:
-
Enzymatic Catalysis: Many enzymes, such as aconitase in the TCA cycle and the radical SAM enzyme ThiH in thiamine biosynthesis, require [Fe-S] clusters for their catalytic activity.
-
Electron Transfer: Proteins involved in respiratory and photosynthetic electron transport chains utilize [Fe-S] clusters as redox centers.
-
Gene Regulation: Some transcriptional regulators use [Fe-S] clusters to sense environmental signals, such as oxygen or iron availability.
In bacteria like Salmonella enterica, mutations in the apbC gene lead to defects in [Fe-S] cluster-dependent pathways.[1] This manifests as auxotrophy for thiamine, particularly under conditions where the de novo purine biosynthesis pathway is compromised, highlighting ApbC's role in synthesizing the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine.[2][3]
Biochemically, ApbC exhibits two core activities essential for its in vivo function:
-
ATP Hydrolysis: ApbC possesses a deviant Walker A motif and hydrolyzes ATP, a process believed to be necessary for the efficient loading or transfer of the [Fe-S] cluster.[4]
-
[Fe-S] Cluster Binding and Transfer: ApbC can be chemically reconstituted to bind a [4Fe-4S] cluster. This holo-ApbC is then capable of rapidly and efficiently transferring the cluster to an acceptor apoprotein, such as apo-aconitase or the yeast isopropylmalate isomerase (Leu1).[1]
Quantitative Data on ApbC Homologs
The ApbC protein is well-conserved across different bacterial species. Below is a summary of quantitative data for ApbC homologs from several representative bacteria. The sequence identity matrix was generated using a multiple sequence alignment of the respective protein sequences obtained from the UniProt database.
| Property | Salmonella enterica (serovar Typhimurium) | Escherichia coli (strain K-12) | Bacillus subtilis (strain 168) | Pseudomonas aeruginosa (strain PAO1) |
| UniProt Accession | Q8ZNN5 | P76318 | P96711 | Q9I637 |
| Gene Name | apbC | mrp (apbC) | ydiE | PA0806 |
| Length (Amino Acids) | 369 | 369 | 355 | 357 |
| Molecular Weight (Da) | 39,930 | 40,019 | 39,013 | 37,843 |
| Dimeric MW (kDa, Exp.) | ~40.8[1] | Not Reported | Not Reported | Not Reported |
| Sequence Identity (%) | ||||
| S. enterica | 100% | 92.4% | 39.8% | 43.1% |
| E. coli | 92.4% | 100% | 40.1% | 43.4% |
| B. subtilis | 39.8% | 40.1% | 100% | 38.2% |
| P. aeruginosa | 43.1% | 43.4% | 38.2% | 100% |
| ATPase Kinetics | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
Role of ApbC in Thiamine Biosynthesis
ApbC plays a critical, albeit indirect, role in the biosynthesis of thiamine pyrophosphate (TPP), the active form of vitamin B1. It is required for the maturation of ThiH, a radical SAM enzyme that contains an oxygen-sensitive [Fe-S] cluster and is responsible for the formation of the thiazole moiety of thiamine. The diagram below illustrates the metabolic context of ApbC's function.
References
- 1. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel eukaryotic factor for cytosolic Fe–S cluster assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins | Springer Nature Experiments [experiments.springernature.com]
ApbC as a potential target for novel antibiotics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of pathogens necessitates a continuous search for novel therapeutic agents that act on unexploited bacterial targets. This whitepaper delves into the promise of ApbC, a bacterial protein with essential roles in metabolism, as a potential target for a new class of antibiotics. Its unique biochemical functions and its necessity for bacterial survival under specific conditions make it an attractive candidate for inhibitor development.
Executive Summary
ApbC is a P-loop ATPase belonging to the Mrp/Nbp35 family of proteins, which are involved in iron-sulfur ([Fe-S]) cluster metabolism.[1] Found in a wide range of bacteria, including pathogens like Salmonella enterica, ApbC exhibits two critical biochemical activities: ATP hydrolysis and the ability to bind and transfer [Fe-S] clusters to acceptor proteins.[2][3] These functions are integral to the biosynthesis of thiamine (Vitamin B1), specifically in the alternative pyrimidine biosynthetic (APB) pathway.[4][5] Mutations that inactivate ApbC lead to thiamine auxotrophy and significant growth defects, particularly when bacteria are cultured on specific carbon sources, underscoring its importance for metabolic flexibility and survival.[1][4][6] This guide provides a comprehensive overview of ApbC's function, its role in key metabolic pathways, and the experimental methodologies used to study it, positioning ApbC as a compelling target for future antimicrobial drug discovery programs.
The Biochemical Function and Significance of ApbC
ApbC's indispensability stems from its dual roles in bacterial physiology, which are tightly interconnected.
Dual Enzymatic Activities
In-depth biochemical studies have demonstrated that for ApbC to be functional in vivo, it must possess both of its core biochemical activities[2][3]:
-
ATPase Activity: ApbC contains a Walker A motif, characteristic of P-loop NTPases, and has been shown to hydrolyze ATP.[5][6] This ATP hydrolysis is believed to provide the energy required for its function in [Fe-S] cluster trafficking.
-
[Fe-S] Cluster Binding and Transfer: ApbC can bind an [Fe-S] cluster and efficiently transfer it to apo-proteins.[2][3] This function is crucial for the maturation of numerous enzymes that depend on [Fe-S] clusters for their catalytic activity. Genetic studies have suggested a degree of functional overlap between ApbC and IscU, a well-known [Fe-S] cluster scaffold protein.[2]
Role in Thiamine Biosynthesis
Thiamine pyrophosphate is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism.[7][8] Bacteria can synthesize thiamine de novo. ApbC plays a pivotal role in the synthesis of the 4-amino-5-hydroxymethyl-2-methyl pyrimidine (HMP) moiety of thiamine, particularly through the Alternative Pyrimidine Biosynthetic (APB) pathway.[4][5] This pathway becomes critical when the primary de novo purine biosynthesis pathway, which also produces an HMP precursor, is impaired (e.g., in purF mutants).[4][5] Lesions in the apbC gene block the APB pathway, leading to a thiamine requirement for growth.[4] It is hypothesized that ApbC is involved in the maturation of ThiH, an [Fe-S] cluster-containing enzyme that is a key component of the thiamine synthesis machinery.[5]
ApbC in Key Metabolic Pathways
ApbC's function is integrated into the broader metabolic network of the cell, primarily impacting [Fe-S] protein-dependent pathways.
The Alternative Pyrimidine Biosynthetic (APB) Pathway
The APB pathway provides a route to HMP synthesis that is independent of de novo purine synthesis. It utilizes aminoimidazole ribonucleotide (AIR) as a precursor. The diagram below illustrates the central role of ApbC in enabling this pathway, likely through its function in maturing critical [Fe-S] enzymes.
Tricarballylate Catabolism
The essentiality of ApbC is also evident in the catabolism of certain alternative carbon sources. For instance, Salmonella enterica mutants lacking a functional apbC gene are unable to grow on tricarballylate.[1] This metabolic pathway relies on enzymes that contain [Fe-S] clusters, and the growth defect in apbC mutants is attributed to the improper assembly or repair of these critical enzymes.[1]
Quantitative Data on ApbC Function and Essentiality
The following tables summarize key quantitative data from studies on ApbC, highlighting its biochemical properties and its importance for bacterial growth.
Table 1: Biochemical Properties of ApbC Variants
| ApbC Variant | ATP Hydrolysis | Rapid [Fe-S] Cluster Transfer | In Vivo Complementation | Inferred Class of Function |
|---|---|---|---|---|
| Wild-Type | + | + | + | Fully Functional |
| S182A | + | + | +/- | Partially Functional |
| G177V | - | + | - | ATPase Defective |
| C273A/C276A | + | - | - | Cluster Binding/Transfer Defective |
Data derived from studies on Salmonella enterica ApbC. "+" indicates activity, "-" indicates lack of activity, "+/-" indicates partial activity. The S182A variant showed reduced but present in vivo function.[2][9]
Table 2: Impact of ApbC Deletion on Bacterial Growth
| Bacterial Strain | Carbon Source | Thiamine Supplement | Relative Doubling Time (vs. Wild-Type) |
|---|---|---|---|
| S. enterica ΔapbC | Glucose | - | ~1.6x |
| S. enterica ΔapbC | Fructose | - | No Growth |
| S. enterica ΔapbC | Tricarballylate | + | No Growth |
| S. enterica ΔapbC ΔpurF | Glucose | - | No Growth |
This table represents a qualitative summary based on multiple studies. Absolute values can vary with specific experimental conditions.[1][2][4]
Experimental Protocols for Studying ApbC
Validating ApbC inhibitors requires robust and reproducible assays. The following sections detail the core experimental protocols used to characterize ApbC's function.
Coupled Spectrophotometric Assay for ApbC ATPase Activity
This continuous assay measures ADP production, which is coupled to the oxidation of NADH, a change that can be monitored spectrophotometrically.[3]
Principle:
-
ApbC hydrolyzes ATP to ADP and Pi.
-
Pyruvate kinase (PK) uses ADP and phosphoenolpyruvate (PEP) to generate ATP and pyruvate.
-
Lactate dehydrogenase (LDH) uses pyruvate and NADH to produce lactate and NAD+.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2.
-
ApbC Protein (purified).
-
ATP solution (e.g., 100 mM).
-
PEP solution (e.g., 50 mM).
-
NADH solution (e.g., 10 mM).
-
PK/LDH enzyme mix.
-
Test compounds (dissolved in DMSO).
Procedure:
-
Prepare a master mix in the assay buffer containing PEP, NADH, and the PK/LDH enzyme mix.
-
Aliquot the master mix into a 96-well or 384-well microplate.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add purified ApbC protein to all wells except the negative control.
-
Incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) using a microplate reader.
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for test compounds relative to the DMSO control.
Bacterial Growth Complementation Assay
This in vivo assay assesses the ability of ApbC variants or the effect of potential inhibitors to restore or inhibit the growth of an apbC-deficient bacterial strain under selective conditions.
Principle: An apbC knockout mutant (e.g., in S. enterica) is unable to grow on specific media (e.g., minimal medium with fructose as the sole carbon source) without thiamine supplementation. Complementation with a functional apbC gene restores growth. This system can be used to test the function of ApbC variants or the efficacy of inhibitors.
Materials:
-
Bacterial strain: ΔapbC mutant (e.g., S. enterica DM10300).
-
Control strain: Wild-type S. enterica.
-
Expression vector (e.g., pBAD24) with or without the apbC gene (or variants).
-
Minimal medium (e.g., NCE) supplemented with a specific carbon source (e.g., 11 mM fructose).
-
Thiamine solution (for control plates).
-
Antibiotics for plasmid selection (e.g., ampicillin).
-
Microplate reader or spectrophotometer for growth curves.
Procedure:
-
Transform the ΔapbC mutant strain with the expression vector containing either wild-type apbC, a variant apbC, or an empty vector control.
-
Grow overnight cultures of the transformed strains in rich media (e.g., LB) with the appropriate antibiotic.
-
Wash the cells twice with sterile saline or minimal medium lacking a carbon source to remove residual nutrients.
-
Normalize the optical density (OD600) of all cultures.
-
Inoculate fresh minimal medium (with fructose, antibiotic, and an inducer like L-arabinose for the pBAD vector) with the washed cells to a starting OD600 of ~0.01. For inhibitor testing, add the compound at various concentrations.
-
Aliquot into a microplate and incubate at 37°C with shaking.
-
Monitor bacterial growth by measuring OD600 at regular intervals for 24-48 hours.
-
Plot growth curves (OD600 vs. time) to determine the effect of the ApbC variant or inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in apbC (mrp) prevent function of the alternative pyrimidine biosynthetic pathway in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lack of the ApbC or ApbE Protein Results in a Defect in Fe-S Cluster Metabolism in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? [ijbs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The ApbC/Nbp35 Protein Family: An In-depth Guide to its Evolutionary Conservation and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ApbC (Alternative Pyrimidine Biosynthesis C) protein family, and its eukaryotic and archaeal counterpart Nbp35, represent a highly conserved group of P-loop ATPases essential for iron-sulfur ([Fe-S]) cluster biogenesis. These proteins perform a critical role as intermediate carriers, binding and transferring [Fe-S] clusters to target apoproteins. This process is fundamental for the maturation of a wide array of enzymes involved in DNA repair, metabolic pathways, and respiration. The family is characterized by two indispensable biochemical activities: ATP hydrolysis, powered by a deviant Walker A motif, and the coordination of an [Fe-S] cluster, typically via a C-terminal CXXC motif. Given its ancient origins and ubiquitous presence across all three domains of life, the ApbC/Nbp35 family presents a compelling subject for evolutionary studies and a potential target for novel therapeutic agents, particularly in pathogenic bacteria. This technical guide provides a comprehensive overview of the evolutionary conservation, structure-function relationships, and key experimental methodologies used to investigate this vital protein family.
Introduction to the ApbC Protein Family
The ApbC protein was first identified in Salmonella enterica through genetic screens for mutants defective in the thiamine biosynthesis pathway, revealing its crucial role in [Fe-S] cluster metabolism.[1] ApbC is a member of a distinct subgroup of the ParA/MinD family of P-loop ATPases, which are known for their "deviant" Walker A motifs.[2]
Functionally, ApbC and its homologs act as [Fe-S] cluster carrier proteins.[1][3] They are believed to acquire a pre-assembled [Fe-S] cluster from scaffold proteins (like IscU or SufB) and deliver it to specific recipient apoproteins, facilitating their maturation into functional holoenzymes. This role is coupled to an intrinsic ATPase activity, where ATP binding and hydrolysis are thought to drive conformational changes necessary for efficient cluster transfer.[2]
Evolutionary Conservation and Phylogeny
Homologs of the ApbC/Nbp35 family are found throughout bacteria, archaea, and eukarya, indicating that this family of [Fe-S] carrier proteins is ancient and likely evolved before the divergence of these three domains of life.[3]
-
In Bacteria: ApbC is a cytoplasmic protein involved in the maturation of various [Fe-S] proteins.
-
In Archaea: Homologs of ApbC/Nbp35 are present in free-living archaea and have been shown to be functional [Fe-S] cluster carriers.[1][3] Some archaeal homologs, like MMP0704 from Methanococcus maripaludis, possess an N-terminal ferredoxin-like domain, which is absent in their bacterial counterparts.[1][3]
-
In Eukaryotes: The cytosol and nucleus contain a dedicated iron-sulfur protein assembly (CIA) system. Key components of this system include the ApbC homologs Nbp35 and Cfd1, which in yeast, form an essential heterocomplex that acts as a scaffold for the assembly of cytosolic and nuclear [Fe-S] proteins.[1][4] In the green lineage (plants and algae), NBP35 is conserved and essential but appears to function without a Cfd1 partner.[5][6]
The high degree of sequence conservation is most prominent in the central ATPase domain and the C-terminal region containing the cluster-binding motif.[2] This conservation underscores the fundamental importance of the dual functions—ATP hydrolysis and [Fe-S] cluster transfer—across diverse life forms.
Data Presentation: Conservation of ApbC and its Homologs
The evolutionary conservation of the ApbC family is evident in its key functional motifs. The following tables summarize the distribution of these proteins and the conservation of their critical domains.
Table 1: Representative Members of the ApbC/Nbp35 Protein Family
| Protein Name | Organism | Domain of Life | Cellular Role/Location |
| ApbC | Salmonella enterica | Bacteria | Cytoplasmic [Fe-S] cluster carrier |
| MMP0704 | Methanococcus maripaludis | Archaea | Cytoplasmic [Fe-S] cluster carrier |
| MJ0283 | Methanocaldococcus jannaschii | Archaea | Cytoplasmic [Fe-S] cluster carrier |
| Nbp35 | Saccharomyces cerevisiae (Yeast) | Eukaryota | Component of the cytosolic Fe-S assembly (CIA) machinery |
| Cfd1 | Saccharomyces cerevisiae (Yeast) | Eukaryota | Partner of Nbp35 in the CIA machinery |
| AtNBP35 | Arabidopsis thaliana (Plant) | Eukaryota | Essential cytosolic [Fe-S] protein assembly factor |
| huNUBP1 (Nbp35) | Homo sapiens (Human) | Eukaryota | Component of the cytosolic Fe-S assembly (CIA) machinery |
Table 2: Conservation of Key Functional Motifs in the ApbC/Nbp35 Family
| Protein | Organism | Deviant Walker A Motif Sequence | C-Terminal CXXC Motif |
| ApbC | S. enterica | GKTGSGKST | Cys-Gly-Ile-Cys |
| MMP0704 | M. maripaludis | GKSGSGKST | Cys-Gly-Val-Cys |
| Nbp35 | S. cerevisiae | GKSGSGKST | Cys-Gly-Val-Cys |
| huNUBP1 | H. sapiens | GKSGSGKST | Cys-Gly-Val-Cys |
| AtNBP35 | A. thaliana | GKSGSGKST | Absent[5][6] |
Note: Despite lacking the canonical C-terminal CXXC motif, AtNBP35 has been shown to bind a [4Fe-4S] cluster, suggesting an alternative binding mechanism in plants.[5]
Mandatory Visualizations
The logical and functional relationships within the study of the ApbC family can be visualized to aid comprehension.
Experimental Protocols
Investigating the ApbC family requires a combination of genetic, biochemical, and bioinformatic approaches. Detailed below are protocols for key experiments.
Phylogenetic Analysis
This protocol outlines the computational steps to infer the evolutionary relationships of ApbC family members.
-
Sequence Retrieval: Obtain protein sequences of ApbC homologs from various organisms using databases like NCBI GenBank or UniProt. Use a known ApbC sequence (e.g., from S. enterica) as a query for a BLASTp search.
-
Multiple Sequence Alignment (MSA): Align the collected sequences to identify conserved regions.
-
Tool: MAFFT (G-INS-i algorithm for accuracy) or Clustal Omega.[7]
-
Procedure: Upload the FASTA file containing all sequences to the MAFFT web server. Select the G-INS-i strategy for high accuracy with sequences that may have multiple conserved domains. Execute the alignment.
-
-
Alignment Curation: Manually inspect the alignment and use software like Gblocks or TrimAl to remove poorly aligned or divergent regions, which can introduce noise into the phylogenetic inference.
-
Phylogenetic Tree Construction:
-
Method: Maximum Likelihood (ML) is a statistically robust method for inferring phylogenies.
-
Tool: IQ-TREE or MEGA (Molecular Evolutionary Genetics Analysis).[8][9]
-
Procedure (using IQ-TREE): a. Provide the curated alignment file as input. b. Use the built-in ModelFinder to determine the best-fit amino acid substitution model (e.g., LG, WAG). c. Perform the ML tree search. d. Assess the statistical reliability of the tree topology by running an ultrafast bootstrap analysis with 1,000 replicates.
-
-
Visualization: Use a tree viewer like FigTree or the integrated tools in MEGA to visualize and annotate the resulting phylogenetic tree.
In Vivo Functional Complementation Assay
This assay assesses the ability of ApbC variants to function in vivo by testing their capacity to rescue a growth defect in a bacterial mutant.[2]
-
Strain and Plasmid Construction:
-
Host Strain: Use a Salmonella enterica or E. coli strain with a null mutation in the apbC gene (e.g., ΔapbC). An additional mutation, such as in yggX or purF, can be used to create a thiamine auxotrophy that is dependent on ApbC function.[2]
-
Plasmids: Clone the wild-type apbC gene and various mutant alleles into an expression vector (e.g., pBAD or pTrc) with an inducible promoter. Include a negative control (empty vector).
-
-
Transformation: Transform the ΔapbC host strain with the series of plasmids.
-
Growth Assay:
-
Phenotype 1 (Tricarballylate Growth): An apbC mutant cannot use tricarballylate as a sole carbon source.[1] a. Prepare minimal medium agar plates with tricarballylate as the sole carbon source. Add the appropriate antibiotic for plasmid selection and an inducer (e.g., L-arabinose) for gene expression. b. Spot serial dilutions of overnight cultures of each transformed strain onto the plates. c. Incubate at 37°C for 48-72 hours and score for growth. Growth indicates functional complementation.
-
Phenotype 2 (Thiamine Prototrophy): A ΔapbC ΔyggX double mutant is a thiamine auxotroph. a. Prepare minimal glucose agar plates lacking thiamine. b. Spot serial dilutions as described above. c. Incubate at 37°C for 24-48 hours. Growth in the absence of thiamine indicates functional complementation.[2]
-
In Vitro [Fe-S] Cluster Transfer Assay
This biochemical assay directly measures the ability of purified ApbC to transfer a reconstituted [Fe-S] cluster to a well-characterized acceptor protein, such as aconitase.
-
Protein Expression and Purification:
-
Overexpress His-tagged ApbC (wild-type or variant) in E. coli BL21(DE3) cells.
-
Purify the protein under anaerobic conditions using Ni-NTA affinity chromatography.
-
-
Chemical Reconstitution of the [Fe-S] Cluster:
-
Environment: Perform all steps inside an anaerobic chamber (e.g., Coy glove box).
-
Procedure: a. To the purified apo-ApbC (typically 50-100 µM), add a 5- to 10-fold molar excess of dithiothreitol (DTT) and incubate for 30 minutes. b. Sequentially add a 5- to 8-fold molar excess of ferric chloride (FeCl₃) and lithium sulfide (Li₂S). c. Incubate for 1-2 hours at room temperature to allow cluster formation. d. Remove excess iron and sulfide by passing the protein through a desalting column (e.g., Sephadex G-25) equilibrated with anaerobic buffer. The resulting holo-ApbC should have a characteristic brown color.
-
-
Cluster Transfer and Activity Measurement:
-
Acceptor Protein: Use a commercially available apo-aconitase.
-
Procedure: a. In an anaerobic cuvette, prepare a reaction mix containing assay buffer, the necessary substrates for aconitase (e.g., citrate or isocitrate), and apo-aconitase. b. Initiate the reaction by adding a catalytic amount of the reconstituted holo-ApbC. c. Monitor the activation of aconitase by measuring the increase in absorbance at 340 nm due to the production of NADPH (if using a coupled assay with isocitrate dehydrogenase). The rate of increase is proportional to the rate of [Fe-S] cluster transfer.
-
ATPase Activity Assay
This assay quantifies the rate of ATP hydrolysis by ApbC, a key component of its function.
-
Reagents:
-
Purified ApbC protein.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂.
-
ATP solution (high purity).
-
Phosphate detection reagent: Malachite green-molybdate reagent.[10]
-
Phosphate standard solution for generating a standard curve.
-
-
Assay Procedure:
-
Prepare reaction mixtures in a 96-well plate. For each reaction, add assay buffer, a defined concentration of ApbC protein, and water to the final volume. Include negative controls (no enzyme, no ATP).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the released inorganic phosphate (Pi) by adding the Malachite green reagent.
-
After color development (approx. 20 minutes), measure the absorbance at ~620-650 nm using a plate reader.[10]
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standard.
-
Convert the absorbance readings of the samples to the amount of Pi released.
-
Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).
-
Relevance in Drug Development
The evolutionary conservation and essential nature of the [Fe-S] cluster biogenesis pathway make its components attractive targets for antimicrobial drug development.
-
Target Specificity: While the ApbC/Nbp35 family is broadly conserved, subtle structural and functional differences between bacterial ApbC and its human homologs could be exploited to design species-specific inhibitors. Targeting bacterial ApbC could disrupt the maturation of essential [Fe-S] proteins, leading to bacterial cell death.
-
Overcoming Resistance: As [Fe-S] cluster biogenesis is a fundamental cellular process, it represents a novel target space that is distinct from the mechanisms of action of most current antibiotics. Developing drugs against ApbC could therefore provide a new strategy to combat multidrug-resistant pathogens.
-
Oncology: In the context of human cells, the CIA machinery, including the ApbC homologs Nbp35 and NUBP2, is critical for the function of DNA polymerases and helicases required for DNA replication and repair. Understanding the regulation and function of this pathway is crucial, as its disruption can impact genome stability, a hallmark of cancer. Further research may uncover roles for the CIA pathway in cancer cell proliferation and survival.
References
- 1. Archaeal ApbC/Nbp35 Homologs Function as Iron-Sulfur Cluster Carrier Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. The Nbp35/ApbC homolog acts as a nonessential [4Fe-4S] transfer protein in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. The Essential Cytosolic Iron-Sulfur Protein Nbp35 Acts without Cfd1 Partner in the Green Lineage [air.unimi.it]
- 7. My title [mafft.cbrc.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
ApbC Protein: An In-Depth Technical Guide to its Interactions with Cellular Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ApbC protein, a member of the ParA/MinD family of P-loop ATPases, plays a crucial role in the intricate cellular process of iron-sulfur ([Fe-S]) cluster metabolism. These clusters are fundamental cofactors for a myriad of essential enzymes involved in metabolic pathways, DNA replication and repair, and gene regulation. This technical guide provides a comprehensive overview of the known interactions of ApbC with other cellular components, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes. Understanding the interaction network of ApbC is paramount for elucidating its precise function and for the potential development of novel therapeutic strategies targeting metabolic pathways dependent on [Fe-S] cluster biosynthesis.
Core Function and Cellular Role
ApbC functions as a homodimeric ATPase that can bind and transfer a [4Fe-4S] cluster.[1] This activity positions it as a key player in the maturation of [Fe-S] proteins. In organisms like Salmonella enterica, ApbC is implicated in pathways that have a high demand for [Fe-S] cluster proteins. Its ATPase activity is essential for its in vivo function, likely providing the energy required for the conformational changes necessary for [Fe-S] cluster transfer.
ApbC Protein Interactome
The interaction network of ApbC is critical for its function in [Fe-S] cluster biogenesis. While a complete interactome map is still under investigation, several key interaction partners have been identified, primarily through in vitro reconstitution experiments and genetic assays.
Interaction with [Fe-S] Cluster Recipient Proteins
A primary class of ApbC interactors are apoproteins that require the insertion of an [Fe-S] cluster for their maturation and function.
Apo-Isopropylmalate Isomerase (apo-Leu1): In vitro studies have demonstrated that holo-ApbC, loaded with a [4Fe-4S] cluster, can efficiently transfer this cluster to the apo-form of the yeast isopropylmalate isomerase, Leu1. This interaction serves as a model system to study the cluster transfer activity of ApbC.
Interactions with the Nitrogen Fixation (NIF) System
In Helicobacter pylori, ApbC has been shown to interact with components of the NIF system, which is involved in [Fe-S] cluster biosynthesis. These interactions were identified using a bacterial two-hybrid system.
-
NifS: A cysteine desulfurase that provides the sulfur for the [Fe-S] cluster.
-
NifU: A scaffold protein on which the [Fe-S] cluster is assembled.
-
Nfu: An [Fe-S] cluster carrier protein.
These interactions suggest a direct role for ApbC in the [Fe-S] cluster assembly and delivery machinery.
Quantitative Data on ApbC Interactions
Quantitative analysis of ApbC's biochemical activities provides crucial insights into its mechanism of action.
| Parameter | Value | Organism | Method | Reference |
| [Fe-S] Cluster Binding | ||||
| Stoichiometry | 1 [4Fe-4S] cluster per ApbC monomer | Salmonella enterica | UV-visible spectroscopy | [1] |
| [Fe-S] Cluster Transfer | ||||
| ApbC:apo-Leu1 Stoichiometry | 2 moles of holo-ApbC to 1 mole of apo-Leu1 | S. enterica/S. cerevisiae | In vitro reconstitution assay | [1] |
| ATPase Activity | ||||
| Cofactor Requirement | Mg²⁺ | Salmonella enterica | ATP hydrolysis assay | |
| Stimulation | K⁺ | Salmonella enterica | ATP hydrolysis assay | |
| Apparent Km for ATP | 1.1 ± 0.2 mM | Salmonella enterica | Coupled spectrophotometric assay | |
| Vmax | 4.8 ± 0.3 nmol min⁻¹ mg⁻¹ | Salmonella enterica | Coupled spectrophotometric assay |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of ApbC and its interactions.
In Vitro [4Fe-4S] Cluster Transfer Assay
This assay measures the ability of holo-ApbC to transfer its [Fe-S] cluster to an acceptor apoprotein, such as apo-Leu1.
Principle: The activity of the recipient protein, which is dependent on the [Fe-S] cluster, is monitored over time after the addition of holo-ApbC.
Protocol:
-
Preparation of Holo-ApbC:
-
Purify recombinant ApbC protein.
-
Reconstitute the [4Fe-4S] cluster on ApbC under anaerobic conditions using a source of iron (e.g., ferric ammonium citrate) and sulfur (e.g., L-cysteine and NifS, or chemical reconstitution with FeCl₃ and Na₂S).
-
Remove excess iron and sulfur by size-exclusion chromatography.
-
-
Preparation of Apoprotein:
-
Express and purify the recipient protein (e.g., Leu1).
-
Chemically remove the [Fe-S] cluster to generate the apo-form.
-
-
Transfer Reaction:
-
In an anaerobic environment, mix holo-ApbC with the apoprotein in a suitable buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Incubate the reaction at a specific temperature (e.g., 37°C).
-
-
Activity Measurement:
-
At various time points, take aliquots of the reaction mixture.
-
Measure the enzymatic activity of the recipient protein using a specific substrate. For Leu1, the conversion of α-isopropylmalate to β-isopropylmalate can be monitored spectrophotometrically.
-
-
Data Analysis:
-
Plot the activity of the recipient protein as a function of time to determine the rate of cluster transfer.
-
ATP Hydrolysis Assay
This assay quantifies the ATPase activity of ApbC.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured using a colorimetric method or a coupled enzyme assay.
Protocol (Coupled Spectrophotometric Assay):
-
Reaction Mixture:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.
-
-
Initiation of Reaction:
-
Add purified ApbC protein to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of ATP.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
-
Data Analysis:
-
Calculate the initial velocities of the reaction at different ATP concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Bacterial Two-Hybrid (BTH) System for Protein Interaction Screening
This genetic method is used to identify protein-protein interactions in vivo.
Principle: The interaction between two proteins of interest, fused to two complementary fragments of an adenylate cyclase, reconstitutes the enzyme's activity, leading to the production of cAMP. cAMP then activates a reporter gene system, allowing for the detection of the interaction.
Protocol:
-
Vector Construction:
-
Clone the coding sequence of ApbC into a "bait" vector, fusing it to one of the adenylate cyclase fragments (e.g., T25).
-
Clone the coding sequences of potential interacting partners (or a cDNA library) into a "prey" vector, fusing them to the other adenylate cyclase fragment (e.g., T18).
-
-
Transformation:
-
Co-transform an E. coli cya⁻ reporter strain with the bait and prey plasmids.
-
-
Screening:
-
Plate the transformed cells on selective indicator plates (e.g., MacConkey agar with maltose or LB agar with X-Gal).
-
A color change in the colonies (e.g., red on MacConkey or blue on X-Gal plates) indicates a positive interaction.
-
-
Quantitative Assay (Optional):
-
Measure the β-galactosidase activity in liquid cultures of the co-transformants to quantify the strength of the interaction.
-
Visualizations
ApbC [Fe-S] Cluster Transfer Pathway
Caption: Proposed pathway of [Fe-S] cluster transfer mediated by ApbC.
Experimental Workflow for Identifying ApbC Interactions
Caption: A typical experimental workflow for the discovery and characterization of ApbC protein interactions.
Conclusion and Future Directions
ApbC is a multifaceted protein at the heart of [Fe-S] cluster metabolism. Its interactions with cluster recipient proteins and components of the core [Fe-S] biogenesis machinery underscore its central role in this essential pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of ApbC function.
Future research should focus on a comprehensive, system-wide identification of the ApbC interactome in key model organisms like E. coli and S. enterica using advanced proteomics approaches. Elucidating the full spectrum of its interaction partners will be crucial for a complete understanding of its regulatory mechanisms and its integration with other cellular processes. Furthermore, detailed structural studies of ApbC in complex with its partners will provide invaluable insights into the molecular mechanisms of [Fe-S] cluster transfer. Such knowledge is not only fundamental to our understanding of microbial physiology but also holds the potential to unveil novel targets for antimicrobial drug development.
References
Methodological & Application
Purifying Recombinant ApbC Protein: An Application Note and Protocol
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of iron-sulfur [Fe-S] cluster biogenesis, ATPase enzymology, and related therapeutic areas.
Introduction:
ApbC is a homodimeric ATPase that plays a crucial role in the biogenesis of iron-sulfur ([Fe-S]) clusters. It functions as a scaffold protein, binding and transferring a [4Fe-4S] cluster to recipient apoproteins. The study of ApbC is critical for understanding the intricate mechanisms of [Fe-S] cluster assembly and its role in cellular metabolism. This application note provides a detailed protocol for the expression and purification of recombinant ApbC protein from Escherichia coli using an N-terminal hexahistidine tag (His-tag) and immobilized metal affinity chromatography (IMAC). Additionally, a protocol for assessing the ATPase activity of the purified protein is included.
Data Presentation
Table 1: Expected Yield and Purity of Recombinant ApbC
| Parameter | Expected Value | Notes |
| Expression System | E. coli BL21(DE3) or similar strains | The pET vector system with a T7 promoter is recommended for high-level expression. |
| Purification Method | Ni-NTA Affinity Chromatography | Single-step purification is often sufficient to achieve high purity. |
| Purity | >95% | As determined by SDS-PAGE analysis. |
| Yield | Variable (typically 1-10 mg/L of culture) | Protein yield is highly dependent on the specific construct, expression conditions, and the nature of the target protein. Optimization may be required to achieve higher yields. |
Table 2: Buffer Compositions for His-tagged ApbC Purification
| Buffer Type | Composition | pH | Notes |
| Lysis Buffer | 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme | 8.0 | PMSF and lysozyme should be added fresh before use. Sonication is recommended to ensure complete lysis. |
| Wash Buffer 1 | 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole | 8.0 | This buffer helps to remove non-specifically bound proteins. |
| Wash Buffer 2 | 50 mM Tris-HCl, 300 mM NaCl, 50 mM Imidazole | 8.0 | A higher imidazole concentration for a more stringent wash. |
| Elution Buffer | 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole | 8.0 | High imidazole concentration competes with the His-tag for binding to the Ni-NTA resin, thus eluting the target protein. |
| Dialysis Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT | 7.5 | Used to remove imidazole and for protein storage. DTT is included to maintain a reducing environment. |
Table 3: Reagents for ATPase Activity Assay
| Reagent | Composition | Storage |
| Assay Buffer (5X) | 100 mM HEPES, 500 mM KCl, 50 mM MgCl₂, 5 mM DTT | 4°C |
| ATP Stock (100 mM) | 100 mM ATP in nuclease-free water, pH 7.0 | -20°C |
| Malachite Green Reagent A | 0.045% Malachite Green in water | Room Temperature |
| Malachite Green Reagent B | 4.2% Ammonium Molybdate in 4 M HCl | Room Temperature |
| Phosphate Standard (1 M) | 1 M KH₂PO₄ in water | Room Temperature |
Experimental Protocols
Protocol 1: Expression of Recombinant His-tagged ApbC in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a pET-based expression vector containing the ApbC gene with an N-terminal 6xHis-tag. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C with shaking. Lower temperatures can improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of Recombinant His-tagged ApbC
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture.
-
Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use 10-second bursts with 20-second cooling intervals for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the soluble His-tagged ApbC protein.
-
Column Preparation: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer (without lysozyme and PMSF).
-
Binding: Load the clarified lysate onto the equilibrated Ni-NTA column. This can be done by gravity flow or using a peristaltic pump at a slow flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the column with 10-15 column volumes of Wash Buffer 1 to remove loosely bound contaminants.
-
Follow with a wash of 5-10 column volumes of Wash Buffer 2 to remove more tightly bound non-specific proteins.
-
-
Elution: Elute the His-tagged ApbC protein with 5-10 column volumes of Elution Buffer. Collect 1 mL fractions.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified ApbC protein. Pool the purest fractions.
-
Dialysis: Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C to remove imidazole. Change the buffer at least once.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter device if necessary. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein and store at -80°C.
Protocol 3: ATPase Activity Assay
This protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based reagent.
-
Standard Curve: Prepare a phosphate standard curve ranging from 0 to 100 µM of Pi using the Phosphate Standard.
-
Reaction Setup:
-
In a 96-well plate, prepare the reaction mixture by adding 1X Assay Buffer, the purified ApbC protein (e.g., 1-5 µM final concentration), and water to a final volume of 90 µL.
-
Prepare a negative control with no enzyme.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of 10 mM ATP (for a final concentration of 1 mM).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Color Development:
-
Prepare the Malachite Green working solution by mixing 100 parts of Reagent A with 25 parts of Reagent B. This solution must be used within 30 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green working solution to each well.
-
-
Read Absorbance: After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.
-
Calculation: Determine the amount of Pi released in each sample by comparing the absorbance to the phosphate standard curve. Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg of protein).
Visualizations
Caption: Experimental workflow for recombinant ApbC protein purification and analysis.
Application Notes and Protocols: In Vitro Reconstitution of Iron-Sulfur Clusters with ApbC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron-sulfur (Fe-S) clusters are ancient and ubiquitous cofactors essential for a myriad of cellular processes, including electron transfer, metabolic catalysis, DNA repair, and gene regulation. The biosynthesis of these clusters is a complex process involving dedicated protein machineries. ApbC is a homodimeric ATPase that has been identified as a key player in Fe-S cluster metabolism, acting as a scaffold protein for the assembly and transfer of these vital cofactors.[1][2] Understanding the mechanism of Fe-S cluster reconstitution on ApbC is crucial for elucidating its role in cellular physiology and for the potential development of therapeutic agents targeting Fe-S cluster-dependent pathways.
These application notes provide a detailed protocol for the in vitro chemical reconstitution of iron-sulfur clusters on ApbC and subsequent functional analysis.
Data Presentation
Table 1: Stoichiometry of Iron and Sulfide Binding to ApbC
This table summarizes the molar ratio of iron and sulfide bound to the ApbC monomer after chemical reconstitution. The data indicates that ApbC binds approximately two moles of iron and two moles of sulfide per monomer, suggesting the formation of a [2Fe-2S] or [4Fe-4S] cluster.[1][2][3]
| Component | Moles per Mole of ApbC Monomer |
| Iron (Fe) | 2.2 ± 0.1 |
| Sulfide (S²⁻) | 2.1 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Spectroscopic Properties of Reconstituted Holo-ApbC
The UV-visible absorption spectrum of chemically reconstituted ApbC exhibits features characteristic of proteins containing [4Fe-4S] clusters.[3]
| Parameter | Value |
| Absorbance Maximum (λmax) | ~400 nm |
| Extinction Coefficient (ε₄₀₀) | 7.0 mM⁻¹ cm⁻¹ |
| A₄₀₀/A₂₈₀ Ratio | 0.15 |
Experimental Protocols
Protocol 1: Chemical Reconstitution of Iron-Sulfur Cluster on ApbC
This protocol describes the anaerobic chemical reconstitution of an Fe-S cluster onto purified apo-ApbC protein. All steps must be performed under strict anaerobic conditions to prevent the degradation of the oxygen-labile Fe-S cluster.[3][4]
Materials:
-
Purified ApbC protein
-
Dithiothreitol (DTT)
-
Ferric chloride (FeCl₃) or Ferric ammonium citrate
-
Sodium sulfide (Na₂S)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sodium chloride (NaCl) (e.g., 150 mM)
-
Desalting column (e.g., Sephadex G-25)
-
Anaerobic chamber or glove box
-
Gas-tight syringes
Procedure:
-
Preparation of Apo-ApbC:
-
Prepare a solution of purified ApbC in anaerobic Tris-HCl buffer containing NaCl.
-
Treat the ApbC solution with 5 mM DTT for 1 hour at room temperature to ensure the cysteine residues are reduced.
-
-
Reconstitution Reaction:
-
In the anaerobic chamber, add a 5- to 10-fold molar excess of FeCl₃ to the ApbC solution.
-
Slowly add an equimolar amount of Na₂S to the solution with gentle stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature. The solution should develop a reddish-brown color, indicative of Fe-S cluster formation.
-
-
Removal of Excess Reagents:
-
Pass the reconstitution mixture through a desalting column pre-equilibrated with anaerobic Tris-HCl buffer to remove excess iron and sulfide.
-
Collect the protein fraction, which should now contain holo-ApbC.
-
-
Spectroscopic Analysis:
-
Measure the UV-visible absorption spectrum of the reconstituted holo-ApbC from 300 to 800 nm. A characteristic peak around 400 nm confirms the presence of the Fe-S cluster.[3]
-
-
Quantification of Iron and Sulfide:
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Quantify the iron and acid-labile sulfide content of the holo-protein using established colorimetric assays.
-
Protocol 2: In Vitro Functional Assay of Holo-ApbC
This protocol assesses the ability of reconstituted holo-ApbC to transfer its Fe-S cluster to an acceptor apoprotein, such as the yeast isopropylmalate isomerase (Leu1).[2][3] The activation of apo-Leu1 is monitored by measuring the increase in its enzymatic activity.
Materials:
-
Reconstituted holo-ApbC
-
Purified apo-Leu1
-
Assay buffer for Leu1 activity
-
Substrate for Leu1 (e.g., isopropylmalate)
-
Spectrophotometer
Procedure:
-
Activation of Apo-Leu1:
-
In an anaerobic cuvette, mix reconstituted holo-ApbC with apo-Leu1 in the appropriate assay buffer. A molar ratio of 2 moles of ApbC per 1 mole of apo-Leu1 is recommended for maximal activation.[1][2]
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for Fe-S cluster transfer.
-
-
Measurement of Leu1 Activity:
-
Initiate the enzymatic reaction by adding the substrate for Leu1.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculate the specific activity of the reconstituted Leu1.
-
-
Controls:
-
Include a negative control with apo-Leu1 alone (no holo-ApbC) to determine the background activity.
-
Include another control with holo-ApbC alone to ensure it does not contribute to the measured activity.
-
Visualizations
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ApbC Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial protein ApbC is a P-loop NTPase that plays a crucial role in the biosynthesis and transfer of iron-sulfur ([Fe-S]) clusters, which are essential cofactors for a variety of cellular enzymes. Understanding the protein-protein interactions of ApbC is critical for elucidating the mechanisms of [Fe-S] cluster trafficking and for identifying potential targets for novel antimicrobial agents. ApbC functions as a homodimer and possesses ATPase activity. It has been shown to bind a [4Fe-4S] cluster and transfer it to recipient apo-proteins, a key step in the maturation of many [Fe-S] proteins.
This document provides detailed protocols for studying the protein-protein interactions of ApbC, focusing on its function as an [Fe-S] cluster transfer agent. The primary interaction detailed is with apo-isopropylmalate isomerase (Leu1), a model recipient protein. Additionally, methods for investigating the putative interaction with the [Fe-S] cluster scaffold protein IscU are proposed.
Data Presentation
Quantitative data for the interaction of ApbC with its [Fe-S] cluster and a known interacting partner are summarized below.
| Parameter | Value | Interacting Partner(s) | Method | Reference |
| [Fe-S] Cluster Stoichiometry | 2 moles of Fe and 2 moles of S²⁻ per ApbC monomer | ApbC monomer | Chemical Reconstitution & Analysis | [1] |
| Optimal Interaction Stoichiometry | 2 moles of holo-ApbC to 1 mole of apo-Leu1 | ApbC and apo-isopropylmalate isomerase (Leu1) | In Vitro [Fe-S] Cluster Transfer Assay | [1] |
Experimental Protocols
Purification of ApbC Protein
This protocol describes the expression and purification of ApbC from a bacterial expression system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an ApbC expression vector (e.g., pET vector with an N-terminal His-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT
-
Ni-NTA affinity resin
-
Sonicator
-
Centrifuge
-
Dialysis tubing
Protocol:
-
Inoculate a 50 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of the ApbC-expressing E. coli strain. Incubate overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the ApbC protein with 5 column volumes of Elution Buffer.
-
Collect the elution fractions and analyze by SDS-PAGE to confirm purity.
-
Pool the fractions containing pure ApbC and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
In Vitro Reconstitution of [Fe-S] Cluster on ApbC
This protocol describes the chemical reconstitution of a [4Fe-4S] cluster onto purified apo-ApbC. This procedure must be performed under strict anaerobic conditions in a glove box.
Materials:
-
Purified apo-ApbC protein
-
Anaerobic Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl
-
Dithiothreitol (DTT)
-
Ferric chloride (FeCl₃)
-
Sodium sulfide (Na₂S)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Prepare all solutions and perform all steps inside an anaerobic glove box.
-
To a solution of purified apo-ApbC in Anaerobic Buffer, add DTT to a final concentration of 10 mM and incubate for 30 minutes to ensure reduction of cysteine residues.
-
Slowly add a 5-fold molar excess of FeCl₃ to the protein solution while gently stirring.
-
Slowly add a 5-fold molar excess of Na₂S to the solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature. The solution should turn a characteristic reddish-brown color, indicating the formation of the [Fe-S] cluster.
-
Remove excess iron and sulfide by passing the reconstituted holo-ApbC through a desalting column equilibrated with Anaerobic Buffer.
-
Collect the protein fraction and confirm the presence of the [Fe-S] cluster by UV-visible spectroscopy (absorbance maximum around 410 nm).
In Vitro [Fe-S] Cluster Transfer Assay
This assay measures the ability of holo-ApbC to transfer its [Fe-S] cluster to an acceptor protein, apo-isopropylmalate isomerase (Leu1). The activity of Leu1 is dependent on the presence of the [Fe-S] cluster.
Materials:
-
Reconstituted holo-ApbC
-
Purified apo-isopropylmalate isomerase (apo-Leu1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Substrate for Leu1 (e.g., α-isopropylmalate)
-
Spectrophotometer
Protocol:
-
Purify apo-Leu1 from an appropriate expression system.
-
In an anaerobic environment, prepare a reaction mixture containing Assay Buffer and apo-Leu1.
-
Initiate the cluster transfer by adding reconstituted holo-ApbC to the reaction mixture. A 2:1 molar ratio of holo-ApbC to apo-Leu1 is recommended for maximal activation[1].
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for cluster transfer.
-
Measure the activity of the now-activated Leu1 by adding its substrate and monitoring the reaction product formation by spectrophotometry at the appropriate wavelength.
-
Include control reactions with no holo-ApbC and with heat-inactivated holo-ApbC to ensure the observed activity is due to the specific transfer of the [Fe-S] cluster.
Bacterial Two-Hybrid (B2H) System for Screening Interactions
The B2H system is a powerful in vivo method to screen for and confirm protein-protein interactions in a bacterial host, which is the native environment for ApbC.
Materials:
-
B2H vectors (e.g., pKT25 and pUT18, which express proteins fused to the T25 and T18 fragments of adenylate cyclase)
-
Competent E. coli reporter strain (e.g., BTH101, which is cya⁻)
-
LB agar plates containing appropriate antibiotics and indicator medium (e.g., MacConkey agar with maltose or LB agar with X-Gal)
-
Genes for ApbC and potential interacting partners (e.g., IscU)
Protocol:
-
Clone the coding sequence of ApbC into one of the B2H vectors (e.g., pKT25 to create a T25-ApbC fusion).
-
Clone the coding sequence of the potential interacting partner (e.g., IscU) into the other B2H vector (e.g., pUT18 to create a T18-IscU fusion).
-
Co-transform the competent E. coli reporter strain with both plasmids (T25-ApbC and T18-IscU).
-
Plate the transformed cells on selective agar plates containing the appropriate antibiotics and an indicator.
-
Incubate the plates at 30°C for 24-48 hours.
-
A positive interaction between ApbC and the partner protein will reconstitute the adenylate cyclase activity, leading to cAMP production. This will result in a color change on the indicator plates (e.g., red colonies on MacConkey agar or blue colonies on X-Gal plates).
-
Include positive and negative controls to validate the results.
Mandatory Visualizations
Caption: Workflow for ApbC purification and [Fe-S] cluster reconstitution.
Caption: Schematic of the in vitro [Fe-S] cluster transfer assay.
Caption: Principle of the Bacterial Two-Hybrid (B2H) system for ApbC.
References
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the ApbC Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing an ApbC knockout mutant using the CRISPR-Cas9 system. The protocols outlined below are tailored for researchers in molecular biology, microbiology, and drug development who are interested in studying the function of ApbC and its role in cellular metabolism and potential disease pathways.
Introduction to ApbC
The ApbC protein is a crucial component of the iron-sulfur ([Fe-S]) cluster biosynthesis machinery in many bacteria.[1] It functions as an ATPase and is involved in the binding and rapid transfer of [Fe-S] clusters to apoproteins.[1] These clusters are essential prosthetic groups for a wide range of proteins involved in fundamental cellular processes, including respiration, DNA repair, and enzyme catalysis. ApbC belongs to the ParA subfamily of P-loop ATPases, characterized by a "deviant" Walker A motif.[1] Both its ATPase activity and its ability to handle [Fe-S] clusters are vital for its in vivo function.[1] Consequently, knocking out the apbC gene is expected to have significant pleiotropic effects on cellular physiology, making it an interesting target for functional genomics and antimicrobial drug development.
Data Presentation
Table 1: CRISPR-Cas9 Knockout Efficiency in Bacteria
This table summarizes the reported knockout efficiencies of CRISPR-Cas9 in various bacterial species. This data can be used as a benchmark when designing and executing an ApbC knockout experiment.
| Bacterial Species | Target Gene | Knockout Efficiency (%) | Reference |
| Escherichia coli | lacZ | 82.3 | [2] |
| Pseudomonas aeruginosa | Conserved housekeeping gene | Not specified | [2] |
| Bacillus subtilis | Conserved housekeeping gene | Not specified | [2] |
| Clostridium acetobutylicum | Conserved housekeeping gene | 42.8 | [2] |
| Lactobacillus plantarum | Conserved housekeeping gene | Not specified | [2] |
| Vibrio cholerae | Conserved housekeeping gene | Not specified | [2] |
Table 2: Off-Target Mutation Rates Associated with CRISPR-Cas9
Off-target mutations are a key consideration in any CRISPR-Cas9 experiment. The following table provides an overview of reported off-target mutation rates. The use of high-fidelity Cas9 variants is recommended to minimize off-target effects.
| Organism/System | Method of Detection | Off-Target Rate | Mitigating Factors | Reference |
| Mice | Whole-genome sequencing | Rare with well-designed gRNAs; average of 2.3 off-target sites per line in 20/51 lines | Proper gRNA design | |
| Human Stem Cells | Whole-genome sequencing | Very rare | Not specified | [3] |
| Human Cells | GUIDE-seq | Can be significant with standard Cas9 | Use of high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) can reduce off-target sites by over 90% | [4] |
| In vitro | Not specified | Varies depending on gRNA and Cas9 variant | RNP delivery, truncated gRNAs, paired nickases | [4][5] |
Experimental Workflow for ApbC Knockout
The following diagram illustrates the overall workflow for generating and verifying an ApbC knockout mutant.
Experimental Protocols
gRNA Design for ApbC Knockout
-
Obtain the apbC gene sequence from your target organism from a database such as NCBI.
-
Use a gRNA design tool (e.g., CHOPCHOP, Benchling) to identify potential gRNA target sequences within the apbC gene.
-
Targeting Strategy: Aim for a target site in the 5' region of the coding sequence to maximize the chance of generating a frameshift mutation leading to a non-functional protein.
-
PAM Sequence: Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Off-target Analysis: The design tool should perform a genome-wide search to identify potential off-target sites. Select gRNAs with the fewest and least likely off-target binding sites.
-
-
Synthesize the gRNA oligonucleotides. These will be cloned into the Cas9 expression plasmid.
CRISPR Plasmid Construction
This protocol describes the cloning of the designed gRNA into a Cas9-expressing plasmid.
-
Vector Selection: Choose a suitable CRISPR-Cas9 plasmid for your host organism. For bacteria, this will often be a plasmid with an inducible promoter for Cas9 expression to minimize toxicity.
-
Linearize the Plasmid: Digest the Cas9 plasmid with a restriction enzyme at the gRNA cloning site.
-
Anneal gRNA Oligonucleotides:
-
Resuspend the synthesized forward and reverse gRNA oligos in annealing buffer.
-
Mix equal molar amounts of the forward and reverse oligos.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to anneal the strands.
-
-
Ligation: Ligate the annealed gRNA duplex into the linearized Cas9 plasmid using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) and select for transformants on antibiotic-containing agar plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.
Electroporation of CRISPR Plasmid into Host Bacteria
This protocol is for the introduction of the CRISPR-Cas9 plasmid into the target bacterial strain.
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of the target bacterium into 5 mL of appropriate liquid medium and grow overnight at the optimal temperature with shaking.
-
The next day, inoculate a larger volume of fresh medium with the overnight culture to an OD600 of ~0.1 and grow to an OD600 of 0.4-0.6.
-
Chill the culture on ice for 30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet multiple times with ice-cold, sterile 10% glycerol. After the final wash, resuspend the pellet in a small volume of 10% glycerol.
-
Aliquots of the electrocompetent cells can be used immediately or stored at -80°C.
-
-
Electroporation:
-
Thaw an aliquot of electrocompetent cells on ice.
-
Add 100-200 ng of the CRISPR-Cas9 plasmid to the cells and mix gently.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (e.g., 0.1 cm gap).
-
Pulse the mixture using an electroporator with optimized settings for your bacterial strain (a common starting point for E. coli is 2.1 kV, 100 Ω, and 25 μF).[6]
-
Immediately add 1 mL of SOC medium or other recovery medium to the cuvette and transfer the cell suspension to a microfuge tube.
-
Incubate at the optimal temperature for 1-2 hours with gentle shaking to allow for recovery and expression of the antibiotic resistance marker.
-
-
Plating: Plate the recovered cells on selective agar plates containing the appropriate antibiotic. Incubate until colonies appear.
Verification of ApbC Knockout Mutants
This section describes methods to confirm the successful knockout of the apbC gene.
-
Colony PCR:
-
Design PCR primers that flank the gRNA target site in the apbC gene.
-
Perform PCR on individual colonies from the selective plates.
-
Analyze the PCR products by agarose gel electrophoresis. A successful indel mutation may result in a slight size shift, but this is often not detectable. The primary purpose of this step is to obtain a PCR product for sequencing.
-
-
Sanger Sequencing:
-
Purify the PCR products from the colony PCR.
-
Send the purified PCR products for Sanger sequencing.
-
Align the sequencing results with the wild-type apbC sequence to identify insertions, deletions, or substitutions at the target site. A frameshift mutation confirms a successful knockout.
-
-
Mismatch Cleavage Assay (Optional):
-
This assay can be used to screen a large number of clones for the presence of mutations.
-
Amplify the target region by PCR from both wild-type and potentially mutated colonies.
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutant DNA strands.
-
Treat the re-annealed DNA with an endonuclease (e.g., T7 Endonuclease I) that cleaves at mismatched bases.
-
Analyze the cleavage products by agarose gel electrophoresis. The presence of cleaved fragments indicates a mutation.
-
-
Phenotypic Analysis:
-
Based on the function of ApbC in [Fe-S] cluster metabolism, a knockout mutant may exhibit specific phenotypes.
-
Growth Assays: Compare the growth of the wild-type and apbC knockout strains under different conditions, such as on minimal media or in the presence of oxidative stress, to identify growth defects.
-
Enzyme Activity Assays: Measure the activity of known [Fe-S] cluster-containing enzymes to assess the functional consequence of the apbC knockout.
-
ApbC in the Iron-Sulfur Cluster Biosynthesis Pathway
The following diagram illustrates the proposed role of ApbC in the transfer of iron-sulfur clusters to recipient apoproteins.
This pathway highlights how ApbC acts as an intermediary, receiving a pre-formed [Fe-S] cluster from a scaffold protein like IscU and, in an ATP-dependent manner, transferring it to a final apoprotein, thereby converting it into a functional holoprotein.
Logical Flow for Mutant Verification
The following diagram outlines the logical steps for confirming a successful ApbC knockout.
References
- 1. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of CRISPR-Cas9 Efficiency in Targeted Gene Disruption Across Multiple Bacterial Species [yaoxuexuebao-05134870.com]
- 3. Low incidence of off-target mutations in individual CRISPR-Cas9 and TALEN targeted human stem cell clones detected by whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 6. neb.com [neb.com]
Application Notes and Protocols for ApbC Gene Expression Analysis using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apbC gene product is a crucial component of the iron-sulfur ([Fe-S]) cluster biogenesis machinery in many bacteria. These clusters are fundamental cofactors for a wide array of essential enzymes involved in metabolic pathways, DNA repair, and gene regulation. The expression of apbC is tightly controlled in response to environmental cues such as iron availability and oxidative stress. Understanding the regulation of apbC gene expression is therefore critical for elucidating bacterial survival mechanisms, pathogenesis, and for the development of novel antimicrobial strategies.
This document provides a detailed protocol for the analysis of apbC gene expression using quantitative real-time polymerase chain reaction (qRT-PCR), a highly sensitive and specific technique for quantifying mRNA levels.
Signaling Pathway: Regulation of Fe-S Cluster Biogenesis
The expression of genes involved in Fe-S cluster assembly, including apbC, is intricately regulated by the cell's iron status and the presence of oxidative stress. Key transcriptional regulators such as the Ferric uptake regulator (Fur), the Iron-sulfur cluster regulator (IscR), and the Oxidative stress regulator (OxyR) play pivotal roles in this process. Under iron-replete conditions, Fur represses the expression of many iron-uptake and utilization genes. Conversely, under iron-limiting or high-demand conditions, and in the presence of oxidative stress which can damage Fe-S clusters, the expression of Fe-S cluster biogenesis genes is induced to maintain cellular homeostasis.
Experimental Protocols
Bacterial Culture and Treatment
This protocol is designed for a model organism such as Salmonella enterica or Escherichia coli.
Materials:
-
Bacterial strain of interest
-
Luria-Bertani (LB) broth
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculate 5 mL of LB broth with a single colony of the bacterial strain.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Grow the culture at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6 (mid-logarithmic phase).
-
Divide the culture into two equal volumes: "Control" and "Treated".
-
To the "Treated" culture, add H₂O₂ to a final concentration of 1 mM to induce oxidative stress.
-
Incubate both cultures for an additional 30 minutes at 37°C with shaking.
-
Immediately proceed to RNA extraction.
RNA Extraction
Materials:
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
RNAprotect Bacteria Reagent (or similar)
-
Lysozyme
-
DNase I
-
Nuclease-free water
Procedure:
-
Pellet 1-2 mL of the bacterial cultures by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and immediately resuspend the pellet in a suitable volume of RNAprotect Bacteria Reagent to stabilize the RNA.
-
Proceed with RNA extraction according to the manufacturer's protocol for your chosen kit. This will typically involve cell lysis with lysozyme, followed by homogenization and purification of RNA using spin columns.
-
Perform an on-column DNase I digestion during the extraction process to remove contaminating genomic DNA.
-
Elute the purified RNA in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel. A 260/280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis (Reverse Transcription)
Materials:
-
Purified RNA
-
Reverse transcriptase enzyme (e.g., SuperScript IV)
-
Random hexamers or gene-specific primers
-
dNTPs
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, combine 1 µg of total RNA, random hexamers, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA/primer mixture.
-
Perform cDNA synthesis according to the enzyme manufacturer's recommended thermal cycling conditions.
-
(Optional) Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qRT-PCR step.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
cDNA
-
qRT-PCR master mix (containing SYBR Green or compatible with TaqMan probes)
-
Forward and reverse primers for apbC and a reference gene (e.g., rpoD, gyrA)
-
Nuclease-free water
-
qRT-PCR instrument
Procedure:
-
Design and validate primers for apbC and a suitable reference gene. Primers should amplify a product of 100-200 bp.
-
Prepare the qRT-PCR reaction mixture in a 96-well plate or reaction tubes. For each reaction, combine the qRT-PCR master mix, forward and reverse primers (to a final concentration of 200-500 nM each), cDNA template (diluted 1:10), and nuclease-free water to the final reaction volume.
-
Include triplicate reactions for each sample and each gene (target and reference).
-
Also include a no-template control (NTC) for each primer pair to check for contamination.
-
Run the qRT-PCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.
Data Presentation and Analysis
The relative expression of the apbC gene can be calculated using the comparative Cₜ (ΔΔCₜ) method. The Cₜ value is the cycle number at which the fluorescence signal crosses a defined threshold.
Data Analysis Steps:
-
Calculate the average Cₜ value for the triplicate reactions of each sample.
-
Normalize the Cₜ values of the target gene (apbC) to the Cₜ values of the reference gene (rpoD) for each sample: ΔCₜ = Cₜ(apbC) - Cₜ(rpoD) .
-
Calculate the ΔΔCₜ by subtracting the ΔCₜ of the control sample from the ΔCₜ of the treated sample: ΔΔCₜ = ΔCₜ(Treated) - ΔCₜ(Control) .
-
Calculate the fold change in gene expression: Fold Change = 2-ΔΔCₜ .
Example Data
Th
Application Notes: Site-Directed Mutagenesis of ApbC Protein Residues for Functional Analysis and Drug Discovery
Introduction
The ApbC protein is a crucial component in the biosynthesis of iron-sulfur ([Fe-S]) clusters, which are essential for a wide array of metabolic functions in bacteria.[1] Specifically, ApbC, a member of the ParA subfamily of P-loop ATPases, has been shown to bind and transfer [Fe-S] clusters to apoproteins and possesses an intrinsic ATPase activity.[1] Its role in vital pathways, such as thiamine synthesis, makes it a potential target for the development of novel antimicrobial agents.[1]
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted changes to a DNA sequence, resulting in a modified protein.[2][3] By altering specific amino acid residues within ApbC, researchers can investigate their roles in ATP binding and hydrolysis, [Fe-S] cluster coordination and transfer, and overall protein function.[1] These studies are fundamental for elucidating the protein's mechanism of action and for identifying "hotspot" residues that, when targeted by small molecules, could inhibit its function. This document provides detailed protocols for the site-directed mutagenesis of key ApbC residues, followed by protein expression, purification, and functional characterization.
Key Functional Domains and Residues of ApbC
The ApbC protein contains several conserved domains and residues critical for its biochemical activities. Understanding these regions is essential for designing meaningful mutagenesis experiments.
-
"Deviant" Walker A Motif: This ATP-binding motif is characteristic of the ParA subfamily and contains two essential lysine residues (K116 and K121 in Salmonella enterica ApbC) instead of the usual one.[1] These residues are critical for ATP hydrolysis.[1]
-
Conserved Cysteine Residues: A C-terminal CXXC motif (C283 and C286 in S. enterica) is involved in binding the [Fe-S] cluster.[1]
-
Conserved Serine Residues: Other conserved residues, such as S122 and S182, are also implicated in the protein's function, although their precise roles are less defined.[1]
The diagram below illustrates the functional pathway of the ApbC protein.
Caption: Functional cycle of ApbC in [Fe-S] cluster transfer.
Quantitative Data Summary of ApbC Mutants
Site-directed mutagenesis has been used to create several variants of the S. enterica ApbC protein to probe the function of key residues. The tables below summarize the quantitative data from in vitro functional assays performed on these variants.[1]
Table 1: ATP Hydrolysis Activity of ApbC Variants
| ApbC Variant | Specific Mutation | ATP Hydrolysis Rate (nmol min⁻¹ mg⁻¹) | % of Wild-Type Activity |
|---|---|---|---|
| Wild-Type | None | 130 ± 10 | 100% |
| ApbCK116A | Lysine to Alanine at 116 | < 1.0 | < 1% |
| ApbCK121A | Lysine to Alanine at 121 | < 1.0 | < 1% |
| ApbCS122A | Serine to Alanine at 122 | 110 ± 15 | ~85% |
| ApbCS182A | Serine to Alanine at 182 | 125 ± 10 | ~96% |
| ApbCC283A | Cysteine to Alanine at 283 | 140 ± 20 | ~108% |
| ApbCC286A | Cysteine to Alanine at 286 | 135 ± 15 | ~104% |
Data sourced from Boyd et al. (2009).[1]
Table 2: [Fe-S] Cluster Transfer Activity of ApbC Variants
| ApbC Variant | Specific Mutation | Second-Order Rate Constant (M⁻¹ min⁻¹) | % of Wild-Type Rate |
|---|---|---|---|
| Wild-Type | None | ~40,000 | 100% |
| ApbCK116A | Lysine to Alanine at 116 | ~24,000 | ~60% |
| ApbCK121A | Lysine to Alanine at 121 | ~24,000 | ~60% |
| ApbCS122A | Serine to Alanine at 122 | ~40,000 | 100% |
| ApbCS182A | Serine to Alanine at 182 | ~40,000 | 100% |
| ApbCC283A | Cysteine to Alanine at 283 | ~40,000 | 100% |
| ApbCC286A | Cysteine to Alanine at 286 | ~40,000 | 100% |
Activity was measured by the activation of apo-isopropylmalate isomerase (Leu1). Data sourced from Boyd et al. (2009).[1]
Experimental Protocols
This section provides detailed methodologies for the mutagenesis and characterization of ApbC protein. The overall workflow is depicted below.
Caption: Workflow for site-directed mutagenesis of ApbC.
Protocol 1: Site-Directed Mutagenesis of apbC
This protocol is based on the QuikChange™ method, which uses a high-fidelity polymerase to amplify the entire plasmid containing the gene of interest with primers that include the desired mutation.[2]
Materials:
-
Plasmid DNA containing the wild-type apbC gene
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Mutagenic forward and reverse primers (complementary)
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 nucleotides in length, containing the desired mutation. The mutation should be in the center of the primer, with at least 10-15 matching bases on either side.[4][5]
-
PCR Amplification:
-
Set up the PCR reaction in a thin-walled PCR tube:
-
5 µL of 10x reaction buffer
-
1 µL of plasmid template DNA (10-50 ng)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Run the PCR using a thermocycler with the following approximate conditions (optimize as needed):
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.
-
Incubate at 37°C for 1-2 hours. This digests the methylated parental plasmid DNA, leaving only the newly synthesized, unmethylated mutant DNA.[4]
-
-
Transformation:
-
Transform 5-10 µL of the DpnI-treated product into competent E. coli cells via heat shock or electroporation.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow overnight liquid cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and ensure no other unintended mutations were introduced.
-
Protocol 2: Expression and Purification of ApbC Variants
This protocol describes the expression of His-tagged ApbC variants in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Verified mutant apbC plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA agarose resin
Procedure:
-
Expression:
-
Transform the verified mutant plasmid into an E. coli expression strain.
-
Inoculate a 50 mL starter culture and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB broth with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells using a sonicator or French press.[6]
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Purification:
-
Equilibrate a column containing Ni-NTA resin with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged ApbC protein with 5-10 column volumes of Elution Buffer.[7]
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
-
Buffer Exchange:
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[1]
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Protocol 3: Functional Assay - ATP Hydrolysis
This assay measures the rate of ATP hydrolysis by monitoring the release of inorganic phosphate (Pi) using a colorimetric method like the malachite green assay.
Materials:
-
Purified ApbC variant protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
ATP solution (100 mM)
-
Malachite green reagent
-
Phosphate standard solution
Procedure:
-
Set up reactions in a 96-well plate. For each variant, prepare a reaction mix containing Assay Buffer and the purified ApbC protein (e.g., to a final concentration of 1-5 µM).
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a set time (e.g., 30 minutes).
-
Stop the reaction and detect the released phosphate by adding the malachite green reagent according to the manufacturer's instructions.
-
Read the absorbance at ~620-650 nm.
-
Calculate the amount of Pi released by comparing the absorbance to a standard curve generated with the phosphate standard solution.
-
The specific activity is typically expressed as nmol of Pi released per minute per mg of protein.
Protocol 4: Functional Assay - [Fe-S] Cluster Transfer
This assay monitors the ability of holo-ApbC (reconstituted with an [Fe-S] cluster) to activate a target apo-protein that requires an [Fe-S] cluster for its activity. The activation of S. cerevisiae apo-isopropylmalate isomerase (apo-Leu1) is a well-established model system.[1]
Materials:
-
Purified ApbC variant protein
-
Purified apo-Leu1 protein
-
Assay Buffer (e.g., 100 mM MOPS pH 7.9, 100 mM NaCl)
-
Substrate for Leu1 (e.g., isopropylmalate)
-
Reagents for chemical reconstitution of [Fe-S] clusters (e.g., ferrous ammonium sulfate, lithium sulfide, DTT)
Procedure:
-
[Fe-S] Cluster Reconstitution: Chemically reconstitute the [Fe-S] cluster on the purified ApbC variants under anaerobic conditions.[1]
-
Assay Setup:
-
In an anaerobic environment (e.g., a glove box), prepare a reaction mixture in a cuvette containing Assay Buffer and the substrate, isopropylmalate.
-
Add a defined concentration of apo-Leu1 (e.g., 3.5 µM).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the reconstituted holo-ApbC variant (e.g., 4 µM).
-
Monitor the enzymatic activity of Leu1 by the increase in absorbance at 235 nm, which corresponds to the formation of the product, α-isopropylmaleate.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear phase of the absorbance curve.
-
The second-order rate constant for cluster transfer can be calculated from the initial rates at varying concentrations of holo-ApbC and apo-Leu1.[1]
-
The logical relationship between ApbC domains and the impact of mutations is summarized in the diagram below.
Caption: Logical map of ApbC domains, mutations, and functions.
References
- 1. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Spectroscopic Analysis of ApbC-Bound [Fe-S] Clusters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron-sulfur ([Fe-S]) clusters are ancient and ubiquitous cofactors essential for a myriad of cellular processes, including electron transfer, metabolic catalysis, and gene regulation.[1][2] The biogenesis of these clusters is a complex process involving a dedicated machinery of proteins.[1][2] ApbC is a homodimeric ATPase that has been identified as a key player in [Fe-S] cluster metabolism, functioning as a scaffold protein that can bind and transfer a [4Fe-4S] cluster to recipient apoproteins.[3][4][5][6] Understanding the properties of the [Fe-S] cluster bound to ApbC is crucial for elucidating its precise role in cellular pathways and for potential therapeutic applications.
This document provides detailed application notes and protocols for the spectroscopic characterization of ApbC-bound [Fe-S] clusters. The primary techniques covered are Ultraviolet-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Mössbauer Spectroscopy. These methods allow for the determination of the type, redox state, and coordination environment of the [Fe-S] cluster.
Data Presentation
Table 1: Spectroscopic and Biochemical Properties of ApbC-Bound [Fe-S] Cluster
| Parameter | Value | Technique(s) | Reference(s) |
| Cluster Type | [4Fe-4S] | UV-Vis Spectroscopy, Iron and Sulfide Analysis | [3][4][5][6] |
| Iron per ApbC monomer | 2 mol | Iron Analysis | [3][4][6] |
| Sulfide per ApbC monomer | 2 mol | Acid-Labile Sulfide Analysis | [3][4][6] |
| UV-Vis λmax | ~400-410 nm | UV-Vis Spectroscopy | [5][7] |
| Molar Absorptivity (ε) at A400 | Approx. half of typical [4Fe-4S] per monomer | UV-Vis Spectroscopy | [5] |
| EPR Signal (resting state, [4Fe-4S]2+) | Silent (diamagnetic, S=0) | EPR Spectroscopy | [8][9] |
| EPR Signal (reduced state, [4Fe-4S]1+) | Active (paramagnetic, S=1/2) | EPR Spectroscopy | [8][9] |
| Quaternary Structure | Dynamic equilibrium of monomers and dimers | Size Exclusion Chromatography | [5] |
| Functional Unit | Homodimer binding one [4Fe-4S] cluster | Biochemical Assays, Spectroscopy | [5] |
Experimental Protocols
A critical prerequisite for the spectroscopic analysis of ApbC is the anaerobic purification of the protein to preserve the oxygen-sensitive [Fe-S] cluster.[10][11]
Protocol 1: Anaerobic Purification of ApbC
This protocol outlines a general strategy for the anaerobic purification of ApbC, which is essential for maintaining the integrity of its [Fe-S] cluster.
Materials:
-
E. coli cell paste overexpressing tagged ApbC
-
Anaerobic glove box or chamber
-
Degassed buffers and solutions:
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT)
-
Wash Buffer (same as Lysis Buffer)
-
Elution Buffer (Wash Buffer + appropriate eluent for the tag, e.g., imidazole for His-tag)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)
-
-
Lysozyme, DNase I
-
Sonciator or French press
-
Centrifuge and appropriate tubes
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged protein)
-
Dialysis tubing or centrifugal concentrators
-
Liquid nitrogen for flash-freezing
Procedure:
-
Perform all steps under strict anaerobic conditions inside a glove box.
-
Resuspend the cell pellet in ice-cold, degassed Lysis Buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto an equilibrated affinity chromatography column.
-
Wash the column extensively with degassed Wash Buffer.
-
Elute the protein using degassed Elution Buffer.
-
Pool the fractions containing pure ApbC (as determined by SDS-PAGE).
-
Exchange the buffer to the final Dialysis Buffer using dialysis or centrifugal concentrators.
-
Concentrate the protein to the desired concentration.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol 2: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique to confirm the presence of the [Fe-S] cluster in ApbC and to monitor its integrity. [4Fe-4S] clusters typically exhibit a broad absorption peak around 410 nm.[7]
Materials:
-
Anaerobically purified holo-ApbC
-
Degassed buffer used for the final protein purification step
-
Airtight quartz cuvette
-
UV-Vis spectrophotometer
-
Sodium dithionite solution (freshly prepared, anaerobic)
Procedure:
-
Inside an anaerobic chamber, transfer the purified holo-ApbC into an airtight quartz cuvette.
-
Use the final protein buffer as a blank reference.
-
Record the absorbance spectrum from 300 nm to 800 nm. A characteristic peak or shoulder around 400-410 nm should be observed for the [4Fe-4S] cluster.[5][7]
-
To observe the reduced state, carefully add a small amount of a concentrated, anaerobic solution of sodium dithionite to the cuvette.
-
Mix gently and record the spectrum again. A decrease in absorbance (bleaching) of the ~410 nm peak is expected upon reduction of the [4Fe-4S] cluster.
Protocol 3: Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is highly sensitive to paramagnetic species and is therefore ideal for studying the redox states of [Fe-S] clusters. The [4Fe-4S]²⁺ cluster in its resting state is EPR-silent (S=0), while the reduced [4Fe-4S]¹⁺ state is paramagnetic (S=1/2) and gives a characteristic EPR signal.[8][9][12]
Materials:
-
Anaerobically purified holo-ApbC at a high concentration (e.g., >100 µM)
-
EPR tubes
-
Sodium dithionite solution (freshly prepared, anaerobic)
-
Liquid nitrogen
Procedure:
-
Inside an anaerobic chamber, prepare two EPR samples:
-
Sample 1 (Resting State): Transfer the purified holo-ApbC into an EPR tube.
-
Sample 2 (Reduced State): To a separate aliquot of holo-ApbC, add a slight molar excess of sodium dithionite, mix, and then transfer to an EPR tube.
-
-
Seal the EPR tubes while still inside the anaerobic chamber.
-
Immediately freeze the samples in liquid nitrogen.
-
Acquire EPR spectra at cryogenic temperatures (e.g., 10-20 K).
-
The resting state sample should be EPR-silent.
-
The reduced sample should exhibit a characteristic EPR spectrum for a [4Fe-4S]¹⁺ cluster.
Protocol 4: Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for determining the nuclearity, oxidation state, and spin state of iron centers.[13][14][15] It is particularly useful as it can detect all iron species in a sample, regardless of their redox state.[13][14] For this technique, ApbC needs to be enriched with the ⁵⁷Fe isotope.
Materials:
-
⁵⁷Fe isotope (e.g., ⁵⁷FeCl₃ or (⁵⁷NH₄)₂Fe(SO₄)₂)
-
Anaerobically purified apo-ApbC (ApbC without the [Fe-S] cluster)
-
Reagents for in vitro [Fe-S] cluster reconstitution (e.g., DTT, a cysteine desulfurase like IscS, L-cysteine)
-
Mössbauer sample holders
Procedure:
-
⁵⁷Fe Enrichment: The [Fe-S] cluster in ApbC must be reconstituted in vitro using ⁵⁷Fe. This is typically done under strict anaerobic conditions.
-
Incubate apo-ApbC with a cysteine desulfurase (e.g., IscS), L-cysteine, a reducing agent (e.g., DTT), and the ⁵⁷Fe source.
-
Monitor the reconstitution by UV-Vis spectroscopy.
-
Purify the ⁵⁷Fe-reconstituted holo-ApbC to remove excess iron and other reconstitution components.
-
-
Sample Preparation:
-
Concentrate the ⁵⁷Fe-labeled holo-ApbC.
-
Transfer the concentrated protein into a Mössbauer sample cup inside an anaerobic chamber.
-
Freeze the sample rapidly in liquid nitrogen.
-
-
Data Acquisition:
-
Acquire Mössbauer spectra at cryogenic temperatures (e.g., 4.2 K) and in the presence of various applied magnetic fields.
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for the characterization of ApbC-bound [Fe-S] clusters.
Caption: Proposed role of ApbC in the cellular [Fe-S] cluster transfer pathway.
References
- 1. How Is Fe-S Cluster Formation Regulated? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fe-S Cluster Assembly Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters. | Semantic Scholar [semanticscholar.org]
- 4. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Expression and Purification of NifB Proteins from Aerobic and Anaerobic Sources | Springer Nature Experiments [experiments.springernature.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Characterization of Paramagnetic Iron-Sulfur Clusters Using Electron Paramagnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Fe-S Clusters in Proteins by Mӧssbauer Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mössbauer spectroscopy of Fe/S proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
- 16. Contribution of Mössbauer spectroscopy to the investigation of Fe/S biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for ApbC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ApbC is a highly conserved protein in bacteria, playing a crucial role in iron-sulfur ([Fe-S]) cluster metabolism. As a member of the ParA/MinD family of ATPases, ApbC utilizes the energy from ATP hydrolysis to facilitate the assembly and transfer of [Fe-S] clusters, which are essential cofactors for a multitude of enzymes involved in critical cellular processes. Given its importance in bacterial physiology and its absence in humans, ApbC represents a promising target for the development of novel antimicrobial agents. This document provides a detailed protocol for a high-throughput screening (HTS) assay designed to identify inhibitors of ApbC's ATPase activity, a key function for its biological role.
Signaling Pathway and Experimental Workflow
The proposed HTS assay targets the ATPase activity of ApbC. The workflow is designed for efficiency and scalability, moving from a primary screen of a large compound library to more detailed secondary and confirmatory assays.
Caption: ApbC ATPase cycle and its role in [Fe-S] cluster transfer.
Caption: High-throughput screening workflow for identifying ApbC inhibitors.
Experimental Protocols
Primary High-Throughput Screening (HTS) Assay: ATPase Activity
This assay quantifies the ATPase activity of ApbC by measuring the amount of ADP produced, using a coupled enzyme system that results in a fluorescent signal.
Assay Principle:
-
ApbC hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
In the presence of excess phosphoenolpyruvate (PEP), pyruvate kinase (PK) transfers a phosphate group from PEP to ADP, generating pyruvate and regenerating ATP.
-
Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a reaction that consumes NADH and oxidizes it to NAD+.
-
The decrease in NADH concentration is monitored by measuring the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm).
Caption: Schematic of the coupled enzymatic assay for measuring ApbC ATPase activity.
Materials and Reagents:
-
Purified recombinant ApbC protein
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
Positive Control: Sodium Orthovanadate
-
Negative Control: DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) or Sodium Orthovanadate (positive control).
-
Enzyme Preparation: Prepare a master mix containing ApbC in assay buffer. Add 10 µL of the enzyme solution to each well of the plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a substrate master mix containing ATP, PEP, PK, LDH, and NADH in assay buffer. Add 10 µL of the substrate mix to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Ex/Em = 340/460 nm) every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the rate of NADH consumption (decrease in fluorescence over time). The percentage of inhibition for each compound is calculated relative to the negative (DMSO) and positive controls.
Secondary Assay: Dose-Response Analysis
Compounds identified as "hits" in the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀).
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Follow the same protocol as the primary HTS assay, using the different concentrations of the compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
The quantitative data from the screening and subsequent analyses should be organized for clear comparison.
Table 1: Primary HTS Assay Validation Parameters
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.78 | > 0.5 |
| Signal-to-Background (S/B) | 12.5 | > 5 |
| Coefficient of Variation (%CV) for Controls | < 10% | < 15% |
| Hit Rate | 1.2% | 0.5 - 2% |
Table 2: Characteristics of Identified Hit Compounds
| Compound ID | % Inhibition (at 10 µM) | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |
| APBC-001 | 85.2 | 1.5 | > 100 |
| APBC-002 | 78.9 | 3.2 | 55.8 |
Application of ApbC in Synthetic Biology Circuits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Salmonella enterica protein ApbC is a versatile component of the iron-sulfur ([Fe-S]) cluster biogenesis machinery. Functioning as an ATPase and a scaffold protein, ApbC is involved in the assembly and transfer of [4Fe-4S] clusters to recipient apo-proteins.[1][2][3] This unique capability positions ApbC as a valuable tool for synthetic biology, enabling the controlled activation of metalloenzymes and the engineering of novel metabolic pathways. This document provides detailed application notes and experimental protocols for the utilization of ApbC in synthetic biology circuits.
Application Notes
The dual functions of ApbC, ATP hydrolysis and [Fe-S] cluster transfer, are essential for its in vivo activity.[4] This makes it a potential control point in engineered circuits. By modulating the expression of ApbC or engineering its activity, it is possible to control the maturation of specific [Fe-S] cluster-dependent enzymes.
Potential Applications in Synthetic Biology:
-
Enhancing Metabolic Pathways: Many rate-limiting enzymes in engineered metabolic pathways are dependent on [Fe-S] clusters for their activity. Overexpression of ApbC can potentially enhance the production of functional holoenzymes, thereby increasing the overall flux through the pathway.
-
Developing Biosensors: The ATP-dependent activity of ApbC could be harnessed to create biosensors that respond to the cellular energy state or the demand for [Fe-S] clusters.
-
Controlling Enzyme Activity: By placing the expression of a target [Fe-S] enzyme under the control of an inducible promoter and co-expressing ApbC, it is possible to create a synthetic circuit where the activity of the enzyme can be switched on or off.
-
Assembling Artificial Metalloenzymes: The ability of ApbC to transfer [Fe-S] clusters can be exploited to assemble artificial metalloenzymes with novel catalytic activities.[5][6][7][8]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the biochemical activity of ApbC.
| Parameter | Value | Organism | Reference |
| Protein Size | 40.8 kDa (with His-tag) | Salmonella enterica | [3] |
| Quaternary Structure | Homodimer | Salmonella enterica | [1] |
| [Fe-S] Cluster Bound | [4Fe-4S] | in vitro reconstitution | [1][3] |
| Stoichiometry of Cluster Binding | 2 mol Fe, 2 mol S per monomer | in vitro reconstitution | [1] |
| ATPase Specific Activity | 45.7 nmol min⁻¹ mg⁻¹ | Salmonella enterica | [4] |
| ApbC:Leu1 Activation Ratio | 2:1 for maximal activation | S. enterica ApbC, S. cerevisiae Leu1 | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
ApbC-mediated [Fe-S] Cluster Transfer Pathway
Caption: ApbC acquires an [Fe-S] cluster and transfers it to an apo-enzyme.
Experimental Workflow for Characterizing ApbC Activity
Caption: Workflow for ApbC purification, reconstitution, and activity assays.
Experimental Protocols
Purification of His-tagged ApbC
This protocol describes the purification of N-terminally His-tagged ApbC from E. coli.
Materials:
-
E. coli strain expressing His-tagged ApbC (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[9]
-
Inoculate a large culture with the overnight starter culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.[9]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9]
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10-20 column volumes of Wash Buffer.[10]
-
Elute the His-tagged ApbC protein with Elution Buffer.[10]
-
Collect fractions and analyze by SDS-PAGE to confirm purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
In Vitro [Fe-S] Cluster Reconstitution on ApbC
This protocol describes the chemical reconstitution of a [4Fe-4S] cluster on purified apo-ApbC under anaerobic conditions.
Materials:
-
Purified apo-ApbC protein
-
Anaerobic glove box or chamber
-
Reconstitution Buffer: 100 mM Tris-HCl pH 8.0, 200 mM KCl
-
Dithiothreitol (DTT)
-
Ferric chloride (FeCl₃)
-
Lithium sulfide (Li₂S) or Sodium Sulfide (Na₂S)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Perform all steps under strict anaerobic conditions.
-
Prepare all solutions with degassed buffers.
-
To the purified apo-ApbC in Reconstitution Buffer, add DTT to a final concentration of 5-10 mM and incubate for 30 minutes to reduce any disulfide bonds.
-
Slowly add a 5- to 10-fold molar excess of FeCl₃ to the protein solution while gently stirring.
-
Slowly add an equimolar amount of Li₂S or Na₂S to the solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature. The solution should turn a reddish-brown color, indicating the formation of the [Fe-S] cluster.
-
Remove excess iron and sulfide by passing the reconstituted protein through a size-exclusion chromatography column equilibrated with anaerobic buffer.
-
The resulting holo-ApbC can be quantified by measuring its absorbance spectrum, which should show a characteristic peak around 410-420 nm for a [4Fe-4S] cluster.
ATPase Activity Assay
This protocol measures the ATPase activity of ApbC by quantifying the release of inorganic phosphate (Pi).
Materials:
-
Purified ApbC (apo or holo form)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl₂
-
ATP solution (100 mM)
-
Malachite Green Phosphate Assay Kit or similar phosphate detection reagent
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and the desired concentration of ApbC protein.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots of the reaction and stop the reaction by adding the stop solution from the phosphate assay kit.
-
Add the colorimetric reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 620-650 nm for malachite green).
-
Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in each sample.
-
Calculate the specific activity of ApbC as nmol of Pi released per minute per mg of protein.
Apo-Leu1 Activation Assay
This assay measures the ability of holo-ApbC to transfer its [Fe-S] cluster to apo-isopropylmalate isomerase (Leu1), thereby activating it. The activity of Leu1 is then measured in a coupled reaction with isocitrate dehydrogenase.
Materials:
-
Purified holo-ApbC
-
Purified apo-Leu1 (from Saccharomyces cerevisiae)
-
Activation Buffer: 100 mM Tris-HCl pH 8.0
-
Assay Mixture: 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM NADP⁺, 0.5 U/ml isocitrate dehydrogenase
-
β-isopropylmalate (substrate for Leu1)
Procedure:
-
In an anaerobic environment, mix holo-ApbC and apo-Leu1 in Activation Buffer at the desired molar ratio (e.g., 2:1).
-
Incubate for 30 minutes at room temperature to allow for [Fe-S] cluster transfer.
-
Transfer the activation mixture to a cuvette containing the Assay Mixture.
-
Initiate the reaction by adding β-isopropylmalate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ by isocitrate dehydrogenase.
-
The rate of absorbance change is proportional to the amount of active holo-Leu1 formed.
Conclusion
ApbC presents a promising tool for the advancement of synthetic biology, offering a means to control and enhance the activity of [Fe-S] cluster-dependent enzymes. The protocols provided herein offer a starting point for researchers to purify, characterize, and utilize ApbC in their engineered biological circuits. Further research into the regulatory network of ApbC and its protein-protein interactions will undoubtedly unveil even more sophisticated applications for this versatile protein in the design of complex and robust synthetic systems.
References
- 1. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters. | Semantic Scholar [semanticscholar.org]
- 4. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designer metalloenzymes for synthetic biology: Enzyme hybrids for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fhalab.caltech.edu [fhalab.caltech.edu]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant ApbC Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of recombinant ApbC.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Expression and Lysate Preparation
???+ question "My recombinant ApbC expresses poorly or is found in inclusion bodies. What can I do?"
???+ question "What are the recommended components for my ApbC lysis buffer?"
Purification
???+ question "My purified ApbC is colorless or has a faint yellow color, and it lacks activity. What is the likely cause?"
???+ question "How do I perform an anaerobic purification of recombinant ApbC?"
???+ question "My ApbC protein precipitates during purification or after concentration. How can I prevent this?"
Storage and Handling
???+ question "What are the optimal storage conditions for recombinant ApbC?"
Experimental Protocols
Protocol 1: Anaerobic Cell Lysis
-
Transfer the frozen cell pellet of E. coli expressing recombinant ApbC into an anaerobic chamber.
-
Resuspend the cell pellet in ice-cold, degassed lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 2 mM DTT, and protease inhibitors).
-
Lyse the cells using a sonicator. Keep the sample on ice throughout the sonication process to prevent overheating.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Carefully transfer the clarified supernatant to a new, pre-chilled, and sealed tube for subsequent purification steps, ensuring the entire process remains within the anaerobic chamber.
Protocol 2: [Fe-S] Cluster Reconstitution (In Vitro)
If your purified ApbC has lost its [Fe-S] cluster, you can attempt to reconstitute it in vitro under anaerobic conditions.
-
In an anaerobic chamber, prepare a solution of apo-ApbC (e.g., 50 µM) in a degassed buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).[1]
-
Add a reducing agent, such as 5 mM DTT, and incubate for 1 hour.[1]
-
Sequentially add a 5 to 10-fold molar excess of a ferrous iron source (e.g., ferrous ammonium sulfate) and a sulfide source (e.g., L-cysteine with a cysteine desulfurase or sodium sulfide).
-
Incubate the reaction mixture for several hours to allow for cluster assembly.
-
Monitor the reconstitution by observing the color change of the protein solution to dark brown and by UV-visible spectroscopy.
-
Remove excess iron and sulfide by buffer exchange using a desalting column equilibrated with a degassed buffer.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with recombinant ApbC stability.
References
Technical Support Center: Optimizing ApbC Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing enzymatic assays for the ApbC protein. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and optimized assay conditions to ensure reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during ApbC enzymatic assays in a question-and-answer format.
| Issue / Question | Potential Causes | Recommended Solutions |
| No or Low Enzyme Activity | 1. Inactive Enzyme: ApbC may have lost activity due to improper storage or handling. Denaturation can occur due to temperature fluctuations.[1] 2. Missing Cofactors: The ATPase activity of ApbC is dependent on cofactors like MgCl₂ and KCl.[2] 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition can significantly reduce enzyme activity.[3] 4. Substrate Degradation: ATP or other nucleotide substrates can degrade if not stored properly. | 1. Verify Enzyme Integrity: Run a small amount of a new or validated batch of ApbC. Ensure enzymes are stored at the correct temperature and handled on ice.[4] 2. Check Reagent Composition: Ensure that MgCl₂ and KCl are present at their optimal concentrations in the assay buffer.[2] 3. Optimize Assay Conditions: Verify that the assay buffer pH is around 8.0 and the temperature is controlled.[2] Perform a matrix optimization of key parameters if issues persist.[5] 4. Use Fresh Substrates: Prepare fresh ATP solutions from powder and store them as aliquots at -20°C or below. |
| High Background Signal | 1. Substrate Instability: Spontaneous hydrolysis of ATP can contribute to background signal in phosphate detection assays. 2. Contaminating Enzymes: The enzyme preparation may be contaminated with other ATPases. 3. NADH Oxidation: In coupled assays, NADH can oxidize spontaneously, especially under non-anaerobic conditions.[2] | 1. Run No-Enzyme Controls: Always include a control reaction without ApbC to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from your measurements. 2. Purify Enzyme: If contamination is suspected, re-purify the ApbC protein. 3. Maintain Anaerobic Conditions: For the coupled spectrophotometric assay, conduct experiments under an anoxic environment to prevent NADH oxidation.[2] |
| Poor Assay Reproducibility | 1. Inconsistent Reagent Preparation: Batch-to-batch variability in buffers or reagent concentrations can lead to inconsistent results.[6] 2. Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or substrates, is a common source of variability. 3. Temperature Fluctuations: Inconsistent incubation temperatures between experiments can alter the reaction rate.[7] | 1. Standardize Reagents: Prepare large batches of buffers and reagents, aliquot, and store them under appropriate conditions to ensure consistency across multiple experiments.[6] 2. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. 3. Ensure Temperature Control: Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.[6][7] |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: During the reaction, the substrate concentration decreases, leading to a reduction in the reaction rate. 2. Product Inhibition: The accumulation of products (ADP and/or phosphate) may inhibit ApbC activity. 3. Enzyme Instability: The enzyme may be losing activity over the course of the assay. | 1. Use Initial Velocities: Calculate the reaction rate from the initial, linear portion of the progress curve.[8] If necessary, use a lower enzyme concentration or a shorter reaction time. 2. Test for Product Inhibition: Perform experiments where the product is added at the beginning of the reaction to see if it affects the initial rate. 3. Check Enzyme Stability: Incubate the enzyme under assay conditions (without substrate) for the duration of the experiment and then measure its activity to check for time-dependent inactivation. |
Frequently Asked Questions (FAQs)
Q1: What is the function of the ApbC enzyme?
A1: ApbC is a cytosolic protein that exhibits two primary biochemical activities: it can hydrolyze ATP, and it is involved in [Fe-S] cluster metabolism.[2][9] It is a member of the ParA subfamily of proteins, which are characterized by a "deviant" Walker A motif involved in ATP binding and hydrolysis.[9]
Q2: What are the substrates and products of the ApbC enzymatic reaction?
A2: The primary substrate for the ATPase activity of ApbC is Adenosine Triphosphate (ATP).[10][11] The enzyme catalyzes the hydrolysis of ATP into Adenosine Diphosphate (ADP) and inorganic phosphate (Pi).[2] While ApbC can hydrolyze other nucleotides like dATP, CTP, and GTP, the rate is significantly lower than for ATP.[2]
Q3: Which methods can be used to measure ApbC's ATPase activity?
A3: There are two primary methods:
-
Coupled Spectrophotometric Assay: This is a continuous assay that couples the production of ADP to the oxidation of NADH. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[2][9]
-
Malachite Green Assay: This is an endpoint colorimetric assay that directly measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[2]
Q4: What are the key components of the ApbC assay buffer?
A4: A typical assay buffer for ApbC activity contains a buffering agent (e.g., 50 mM Tris, pH 8.0), potassium chloride (e.g., 200 mM KCl), and magnesium chloride (e.g., 5-12 mM MgCl₂).[2] Magnesium is a critical cofactor for ATP hydrolysis.
Q5: Why are anaerobic conditions recommended for the coupled spectrophotometric assay?
A5: Anaerobic conditions are recommended to prevent the non-enzymatic oxidation of NADH, which can lead to a high background signal and interfere with the accurate measurement of ApbC-dependent NADH oxidation.[2]
Optimized Conditions and Kinetic Parameters
The following table summarizes empirically determined conditions and kinetic parameters for the S. enterica ApbC enzyme's ATPase activity.
| Parameter | Value / Condition | Notes | Citation |
| pH Optimum | ~8.0 | Assays are typically performed in 50 mM Tris buffer at pH 8.0. | [2] |
| Temperature | Room Temperature to 25°C | Assays can be conducted at room temperature; for kinetics, a controlled temperature (e.g., 25°C) is recommended. | [2][8] |
| Cofactors | MgCl₂, KCl | Magnesium is essential for nucleotide hydrolysis. Potassium chloride is also included in the reaction mixture. | [2] |
| Kₘ for ATP (Site 1) | 1.6 µM | ApbC displays negative kinetic cooperativity with two apparent Kₘ values for ATP. | [2] |
| Kₘ for ATP (Site 2) | 300 µM | The second, lower-affinity binding site for ATP. | [2] |
| Detection Wavelength | 340 nm | For the coupled spectrophotometric assay, monitoring the oxidation of NADH. | [2] |
Experimental Protocols
Coupled Spectrophotometric Assay for ATPase Activity
This protocol provides a continuous measurement of ATP hydrolysis by coupling ADP production to NADH oxidation.
Principle:
-
ApbC: ATP + H₂O → ADP + Pi
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation, which is monitored as a decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
200 mM KCl
-
0-12 mM MgCl₂
-
0.2 mM NADH
-
4 mM Phosphoenolpyruvate (PEP)
-
20 units Pyruvate Kinase (PK)
-
20 units Lactate Dehydrogenase (LDH)
-
ATP stock solution (1-100 mM)
-
Purified ApbC protein (10–350 µg)
Procedure:
-
Prepare a 1 mL assay mixture in an anaerobic cuvette containing all reagents except the ApbC protein.
-
Seal the cuvette and incubate in a spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to obtain a baseline reading.
-
Initiate the reaction by adding the ApbC protein to the mixture.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial velocity from the linear portion of the absorbance vs. time plot.[2]
Malachite Green Assay for Inorganic Phosphate (Pi) Detection
This protocol provides an endpoint measurement of the inorganic phosphate released during ATP hydrolysis.
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, with 5 mM MgCl₂ and 200 mM KCl
-
5 mM ATP
-
Purified ApbC protein (e.g., 0.1-0.4 mg)
-
Malachite Green Reagent (commercial or prepared)
Procedure:
-
Set up the reaction mixture containing the reaction buffer and ATP in a microcentrifuge tube.
-
Initiate the reaction by adding the purified ApbC protein.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by taking an aliquot (e.g., 20 µL) and diluting it into a buffer to stop the enzymatic activity.
-
Add the diluted sample to 1 mL of the malachite green/molybdate assay mixture.[2]
-
Incubate for the recommended time to allow color development.
-
Measure the absorbance at the appropriate wavelength (typically ~620-660 nm).
-
Determine the concentration of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
Visualizations
ApbC Coupled Enzymatic Assay Pathway
References
- 1. youtube.com [youtube.com]
- 2. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. biocompare.com [biocompare.com]
- 5. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. biocompare.com [biocompare.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Substrates-Creative Enzymes [creative-enzymes.com]
- 11. quora.com [quora.com]
Technical Support Center: In Vitro [Fe-S] Cluster Transfer Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro [Fe-S] cluster transfer assays.
Frequently Asked Questions (FAQs)
Q1: My purified [Fe-S] protein is colorless or has a faint yellow tint. What could be the problem?
A1: A dark brown color is typically characteristic of a protein with high occupancy of [Fe-S] clusters ligated by cysteine residues.[1] A colorless or light yellow appearance often indicates [Fe-S] cluster oxidation or loss during protein expression, purification, or handling.[1] The primary suspect is oxygen exposure. [Fe-S] clusters are notoriously oxygen-sensitive, and their redox potentials make them prone to oxidation, which can lead to cluster degradation and protein inactivation.[1]
Q2: What are the essential components for a successful in vitro [Fe-S] cluster reconstitution and transfer assay?
A2: A typical in vitro [Fe-S] cluster assembly and transfer reaction requires the following components:
-
Apo-scaffold protein: A protein like IscU or SufB that serves as the platform for initial cluster assembly.
-
Apo-acceptor protein: The target protein to which the [Fe-S] cluster will be transferred.
-
Cysteine desulfurase: An enzyme such as IscS or SufS that provides the sulfur source by converting L-cysteine to alanine and a persulfide.
-
Iron source: Typically ferrous iron (Fe²⁺), often provided as ferrous ammonium sulfate.
-
Reducing agent: A reagent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to maintain a reducing environment and prevent oxidation.[2]
-
Anaerobic environment: All steps should be performed under strictly anaerobic conditions to prevent oxygen-mediated cluster degradation.[2]
Q3: How can I monitor the transfer of the [Fe-S] cluster from the scaffold to the acceptor protein?
A3: The transfer can be monitored in real-time using UV-Visible (UV-Vis) spectroscopy.[3][4][5][6] The formation of the holo-acceptor protein is accompanied by characteristic changes in the UV-Vis spectrum, reflecting the presence of the [Fe-S] cluster. For example, the appearance of a broad absorbance band around 400-420 nm is indicative of a [4Fe-4S] cluster, while [2Fe-2S] clusters often exhibit distinct peaks around 320, 420, and 460 nm.[3][7][8] Circular dichroism (CD) spectroscopy can also be a powerful tool to monitor cluster transfer, as the chirality of the protein environment often induces a CD signal upon cluster binding.[3][6]
Q4: I am using a His-tagged [Fe-S] protein. Could this be affecting my assay?
A4: Yes, the use of a histidine tag (His-tag) for affinity purification can sometimes be problematic for [Fe-S] proteins. The metal chelate affinity chromatography (e.g., Ni-NTA) used for purification can chelate the iron from the [Fe-S] cluster, leading to lower cluster occupancy in your purified protein.[1] If you suspect this is an issue, consider using a different purification tag that does not involve metal chelation chromatography, or perform an in vitro reconstitution of the [Fe-S] cluster after purification.
Troubleshooting Guides
Issue 1: Low or No [Fe-S] Cluster Incorporation in the Acceptor Protein
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxygen Contamination | Ensure all buffers and solutions are thoroughly degassed and purged with an inert gas (e.g., argon or nitrogen). Perform all experimental steps, including protein purification and the transfer assay, inside a well-maintained anaerobic chamber with an oxygen level below 0.1 ppm.[2] | The protein solution should retain its characteristic brown color, and subsequent assays should show successful cluster transfer. |
| Inactive Cysteine Desulfurase | Verify the activity of your cysteine desulfurase (e.g., IscS) using a separate activity assay, such as monitoring sulfide production. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. | A functional cysteine desulfurase will efficiently provide the necessary sulfur for cluster assembly. |
| Inhibitory Components in the Reaction | Be aware of potential inhibitors. For example, in some bacterial systems, proteins like CyaY and IscX can negatively regulate [Fe-S] cluster biogenesis by interacting with IscS.[9] Ensure your protein preparations are pure and free of contaminating inhibitors. | Removal of inhibitors will allow the [Fe-S] cluster assembly and transfer to proceed unimpeded. |
| Incorrect Component Concentrations | Optimize the concentrations of iron, L-cysteine, and the reducing agent. A molar excess of iron and a sulfur source relative to the scaffold protein is typically required for efficient reconstitution.[1] | Optimal concentrations will drive the equilibrium towards cluster formation and subsequent transfer. |
| Problem with the Acceptor Protein | Confirm that your apo-acceptor protein is correctly folded and capable of accepting an [Fe-S] cluster. Denatured or misfolded protein will not be a suitable substrate. | A properly folded apo-protein is essential for successful cluster insertion. |
Issue 2: Protein Precipitation During the Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protein Instability | Optimize buffer conditions, including pH and salt concentration. Some proteins may require specific additives for stability. Consider performing the assay at a lower temperature to enhance protein stability. | Stable proteins will remain in solution throughout the assay, allowing for accurate measurements. |
| Aggregation due to Misfolding | If expressing the protein recombinantly, try optimizing expression conditions. Lowering the induction temperature (e.g., to 16-18 °C) can sometimes improve protein folding and solubility. | Improved protein folding during expression will reduce the propensity for aggregation in subsequent in vitro assays. |
| Insoluble Iron-Sulfide Precipitates | Add the iron and sulfide sources to the reaction mixture slowly and with gentle mixing to prevent the rapid formation of insoluble iron-sulfide complexes.[1] | Gradual addition of precursors will favor the assembly of [Fe-S] clusters on the scaffold protein over the formation of inorganic precipitates. |
Experimental Protocols
Protocol 1: Anaerobic Purification of a His-tagged [Fe-S] Protein
-
Preparation: All buffers and materials must be made anaerobic by degassing and purging with high-purity nitrogen or argon gas for at least 30 minutes. Perform all subsequent steps in an anaerobic chamber.
-
Cell Lysis: Resuspend the cell pellet in anaerobic lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM DTT). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with anaerobic lysis buffer.
-
Washing: Wash the column with several column volumes of anaerobic wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM DTT).
-
Elution: Elute the protein with anaerobic elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM DTT).
-
Buffer Exchange: Immediately exchange the buffer of the eluted protein into an anaerobic storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT) using a desalting column.
-
Concentration and Storage: Concentrate the protein if necessary and store under anaerobic conditions at -80°C.
Protocol 2: In Vitro [Fe-S] Cluster Transfer Assay Monitored by UV-Vis Spectroscopy
-
Preparation: All protein solutions and reaction buffers must be strictly anaerobic. The assay should be performed in a sealed, anaerobic cuvette inside a spectrophotometer housed within an anaerobic chamber or equipped with a nitrogen-purging system.
-
Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing the apo-acceptor protein in an appropriate anaerobic buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM DTT).
-
Baseline Spectrum: Record a baseline UV-Vis spectrum of the apo-acceptor protein from 300 to 700 nm.
-
Initiate Transfer: Initiate the reaction by adding the holo-scaffold protein (pre-loaded with the [Fe-S] cluster) to the cuvette.
-
Monitor Spectral Changes: Record UV-Vis spectra at regular time intervals to monitor the appearance of the characteristic absorbance features of the newly formed holo-acceptor protein.
-
Data Analysis: Analyze the increase in absorbance at the characteristic wavelength for the [Fe-S] cluster in the acceptor protein to determine the rate and extent of cluster transfer.
Quantitative Data Summary
Table 1: Spectroscopic Properties of Common [Fe-S] Clusters
| Cluster Type | Typical UV-Vis Absorbance Maxima (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| [2Fe-2S]²⁺ | ~325, ~420, ~460 | ~11,000 at 420 nm[8] |
| [4Fe-4S]²⁺ | Broad peak ~400-420 | ~17,000 at 390 nm[8] |
| Rieske [2Fe-2S]²⁺ | ~330, ~460, ~560[10] | - |
Table 2: Typical Reagent Concentrations for In Vitro [Fe-S] Cluster Reconstitution
| Reagent | Typical Concentration Range | Notes |
| Apo-protein | 10 - 100 µM | The concentration will depend on the specific protein and assay. |
| Ferrous Ammonium Sulfate | 5-10 fold molar excess over apo-protein | Should be prepared fresh and anaerobically. |
| L-cysteine | 5-10 fold molar excess over apo-protein | Serves as the substrate for the cysteine desulfurase. |
| Dithiothreitol (DTT) | 2 - 10 mM | A higher concentration is often used to maintain a strongly reducing environment. |
| Cysteine Desulfurase (e.g., IscS) | Catalytic amounts (e.g., 1-5 mol%) | The exact amount may need to be optimized for the specific system. |
Visualizations
Caption: General workflow of in vitro [Fe-S] cluster assembly and transfer.
Caption: A logical flowchart for troubleshooting common assay failures.
References
- 1. Robust Production, Crystallization, Structure Determination, and Analysis of [Fe–S] Proteins: Uncovering Control of Electron Shuttling and Gating in the Respiratory Metabolism of Molybdopterin Guanine Dinucleotide Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prebiotic synthesis of the major classes of iron–sulfur clusters - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00524H [pubs.rsc.org]
- 3. Spectroscopic and Functional Characterization of Iron-Sulfur Cluster-Bound Forms of Azotobacter vinelandii NifIscA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensing mechanisms of iron–sulfur cluster regulatory proteins elucidated using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple turnover transfer of [2Fe2S] clusters by the iron-sulfur cluster assembly scaffold proteins IscU and IscA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotin Synthase Contains Two Distinct Iron-Sulfur Cluster Binding Sites: Chemical and Spectroelectrochemical Analysis of Iron-Sulfur Cluster Interconversions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
ApbC Protein Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ApbC protein aggregation during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals working with this essential metabolic protein.
Troubleshooting Guides
Issue 1: ApbC Protein is Expressed in Inclusion Bodies
Symptoms:
-
Low yield of soluble ApbC protein after cell lysis.
-
A prominent band corresponding to the molecular weight of ApbC is observed in the insoluble pellet after centrifugation of the cell lysate.[1]
-
Microscopic observation of dense intracellular aggregates.
Possible Causes:
-
High-level protein expression overwhelming the cellular folding machinery.[1]
-
Suboptimal expression temperature leading to misfolding and aggregation.[2][3]
-
The protein may have exposed hydrophobic patches or require specific chaperones for proper folding.[3]
-
Insufficient availability of the Fe-S cluster cofactor during expression.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower Expression Temperature | Reduce the induction temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding.[2][3] |
| 2 | Reduce Inducer Concentration | Decrease the concentration of the inducer (e.g., IPTG) to 0.1-0.5 mM. This reduces the rate of protein expression.[1][2] |
| 3 | Co-expression with Chaperones | Co-express ApbC with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. |
| 4 | Supplement with Cofactors | Add ferric chloride to the growth media to ensure an adequate supply for the Fe-S cluster, which is essential for ApbC function and potentially its stability.[4] |
| 5 | Use a Different Expression Strain | Utilize expression strains like BL21(DE3)pLysS or Rosetta(DE3) which can help with the expression of challenging proteins. |
| 6 | Optimize Lysis Buffer | Include additives in the lysis buffer such as low concentrations of mild detergents (e.g., 0.1% Triton X-100) or glycerol (10-20%) to help maintain solubility.[5] |
Issue 2: Purified ApbC Protein Precipitates During or After Purification
Symptoms:
-
Visible precipitation or cloudiness in the protein solution during dialysis, concentration, or storage.
-
Loss of protein concentration after purification steps.
-
Formation of aggregates detected by size-exclusion chromatography or dynamic light scattering.[6]
Possible Causes:
-
The buffer pH is too close to the isoelectric point (pI) of ApbC, minimizing its net charge and reducing solubility.[7]
-
High protein concentration promoting intermolecular interactions and aggregation.[7]
-
Inappropriate buffer composition (e.g., ionic strength) leading to protein instability.[6][7]
-
Instability at storage temperatures.[7]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Adjust Buffer pH | Modify the buffer pH to be at least one unit away from the calculated pI of ApbC. This increases the net charge of the protein, enhancing solubility.[7] |
| 2 | Optimize Salt Concentration | Screen different salt concentrations (e.g., 50-500 mM NaCl or KCl) to find the optimal ionic strength that stabilizes the protein.[6] |
| 3 | Add Stabilizing Excipients | Include additives such as glycerol (10-50%), arginine (50-100 mM), or non-denaturing detergents in the purification and storage buffers.[5][8][9] |
| 4 | Maintain Low Protein Concentration | If possible, work with lower protein concentrations during purification and storage to reduce the likelihood of aggregation.[7] |
| 5 | Control Temperature | Store the purified protein at an appropriate temperature, often -80°C with a cryoprotectant like glycerol, to prevent freeze-thaw-induced aggregation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of ApbC and how might it relate to aggregation?
A1: ApbC is a protein involved in the metabolism of iron-sulfur ([Fe-S]) clusters and exhibits ATPase activity.[4][10] Proteins involved in metal cofactor assembly can sometimes be prone to aggregation if the cofactor is not properly incorporated.[4] The stability of ApbC may be dependent on the successful binding of its [Fe-S] cluster.
Q2: My ApbC protein is in inclusion bodies. Is it still usable?
A2: Yes, it is often possible to recover functional protein from inclusion bodies. This typically involves a process of solubilization using strong denaturants like 8M urea or 6M guanidine hydrochloride, followed by a refolding step.[5][11] Refolding can be achieved through methods such as dialysis or dilution into a refolding buffer.[11][12][13]
Q3: What are some key components of an effective ApbC refolding buffer?
A3: A good starting point for an ApbC refolding buffer would include a buffering agent to maintain a pH away from the pI, a non-denaturing concentration of a mild solubilizing agent (e.g., L-arginine), and potentially a redox system (e.g., reduced and oxidized glutathione) if disulfide bond formation is relevant for the specific ApbC homolog.
Q4: How can I detect ApbC aggregation in my samples?
A4: Aggregation can be detected in several ways, including visual observation of precipitates, an increase in light scattering during absorbance measurements, or more quantitatively through techniques like dynamic light scattering (DLS) and size-exclusion chromatography (SEC), where aggregates will appear as larger species.[6]
Experimental Protocols
Protocol 1: Small-Scale Expression Optimization for Soluble ApbC
-
Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), BL21(DE3)pLysS, Rosetta(DE3)) with the ApbC expression plasmid.
-
Culture Growth: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony. Grow overnight at 37°C.
-
Induction: Inoculate 50 mL of fresh media with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Test Conditions: Divide the culture into smaller aliquots and induce protein expression under a matrix of conditions:
-
Temperatures: 18°C, 25°C, 37°C.
-
Inducer Concentrations (IPTG): 0.1 mM, 0.5 mM, 1.0 mM.
-
-
Harvest and Lysis: After induction (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest the cells by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells.
-
Analysis: Centrifuge the lysate to separate the soluble and insoluble fractions. Analyze both fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble ApbC.
Protocol 2: On-Column Refolding of His-tagged ApbC from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate and wash the insoluble pellet containing inclusion bodies multiple times to remove contaminants.
-
Solubilization: Resuspend the washed inclusion bodies in a buffer containing 8 M urea or 6 M guanidine hydrochloride to solubilize the aggregated protein.
-
Binding to Affinity Resin: Load the solubilized protein onto a Ni-NTA affinity column. The denatured His-tagged ApbC will bind to the resin.
-
On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer by applying a linear gradient from 100% denaturing buffer to 100% refolding buffer over several column volumes. This allows the protein to refold while bound to the column, which can minimize aggregation.
-
Elution: Elute the refolded ApbC from the column using an elution buffer containing imidazole.
-
Analysis: Analyze the eluted fractions for protein concentration and purity (e.g., by SDS-PAGE) and assess the folding state and activity if an assay is available.
Visualizations
Caption: Troubleshooting workflow for ApbC inclusion body formation.
Caption: Logical relationships in preventing ApbC aggregation during purification.
References
- 1. youtube.com [youtube.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Lack of the ApbC or ApbE Protein Results in a Defect in Fe-S Cluster Metabolism in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 10. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. stratech.co.uk [stratech.co.uk]
- 13. refolding-techniques-for-recovering-biologically-active-recombinant-proteins-from-inclusion-bodies - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Crystallization of ApbC Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of the ApbC protein.
Frequently Asked Questions (FAQs)
Q1: What is the function of ApbC and why is its structure important?
A1: ApbC is a homodimeric ATPase that functions as an iron-sulfur ([Fe-S]) cluster scaffold protein. It plays a crucial role in the biosynthesis and transfer of [Fe-S] clusters, which are essential cofactors for a wide range of proteins involved in vital cellular processes such as respiration, DNA repair, and metabolic pathways. Determining the high-resolution crystal structure of ApbC is critical for understanding the precise mechanism of [Fe-S] cluster assembly and transfer, which can inform the design of novel therapeutics targeting these pathways.
Q2: What are the primary challenges in crystallizing ApbC?
A2: The main challenges in crystallizing ApbC stem from its nature as an [Fe-S] cluster-binding protein. The [Fe-S] cluster is highly sensitive to oxygen and can be easily degraded under aerobic conditions. This degradation can lead to protein instability, aggregation, and conformational heterogeneity, all ofwhich are detrimental to crystal formation. Additionally, as an ATPase, the nucleotide-bound state (ATP vs. ADP) can influence the protein's conformation and stability, adding another layer of complexity to obtaining homogenous protein for crystallization.
Q3: Is it better to crystallize the apo-ApbC (without the [Fe-S] cluster) or the holo-ApbC (with the [Fe-S] cluster)?
A3: Crystallizing the holo-form of ApbC is generally preferred as it represents the functionally active state of the protein and is more likely to yield structurally relevant crystals. However, the instability of the [Fe-S] cluster presents a significant challenge. Therefore, a common strategy is to purify the more stable apo-protein under aerobic conditions and then reconstitute the [Fe-S] cluster under strict anaerobic conditions just prior to crystallization trials.
Q4: What are the key considerations for designing an ApbC expression construct for crystallization?
A4: When designing an expression construct for ApbC, consider the following:
-
Solubility Tag: Fusion tags such as a poly-histidine (His-tag) or Maltose Binding Protein (MBP) can aid in purification and in some cases, improve solubility. It is advisable to include a protease cleavage site (e.g., for TEV or PreScission protease) to remove the tag after initial purification, as the tag itself can interfere with crystallization.
-
Truncations: If bioinformatics analysis or preliminary data suggest the presence of flexible or disordered regions at the N- or C-termini, consider creating truncated constructs that remove these regions, as they can hinder the formation of a well-ordered crystal lattice.
-
Codon Optimization: Optimizing the codon usage for the chosen expression host (e.g., E. coli) can improve translation efficiency and protein yield.
Troubleshooting Guides
Problem 1: Low yield or insoluble expression of ApbC protein.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Codon bias | Synthesize a codon-optimized gene for the expression host. | Increased protein expression levels. |
| Toxicity of the protein | Lower the induction temperature (e.g., to 16-20°C) and use a lower concentration of the inducing agent (e.g., 0.1-0.5 mM IPTG). | Reduced metabolic burden on the host cells, leading to better folding and higher yields of soluble protein. |
| Formation of inclusion bodies | Co-express with chaperone proteins (e.g., GroEL/ES). Add a solubility-enhancing fusion tag (e.g., MBP). | Increased fraction of soluble and correctly folded ApbC protein. |
| Inefficient cell lysis | Optimize sonication parameters (amplitude, duration, cycles) or use a French press for more efficient and gentle lysis. | Complete cell disruption and release of soluble protein. |
Problem 2: ApbC protein precipitates or aggregates during purification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal buffer conditions | Perform a buffer screen to identify the optimal pH and salt concentration for protein stability. A pH range of 7.0-8.5 and NaCl concentration of 150-500 mM is a good starting point. | The protein remains soluble and stable throughout the purification process. |
| Presence of proteases | Add a protease inhibitor cocktail to the lysis buffer. | Minimized protein degradation and aggregation. |
| High protein concentration | Keep the protein concentration below a critical threshold during purification steps. If concentration is necessary, perform it in a stepwise manner with intermittent checks for precipitation. | The protein remains in a monomeric or dimeric state without forming large aggregates. |
| Disulfide bond formation | Include a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), in all purification buffers. | Prevention of intermolecular disulfide bonds that can lead to aggregation. |
Problem 3: The reconstituted [Fe-S] cluster in holo-ApbC is unstable.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxygen exposure | Perform all steps of [Fe-S] cluster reconstitution and subsequent handling of the holo-protein in a strictly anaerobic environment (e.g., inside a glove box). | The [Fe-S] cluster remains intact, as indicated by the characteristic brown color of the protein solution and a UV-Vis absorbance spectrum with a peak around 410 nm. |
| Incomplete reduction of apo-protein | Ensure the apo-protein is fully reduced by incubating with a sufficient concentration of a reducing agent (e.g., 5-10 mM DTT) for an adequate time (e.g., 1-2 hours) before adding iron and sulfide. | Efficient incorporation of the [Fe-S] cluster into the protein. |
| Incorrect stoichiometry of iron and sulfide | Use a slight excess (e.g., 5-fold) of both an iron source (e.g., ferric chloride) and a sulfide source (e.g., sodium sulfide) during reconstitution. | Complete formation of the [4Fe-4S] cluster. |
| Protein instability after reconstitution | Immediately after reconstitution and removal of excess reagents, use the holo-protein for crystallization trials or flash-freeze it in small aliquots in the presence of a cryoprotectant for storage under anaerobic conditions. | The holo-protein retains its activity and structural integrity for crystallization experiments. |
Problem 4: No crystals or poor-quality crystals are obtained.
| Initial Screening Conditions for Holo-ApbC | |
| Protein Concentration | 5-15 mg/mL |
| Temperature | 4°C or 20°C |
| Method | Hanging or sitting drop vapor diffusion |
| Precipitants | Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 8000) at concentrations of 10-25% (w/v). Salts such as ammonium sulfate or sodium chloride at concentrations of 0.1-2.0 M. |
| Buffers | pH range 6.5-8.5 (e.g., HEPES, Tris) |
| Troubleshooting Step | Rationale | Expected Outcome |
| Vary protein concentration | The degree of supersaturation is critical for nucleation and crystal growth. | Finding the optimal concentration that promotes the formation of well-ordered crystals rather than amorphous precipitate or no crystals at all. |
| Fine-tune precipitant concentration and pH | Small changes in precipitant concentration or pH can significantly impact crystal formation and quality. | Optimization of conditions to yield larger, single crystals with improved morphology. |
| Screen a wide range of additives | Additives can stabilize the protein, mediate crystal contacts, or alter the kinetics of crystallization. | Identification of conditions that produce diffraction-quality crystals. See the table below for a list of common additives. |
| Consider the nucleotide state | The presence of ATP, ADP, or a non-hydrolyzable ATP analog (e.g., AMP-PNP) can lock the protein in a specific conformational state. | A homogenous population of protein in a single conformational state is more likely to crystallize. |
| Perform seeding | Microcrystals from a previous experiment can be used to induce nucleation in a fresh drop. | Overcoming nucleation barriers and promoting the growth of larger crystals. |
| Modify the protein construct | If persistent aggregation or flexibility is an issue, redesigning the construct to remove problematic regions may be necessary. | A more stable and rigid protein construct that is more amenable to crystallization. |
| Common Additives for ApbC Crystallization Screening | |
| Category | Examples |
| Salts | NaCl, KCl, MgCl₂, CaCl₂, (NH₄)₂SO₄ |
| Small Molecules | Glycerol, MPD, DTT, β-mercaptoethanol |
| Detergents (low concentration) | β-octyl glucoside, LDAO |
| Nucleotides | ATP, ADP, AMP-PNP |
Experimental Protocols
Detailed Protocol for Anaerobic Reconstitution of [Fe-S] Cluster in ApbC
This protocol is adapted from methodologies used for other [Fe-S] cluster proteins and should be performed under strict anaerobic conditions in a glove box.
-
Preparation of Apo-ApbC:
-
Purify apo-ApbC aerobically to homogeneity using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
The final storage buffer for the apo-protein should ideally be free of chelating agents like EDTA. A suitable buffer is 50 mM Tris-HCl pH 7.5, 150 mM NaCl.
-
Concentrate the purified apo-ApbC to approximately 5-10 mg/mL.
-
-
Anaerobic Reconstitution:
-
Bring the purified apo-ApbC, all buffers, and reagents into an anaerobic chamber with an oxygen level below 2 ppm.
-
To a solution of apo-ApbC, add DTT to a final concentration of 10 mM. Incubate at room temperature for 1-2 hours to ensure complete reduction of cysteine residues.
-
Prepare fresh stock solutions of an iron source (e.g., 50 mM FeCl₃ in 10 mM HCl) and a sulfide source (e.g., 50 mM Na₂S in water).
-
Slowly add a 5-fold molar excess of the iron solution to the protein solution while gently stirring. A slight color change may be observed.
-
Slowly, and with continuous gentle stirring, add a 5-fold molar excess of the sulfide solution. The solution should turn a characteristic dark brown/red color, indicating the formation of the [Fe-S] cluster.
-
Allow the reconstitution reaction to proceed for 2-4 hours at room temperature.
-
-
Removal of Excess Reagents:
-
Desalt the reconstituted holo-ApbC solution using a pre-equilibrated desalting column (e.g., PD-10) inside the anaerobic chamber. The equilibration buffer should be the desired buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM DTT).
-
Collect the brown-colored fractions containing the holo-protein.
-
-
Characterization and Crystallization:
-
Measure the UV-Vis spectrum of the reconstituted holo-ApbC. A peak around 410 nm is indicative of a [4Fe-4S] cluster.
-
Determine the protein concentration and proceed immediately with setting up crystallization trials inside the anaerobic chamber.
-
Visualizations
Technical Support Center: Interpreting Negative Results in APC Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Adenomatous Polyposis Coli (APC) protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected or negative results in your APC functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the APC protein?
A1: The primary and most studied function of the Adenomatous Polyposis Coli (APC) protein is its role as a key negative regulator of the Wnt signaling pathway. APC is a crucial component of the β-catenin destruction complex, which also includes Axin, glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1). This complex targets β-catenin for proteasomal degradation, thereby preventing its accumulation and translocation to the nucleus. In the nucleus, β-catenin would otherwise activate the TCF/LEF family of transcription factors, leading to the expression of genes that promote cell proliferation.
Q2: What are the common consequences of APC mutations?
A2: Mutations in the APC gene are a primary cause of both familial adenomatous polyposis (FAP) and a majority of sporadic colorectal cancers. These mutations typically result in a truncated APC protein that is unable to effectively participate in the β-catenin destruction complex. This leads to the stabilization and accumulation of β-catenin, constitutive activation of the Wnt signaling pathway, and consequently, uncontrolled cell proliferation.
Q3: Besides Wnt signaling, what are other functions of APC?
A3: APC is a multi-functional protein with roles beyond the Wnt pathway. It is involved in:
-
Chromosome Segregation: APC localizes to the kinetochores and is essential for the proper functioning of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.
-
Cell Migration and Adhesion: APC influences cell migration and adhesion by interacting with the cytoskeleton.
-
DNA Replication and Repair: There is evidence to suggest that APC plays a role in DNA replication and repair processes.
Troubleshooting Guide: Interpreting Negative Results
A "negative result" in the context of an APC functional assay can be defined as the absence of an expected phenotype upon APC knockdown, knockout, or mutation. For instance, if you disrupt APC function but do not observe an increase in β-catenin levels or TCF/LEF reporter activity, this would be considered a negative result.
Assay 1: β-Catenin Degradation Assay
This assay typically involves western blotting or immunofluorescence to assess the levels and localization of β-catenin following manipulation of APC function.
Problem: No increase in total β-catenin levels after APC knockdown/knockout.
| Possible Cause | Troubleshooting Steps |
| Inefficient APC Knockdown/Knockout | Verify the efficiency of your knockdown or knockout at the protein level using a validated APC antibody. Optimize your siRNA/shRNA or CRISPR/Cas9 protocol if necessary. |
| Redundancy with APC2 | In some cell types, APC2 may compensate for the loss of APC function. Consider performing a double knockdown of both APC and APC2. |
| Cell Line-Specific Effects | The cellular context is crucial. Some cell lines may have downstream mutations in the Wnt pathway (e.g., activating mutations in β-catenin itself) that make them insensitive to APC loss. Use a well-characterized cell line known to have a functional Wnt pathway, such as HEK293T or SW480 (which has a mutant APC). |
| Experimental Timing | The accumulation of β-catenin can be a dynamic process. Perform a time-course experiment to determine the optimal time point for observing changes in β-catenin levels after APC disruption. |
| Antibody Issues | Ensure your β-catenin antibody is validated for the application (Western Blot or Immunofluorescence) and is recognizing the correct protein. Run appropriate controls, including a positive control cell line with known high β-catenin levels. |
Problem: No nuclear accumulation of β-catenin observed by immunofluorescence after APC knockdown/knockout.
| Possible Cause | Troubleshooting Steps |
| Fixation and Permeabilization Issues | Optimize your immunofluorescence protocol. Inadequate fixation can lead to protein loss, while improper permeabilization may prevent the antibody from reaching its nuclear target. |
| Antibody Penetration | Ensure your primary and secondary antibodies can efficiently penetrate the nucleus. Consider using a smaller antibody fragment or a different permeabilization agent. |
| Imaging Settings | Adjust the settings on your fluorescence microscope to ensure you are not missing a subtle increase in nuclear signal. Use a consistent imaging protocol across all samples. |
| Dominant-Negative Effects of Truncated APC | If your APC mutation results in a truncated protein, it might still retain some ability to shuttle β-catenin out of the nucleus, even if it cannot mediate its degradation. |
Assay 2: TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt pathway using a reporter construct containing TCF/LEF binding sites upstream of a luciferase or fluorescent protein gene.
Problem: No increase in TCF/LEF reporter activity after APC knockdown/knockout.
| Possible Cause | Troubleshooting Steps |
| Low Transfection Efficiency | Optimize your transfection protocol for the TCF/LEF reporter plasmid. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase or a different fluorescent protein) to normalize for transfection efficiency. |
| Reporter Plasmid Integrity | Verify the integrity and sequence of your TCF/LEF reporter plasmid. |
| Cell Line Not Responsive | As with the β-catenin assay, the cell line may have defects downstream of APC that prevent TCF/LEF activation. |
| Insufficient Incubation Time | Allow sufficient time for β-catenin to accumulate, translocate to the nucleus, and activate transcription of the reporter gene. A time-course experiment is recommended. |
| Luciferase Assay Issues | Ensure your luciferase substrate is fresh and that your luminometer is functioning correctly. Run positive controls, such as treating cells with a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor (e.g., LiCl or CHIR99021), to confirm that the reporter system is working. |
Experimental Protocols
TCF/LEF Reporter Assay Protocol
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash)
-
Renilla luciferase plasmid for normalization
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using your optimized transfection protocol.
-
APC Knockdown/Knockout: Concurrently with or following transfection, introduce your APC knockdown or knockout system (e.g., siRNA, shRNA, or CRISPR/Cas9).
-
Incubation: Incubate the cells for 24-48 hours to allow for APC depletion and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in APC-depleted cells to control cells.
Immunofluorescence Protocol for β-Catenin Localization
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Culture: Grow cells on sterile coverslips in a culture dish. Apply your APC knockdown or knockout treatment.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary β-catenin antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and then counterstain with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Wnt Signaling Pathway Regulation by APC.
Caption: APC Functional Assay Workflow.
Technical Support Center: Refinement of ApbC Knockout Phenotype Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of ApbC knockout phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of ApbC?
A1: ApbC is a crucial protein involved in the biosynthesis and transfer of iron-sulfur ([Fe-S]) clusters, which are essential cofactors for a variety of enzymes. It functions as an ATPase and can act as a scaffold protein for the assembly of [Fe-S] clusters, subsequently transferring them to target apo-proteins.[1][2] In some bacteria, ApbC shows functional redundancy with IscU, another [Fe-S] cluster scaffold protein.
Q2: What are the expected macroscopic phenotypes of an apbC knockout mutant?
A2: A common phenotype of apbC knockout mutants, particularly in organisms like Salmonella enterica, is the inability to grow on specific carbon sources, such as tricarballylate.[3][4] This is often due to the reduced activity of [Fe-S] cluster-containing enzymes required for the metabolic pathway of that carbon source. While the doubling time in standard rich media may not be significantly affected, a growth defect can be observed under conditions that place a high demand on [Fe-S] cluster-dependent enzymes.[5]
Q3: Why is my apbC knockout not showing a growth defect on minimal medium?
A3: The absence of a growth defect on standard minimal medium could be due to several factors. The specific minimal medium composition may not sufficiently stress the [Fe-S] cluster assembly pathways to reveal the phenotype. Additionally, functional redundancy with other [Fe-S] cluster biogenesis systems (e.g., the Suf system) might compensate for the loss of ApbC under these conditions. To elicit a growth phenotype, consider using media that requires the function of enzymes with a high demand for [Fe-S] clusters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of apbC knockout phenotypes.
Problem 1: No discernible growth difference between wild-type and apbC knockout strains.
-
Possible Cause 1: Inappropriate growth medium. The chosen medium may not necessitate the function of enzymes that are heavily reliant on ApbC-mediated [Fe-S] cluster assembly.
-
Possible Cause 2: Functional compensation. Other [Fe-S] cluster biogenesis pathways (e.g., Suf system) may be compensating for the absence of ApbC.
-
Solution: Consider creating double knockouts with components of other [Fe-S] cluster biogenesis systems to unmask the phenotype.
-
-
Possible Cause 3: Experimental variability. Inconsistent inoculum size or slight variations in media preparation can obscure subtle growth differences.
-
Solution: Ensure highly consistent and standardized procedures for growth curve analysis. Use a spectrophotometer or plate reader for accurate and high-frequency measurements of optical density.
-
Problem 2: Inconsistent results in enzyme activity assays.
-
Possible Cause 1: Improper cell lysate preparation. Inefficient cell lysis or denaturation of the target enzyme can lead to variable activity measurements.
-
Solution: Optimize the cell lysis protocol. Use fresh lysates for assays and keep them on ice to preserve enzyme activity.
-
-
Possible Cause 2: Substrate or cofactor instability. The substrates or cofactors for the enzyme assay may be unstable or prepared incorrectly.
-
Solution: Prepare fresh substrate and cofactor solutions for each experiment. Verify the concentration and purity of these reagents.
-
-
Possible Cause 3: Assay conditions are not optimal. The pH, temperature, or buffer composition of the assay may not be optimal for the enzyme being studied.
-
Solution: Consult the literature for the optimal assay conditions for the specific enzyme. Perform pilot experiments to determine the optimal parameters in your system.
-
Quantitative Data Summary
The following tables summarize quantitative data reported for apbC knockout mutants in Salmonella enterica.
Table 1: Growth Characteristics of apbC Mutant
| Strain | Doubling Time (hours) in Rich Medium | Growth on Tricarballylate Medium |
| Wild-type | 1.5 ± <0.1 | Yes |
| apbC knockout | 1.5 ± <0.1 | No[4] |
| isc knockout | 3.5 ± 0.1 | - |
| apbC isc double knockout | 6.3 ± 0.1 | - |
Data from Reference[5]
Table 2: Relative Enzyme Activity in apbC Mutant
| Enzyme | Relative Activity (%) in apbC knockout (compared to wild-type) |
| Aconitase | Reduced |
| Succinate Dehydrogenase | 66%[5] |
Data from Reference[5]
Key Experimental Protocols
Bacterial Growth Curve Analysis
This protocol is for monitoring and comparing the growth rates of wild-type and apbC knockout strains.
Materials:
-
Sterile liquid growth medium (e.g., LB broth, minimal medium with a specific carbon source)
-
Overnight cultures of wild-type and apbC knockout strains
-
Spectrophotometer and cuvettes, or a microplate reader and sterile microplates
-
Shaking incubator
Procedure:
-
Inoculate fresh liquid medium with the overnight cultures to a starting optical density at 600 nm (OD₆₀₀) of 0.05.
-
Incubate the cultures at the optimal growth temperature with shaking.
-
At regular time intervals (e.g., every 30-60 minutes), withdraw an aliquot of the culture.
-
Measure the OD₆₀₀ of the aliquot using a spectrophotometer. Alternatively, measure the OD₆₀₀ directly in a microplate reader.
-
Continue measurements until the cultures reach the stationary phase.
-
Plot the OD₆₀₀ values against time to generate growth curves. The doubling time can be calculated from the exponential phase of the growth curve.[6][7][8]
Coupled Spectrophotometric Assay for ATPase Activity
This protocol measures the ATP hydrolysis activity of purified ApbC protein.
Materials:
-
Purified ApbC protein
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
ATP solution
-
Coupling enzymes: pyruvate kinase and lactate dehydrogenase
-
Substrates for coupling enzymes: phosphoenolpyruvate and NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare an assay mixture containing the assay buffer, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the purified ApbC protein to the assay mixture.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the molar extinction coefficient of NADH.[1]
Visualizations
Caption: Proposed role of ApbC in the iron-sulfur cluster biosynthesis and transfer pathway.
Caption: Experimental workflow for the analysis of ApbC knockout phenotype.
References
- 1. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decreased Transport Restores Growth of a Salmonella enterica apbC Mutant on Tricarballylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lack of the ApbC or ApbE Protein Results in a Defect in Fe-S Cluster Metabolism in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
Validation & Comparative
A Comparative Guide to ApbC and its Homolog Nbp35: Structure, Function, and Mechanism in Iron-Sulfur Cluster Biogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bacterial protein ApbC and its eukaryotic homolog Nbp35, two key players in the intricate process of iron-sulfur [Fe-S] cluster biogenesis. Understanding the similarities and differences between these proteins is crucial for research in microbiology, cell biology, and the development of novel therapeutics targeting metabolic pathways.
At a Glance: Key Functional and Structural Differences
| Feature | ApbC (Bacterial) | Nbp35 (Eukaryotic) |
| Quaternary Structure | Homodimer | Forms a heterocomplex with Cfd1 |
| Functional Role | [Fe-S] cluster carrier for specific target proteins | Scaffold for de novo [Fe-S] cluster assembly in the cytosol |
| Essentiality | Non-essential under standard laboratory conditions | Essential for viability |
| N-terminal Domain | Lacks a ferredoxin-like domain | Contains an N-terminal ferredoxin-like domain (in most eukaryotes) |
| CXXC Motif | Conserved Cys-X-X-Cys motif for [Fe-S] cluster binding | Generally conserved, but absent in some plant and algal homologs |
Biochemical Activity: A Quantitative Comparison
The ATPase activity of ApbC and the Nbp35-Cfd1 complex is essential for their in vivo function. While both are P-loop NTPases, their kinetic parameters show notable differences.
| Parameter | ApbC (Salmonella enterica) | Nbp35-Cfd1 Complex (Saccharomyces cerevisiae) | Nbp35 Homodimer (Saccharomyces cerevisiae) |
| kcat (min⁻¹) | 1.92 | 3.9 ± 0.6 | 4.6 ± 0.1 |
| Km (ATP) | 1.6 ± 1.1 µM and 300 ± 43 µM (negative cooperativity) | 5.0 ± 1.0 mM | - |
| Specific Activity (nmol min⁻¹ mg⁻¹) | ~17 (discontinuous assay), 45.7 (coupled assay) | ~13 (discontinuous assay), 60 (coupled assay) | 115 (coupled assay) |
| Nucleotide Binding (Kd) | Not reported | 15.6 µM (for mantATP) | - |
Functional Pathways and Mechanisms
ApbC and Nbp35, while both involved in [Fe-S] cluster metabolism, operate in distinct cellular contexts and pathways.
Nbp35 in the Eukaryotic Cytosolic Iron-Sulfur Assembly (CIA) Pathway
In eukaryotes, Nbp35 is a central component of the Cytosolic Iron-Sulfur Assembly (CIA) machinery, which is responsible for the maturation of cytosolic and nuclear [Fe-S] proteins. Nbp35 forms a stable heterocomplex with another P-loop NTPase, Cfd1, to create a scaffold where a [4Fe-4S] cluster is assembled de novo. This process is dependent on components exported from the mitochondrial iron-sulfur cluster (ISC) machinery. The assembled cluster is then transferred to target apoproteins with the help of other CIA factors.
ApbC as a Bacterial Iron-Sulfur Cluster Carrier
In bacteria such as Salmonella enterica, ApbC functions as a homodimeric [Fe-S] cluster carrier. It can acquire a [4Fe-4S] cluster and directly transfer it to specific target apoproteins.[1][2][3][4][5][6][7][8] While ApbC's ATPase activity is crucial for its in vivo function, the precise step at which ATP hydrolysis occurs—whether in cluster acquisition, transfer, or recycling—is still under investigation. One hypothesis is that ATP hydrolysis is required for loading the [Fe-S] cluster onto ApbC.[9] ApbC shows some functional redundancy with the primary scaffold protein IscU.[3]
Experimental Protocols
ATPase Activity Assay (Colorimetric, Malachite Green-based)
This protocol is adapted for measuring the ATPase activity of ApbC and Nbp35-Cfd1 by quantifying the release of inorganic phosphate (Pi).
Materials:
-
Purified ApbC or Nbp35-Cfd1 complex
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl₂, 10% glycerol
-
ATP stock solution (100 mM)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the protein (e.g., 1-5 µM).
-
Initiate the reaction by adding ATP to a final concentration in the range of the expected Km.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Quenching and Color Development:
-
Stop the reaction by adding the Malachite Green reagent, which also initiates color development.
-
Incubate at room temperature for 15-20 minutes to allow the color to stabilize.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 620-660 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using the phosphate standard solution.
-
Determine the concentration of Pi released in the enzymatic reactions by comparing their absorbance to the standard curve.
-
Calculate the specific activity (nmol Pi/min/mg protein) and kinetic parameters (kcat and Km) from the data.
-
In Vitro [Fe-S] Cluster Transfer Assay (Apo-Leu1 Activation)
This assay measures the ability of holo-ApbC or holo-Nbp35-Cfd1 to transfer their [Fe-S] cluster to an inactive apoprotein, thereby restoring its enzymatic activity. The activation of the Saccharomyces cerevisiae isopropylmalate isomerase (apo-Leu1) is a commonly used reporter system.[5]
Materials:
-
Chemically reconstituted holo-ApbC or holo-Nbp35-Cfd1
-
Purified apo-Leu1
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM DTT
-
Substrate for Leu1 (isopropylmalate)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In an anaerobic environment (e.g., a glove box), prepare a reaction mixture containing the assay buffer, apo-Leu1 (e.g., 3-5 µM), and the substrate.
-
Initiate the cluster transfer by adding the holo-protein (ApbC or Nbp35-Cfd1) to the reaction mixture. For ApbC, a 2:1 molar ratio of ApbC to apo-Leu1 is optimal for maximum activation.[1][2][4][5][6][7]
-
-
Monitoring Leu1 Activity:
-
Monitor the increase in Leu1 activity over time by following the conversion of the substrate to the product spectrophotometrically.
-
-
Data Analysis:
-
Plot the Leu1 activity as a function of time to determine the rate of cluster transfer.
-
The efficiency of transfer can be calculated by comparing the final activity to that of chemically reconstituted Leu1.
-
Summary and Future Directions
ApbC and Nbp35 represent a fascinating case of evolutionary divergence from a common ancestral P-loop NTPase. While ApbC has evolved as a specialized [Fe-S] cluster carrier in bacteria, Nbp35 has become an essential scaffold protein in the more complex eukaryotic CIA pathway. The quantitative differences in their ATPase activities and their distinct functional contexts highlight the adaptation of this protein family to different cellular environments.
Future research should focus on obtaining a high-resolution structure of the Nbp35-Cfd1 complex with a bound [Fe-S] cluster to better understand the scaffolding mechanism. Furthermore, a quantitative determination of the [Fe-S] cluster binding affinity and transfer rates for both ApbC and Nbp35-Cfd1 will provide a more complete picture of their biochemical capabilities. For drug development professionals, the essential nature of the CIA pathway in eukaryotes, including pathogenic fungi and parasites, makes Nbp35 an attractive target for novel antimicrobial agents. Similarly, targeting ApbC could be a viable strategy against specific bacterial pathogens where it plays a crucial role in metabolism.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Archaeal ApbC/Nbp35 Homologs Function as Iron-Sulfur Cluster Carrier Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithnj.com [researchwithnj.com]
- 7. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Validating ApbC's Essentiality in Escherichia coli: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals, understanding the essentiality of a gene is a critical step in identifying novel antibacterial targets. This guide provides a comprehensive comparison of experimental methods to validate the essentiality of the ApbC (also known as Mrp) gene in Escherichia coli, a crucial player in iron-sulfur [Fe-S] cluster biosynthesis.
The ApbC protein is integral to the assembly and transfer of [Fe-S] clusters, which are vital cofactors for numerous enzymes involved in central metabolism and DNA repair. Its disruption is implicated in impaired thiamine biosynthesis. While its function suggests a critical role, definitively classifying it as an essential gene requires rigorous experimental validation. This guide outlines and compares the primary methodologies for this purpose, presenting supporting data and detailed protocols.
Comparison of Gene Essentiality Validation Methods
Several experimental strategies can be employed to determine if a gene is essential for the survival of E. coli. Each method has its advantages and limitations in terms of throughput, precision, and the nature of the resulting mutant.
| Method | Principle | Advantages | Disadvantages | Relevance for ApbC |
| Transposon Mutagenesis (e.g., Tn-Seq) | Random insertion of a transposon into the genome. Essential genes are identified by the absence or significant underrepresentation of insertions within their coding sequences in a surviving population.[1][2][3] | High-throughput, genome-wide analysis. Provides a global view of gene essentiality under specific conditions. | Can have polar effects on downstream genes in an operon. May misclassify genes with non-essential domains or those that are very small.[1] | High-throughput data from various studies can be mined to assess the insertion frequency within the apbC locus, providing strong initial evidence of its essentiality. |
| Targeted Gene Knockout (e.g., Lambda Red Recombineering) | Precise deletion of the target gene and replacement with a selectable marker. Failure to obtain viable colonies after attempting to delete the gene suggests it is essential. | Gold standard for single-gene analysis. Provides a clean genetic background with a defined mutation. | Labor-intensive for high-throughput screening. Can be challenging to confirm essentiality directly, as the absence of a knockout could be due to technical issues. | A direct attempt to create a clean deletion of apbC would provide definitive evidence. The inability to generate a viable knockout mutant is a strong indicator of essentiality. |
| Conditional Knockdown (e.g., CRISPRi) | Repression of gene expression at the transcriptional level using a catalytically inactive Cas9 (dCas9) protein guided to the target gene. Essentiality is inferred from a significant growth defect upon induction of dCas9. | Tunable level of gene repression. Reversible, allowing for the study of essential genes. Amenable to high-throughput screening. | Incomplete knockdown can lead to ambiguous results. Off-target effects are a potential concern. | A CRISPRi-based approach allows for the controlled depletion of ApbC, enabling the study of the phenotypic consequences of its reduced expression and confirming its essentiality through growth inhibition. |
| Conditional Lethal Mutants | Creation of a mutant that is viable only under specific permissive conditions (e.g., presence of an inducer for a complementing copy of the gene, or temperature-sensitive alleles). | Allows for the propagation of the mutant strain. Enables detailed physiological studies under non-permissive conditions to understand the consequences of gene inactivation. | Can be technically challenging to construct. The "leakiness" of the conditional system can sometimes complicate the interpretation of results. | Constructing a conditional lethal mutant of apbC would be the most rigorous method to confirm its essentiality and would facilitate further studies on its precise role in cellular physiology. |
Experimental Data Summary
| Experiment Type | Strain Background | Growth Condition | Expected Result for apbC | Interpretation |
| Transposon Insertion Sequencing (TraDIS) | E. coli K-12 | Rich Media (e.g., LB) | No or very few transposon insertions detected within the apbC coding sequence.[2] | The absence of mutants with a disrupted apbC gene in a large library suggests that such mutations are lethal, indicating that ApbC is essential for viability under these conditions. |
| CRISPRi Screen | E. coli K-12 | Rich Media | Significant depletion of cells expressing a guide RNA targeting apbC. | Repression of apbC expression leads to a severe fitness defect or cell death, confirming its essential role. |
| Single-Gene Knockout Attempt | E. coli K-12 | Rich Media | Inability to isolate viable colonies with a complete deletion of apbC. | The gene is essential for survival, and its complete removal is lethal. |
| Growth Curve of a Conditional Mutant | E. coli with inducible apbC | Non-permissive conditions | Cessation of growth or cell lysis upon removal of the inducer. | ApbC is required for sustained growth and cell viability. |
Signaling Pathways and Experimental Workflows
To visually represent the logic and processes involved in validating ApbC essentiality, the following diagrams are provided.
Caption: Role of ApbC in the iron-sulfur [Fe-S] cluster transfer pathway.
Caption: Workflow for attempting a targeted knockout of the apbC gene.
Caption: Workflow for validating apbC essentiality using CRISPRi.
Experimental Protocols
Targeted Gene Knockout of apbC via Lambda Red Recombineering
This protocol describes the attempt to create a markerless deletion of the apbC gene. The inability to obtain a viable mutant is strong evidence of essentiality.
Materials:
-
E. coli strain carrying the Lambda Red recombinase expression plasmid (e.g., pKD46).
-
Template plasmid for the antibiotic resistance cassette flanked by FRT sites (e.g., pKD4).
-
Primers with 5' homology to the regions flanking apbC and 3' homology to the resistance cassette.
-
Plasmid expressing FLP recombinase for marker removal (e.g., pCP20).
-
L-arabinose, antibiotics, and appropriate growth media.
Procedure:
-
Primer Design: Design primers to amplify the kanamycin resistance cassette from pKD4. The 5' end of the forward primer should have 40-50 nucleotides of homology to the region immediately upstream of the apbC start codon. The 5' end of the reverse primer should have 40-50 nucleotides of homology to the region immediately downstream of the apbC stop codon.
-
PCR Amplification: Perform PCR using the designed primers and pKD4 as a template to generate the linear knockout cassette.
-
Preparation of Electrocompetent Cells: Grow the E. coli strain containing pKD46 at 30°C in SOB medium with ampicillin to an OD600 of 0.1. Add L-arabinose to a final concentration of 10 mM and continue to grow until the OD600 reaches 0.4-0.6 to induce the Lambda Red genes. Prepare electrocompetent cells by washing the culture with ice-cold sterile 10% glycerol.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate at 37°C. The absence of colonies, or the presence of only a few very small colonies, suggests that apbC is essential.
-
Confirmation (if colonies are obtained): If colonies grow, verify the correct insertion of the resistance cassette by colony PCR using primers flanking the apbC locus.
-
Marker Excision (if applicable): To create a markerless deletion, transform the confirmed mutant with the pCP20 plasmid and select at 30°C. Then, cure the plasmid by incubating at 42°C.
Conditional Knockdown of apbC using CRISPRi
This protocol allows for the assessment of essentiality by observing the effect of apbC repression on cell growth.
Materials:
-
E. coli strain constitutively expressing dCas9.
-
A plasmid for expressing the guide RNA (gRNA) targeting the promoter or early coding region of apbC, under the control of an inducible promoter (e.g., anhydrotetracycline-inducible).
-
A control plasmid with a non-targeting gRNA.
-
Appropriate inducers and antibiotics.
Procedure:
-
gRNA Design: Design a specific gRNA sequence (typically 20 nucleotides) that targets the non-template strand of the apbC promoter region or the 5' end of the coding sequence.
-
Plasmid Construction: Clone the designed gRNA sequence into the gRNA expression plasmid.
-
Transformation: Transform the dCas9-expressing E. coli strain with the apbC-targeting gRNA plasmid and the non-targeting control plasmid.
-
Growth Analysis:
-
Inoculate cultures of both strains (targeting and non-targeting) in a rich medium (e.g., LB) with appropriate antibiotics.
-
Grow the cultures to early exponential phase (OD600 ~0.1).
-
Split each culture into two: one with the inducer (e.g., anhydrotetracycline) and one without.
-
Monitor the growth of all four cultures over time using a microplate reader to measure OD600.
-
-
Data Analysis: Compare the growth curves of the induced and uninduced cultures. A significant growth defect or growth arrest in the culture with the induced apbC-targeting gRNA, compared to the controls, confirms the essentiality of apbC.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-Wide Identification by Transposon Insertion Sequencing of Escherichia coli K1 Genes Essential for In Vitro Growth, Gastrointestinal Colonizing Capacity, and Survival in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Transposon Directed Insertion-Site Sequencing to Probe the Antibacterial Mechanism of a Model Honey on E. coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ApbC Iron-Sulfur Cluster Carrier Proteins Across Diverse Bacterial Strains
A deep dive into the biochemical intricacies of the ApbC protein, a crucial player in iron-sulfur cluster biosynthesis, reveals conserved functions and subtle variations across different bacterial species. This guide provides a comparative analysis of ApbC from various bacterial strains, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
The ApbC protein, also known as Mrp in Escherichia coli, is a member of the ParA subfamily of P-loop ATPases. It plays a vital role in the biogenesis of iron-sulfur ([Fe-S]) clusters, which are essential cofactors for a wide range of proteins involved in crucial cellular processes such as respiration, DNA repair, and metabolic pathways. ApbC functions as a scaffold protein, facilitating the assembly and transfer of [Fe-S] clusters to recipient apoproteins. This process is intrinsically linked to its ability to bind and hydrolyze ATP.
Comparative Biochemical Activities of ApbC Homologs
While ApbC is highly conserved across bacteria, studies on the protein from Salmonella enterica have provided the most detailed biochemical characterization to date. Research on ApbC from other bacterial strains is less extensive, limiting a direct, comprehensive comparison of kinetic parameters. However, by compiling available data, we can draw meaningful comparisons of their core biochemical functions: ATP hydrolysis and [Fe-S] cluster transfer.
| Bacterial Strain | Protein Name | ATPase Specific Activity (nmol Pi/min/mg) | [Fe-S] Cluster Transfer | Key Findings & Notes |
| Salmonella enterica | ApbC | 45.7 | Yes | Exhibits robust ATPase activity that is stimulated by K+ ions and inhibited by ADP. Efficiently transfers a [4Fe-4S] cluster to the apo-aconitase Leu1.[1] |
| Escherichia coli | Mrp (ApbC) | Data not available | Inferred to be active | The E. coli homolog shares high sequence identity with S. enterica ApbC and is functionally conserved. While specific activity values are not readily available in the literature, its role in [Fe-S] cluster metabolism implies active cluster transfer. |
| Pseudomonas aeruginosa | ApbC homolog | Data not available | Inferred to be active | Genomic analyses have identified an ApbC homolog in P. aeruginosa. Given the conservation of the [Fe-S] cluster biogenesis pathways, it is presumed to be functional in [Fe-S] cluster metabolism. |
| Bacillus subtilis | ApbC homolog | Data not available | Inferred to be active | A homologous gene to apbC is present in the B. subtilis genome, suggesting a similar role in [Fe-S] cluster assembly and transfer. |
Note: The lack of standardized quantitative data for ApbC homologs from strains other than Salmonella enterica highlights a gap in the current research landscape. Future studies directly comparing the kinetic parameters of these proteins would be highly valuable.
Signaling Pathway and Experimental Workflow
The function of ApbC is integrated into the broader cellular machinery of [Fe-S] cluster biogenesis. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for characterizing ApbC's biochemical activities.
References
Confirming the In Vivo Role of ApbC through Genetic Complementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the in vivo function of ApbC, a crucial component of iron-sulfur ([Fe-S]) cluster metabolism. We delve into the genetic complementation data that solidifies the role of ApbC and compare its function to alternative [Fe-S] cluster biogenesis systems.
The Critical Role of ApbC in [Fe-S] Cluster Biogenesis
ApbC is a P-loop NTPase that plays a vital role in the assembly and transfer of [Fe-S] clusters to target apoproteins.[1][2] These clusters are fundamental cofactors for a multitude of enzymes involved in essential cellular processes, including DNA replication and repair, metabolic pathways, and gene regulation.[3][4] The functional importance of ApbC is underscored by the observation that its absence leads to distinct phenotypic defects, such as auxotrophy for thiamine, which relies on [Fe-S] cluster-dependent enzymes.[1]
Genetic complementation has been a pivotal technique to unequivocally demonstrate the in vivo function of ApbC. This method involves introducing a functional copy of the apbC gene into a mutant strain lacking it, with the goal of restoring the wild-type phenotype.
Comparative Analysis of ApbC Complementation
The efficacy of wild-type ApbC in rescuing the phenotype of an apbC mutant has been quantitatively assessed and compared with the function of its homologs from other organisms and with variants carrying specific mutations.
Quantitative Data from Genetic Complementation Assays
The following table summarizes the results from genetic complementation experiments in Salmonella enterica strains with a deletion of the apbC gene. The ability of different ApbC variants and homologs to restore growth under conditions requiring functional [Fe-S] cluster metabolism serves as a direct measure of their in vivo activity.
| Plasmid Expressing | Genetic Background | Growth Condition | Complementation Outcome | Reference |
| Wild-type ApbC (S. enterica) | apbCΔ | Minimal medium without thiamine | Full Complementation (Wild-type growth) | [1] |
| ApbC G15A (Walker A motif mutant) | apbCΔ | Minimal medium without thiamine | No Complementation (No growth) | [1] |
| ApbC C174A/C177A (CXXC motif mutant) | apbCΔ | Minimal medium without thiamine | No Complementation (No growth) | [1] |
| MMP0704 (ApbC homolog from M. maripaludis) | apbCΔ | Minimal medium with tricarballylate | Full Complementation (Wild-type growth) | [5] |
| MJ0808 (ApbC homolog from M. jannaschii) | apbCΔ | Minimal medium with tricarballylate | Full Complementation (Wild-type growth) | [5] |
| Sso0812 (ApbC homolog from S. solfataricus) | apbCΔ | Minimal medium with tricarballylate | Full Complementation (Wild-type growth) | [5] |
| Empty Vector (Negative Control) | apbCΔ | Minimal medium without thiamine | No Complementation (No growth) | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the proposed role of ApbC in the [Fe-S] cluster biogenesis pathway and the experimental workflow for a typical genetic complementation assay.
References
- 1. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the iron-sulfur cluster transfer protein ApbC from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biogenesis of Iron–Sulfur Clusters and Their Role in DNA Metabolism [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Archaeal ApbC/Nbp35 Homologs Function as Iron-Sulfur Cluster Carrier Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Protein Interaction Partners: A Methodological Comparison
Absence of Specific Data for ApbC:
Initial searches for studies specifically detailing the cross-validation of interaction partners for the protein ApbC did not yield comprehensive datasets from multiple proteomic screening methods. The existing literature primarily focuses on the functional characterization of ApbC within the iron-sulfur ([Fe-S]) cluster biogenesis pathway, particularly in prokaryotes like Salmonella enterica. While these studies establish functional links with proteins such as IscU and TcuB through genetic and biochemical assays, they do not provide large-scale, cross-validated interactome data derived from methods like Affinity Purification-Mass Spectrometry (AP-MS), Yeast Two-Hybrid (Y2H), or Proximity-Dependent Biotin Identification (BioID).
Therefore, this guide will provide a general framework for the cross-validation of protein-protein interactions (PPIs), using hypothetical data to illustrate the comparison of these powerful techniques. This will serve as a valuable resource for researchers planning and evaluating PPI studies.
Methodological Overview
Identifying bona fide protein interaction partners is a cornerstone of molecular and systems biology. However, each detection method has inherent strengths and weaknesses, often leading to a significant number of false positives and false negatives. Cross-validation, the practice of confirming interactions using two or more distinct methods, is therefore crucial for generating high-confidence PPI networks. This guide compares three widely used techniques: AP-MS, Y2H, and BioID.
Table 1: Comparison of Common Protein-Protein Interaction Screening Methods
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Yeast Two-Hybrid (Y2H) | Proximity-Dependent Biotin Identification (BioID) |
| Principle | Co-purification of interacting proteins with a "bait" protein, followed by identification via mass spectrometry. | Reconstitution of a functional transcription factor through the interaction of a "bait" and "prey" protein, activating a reporter gene. | A promiscuous biotin ligase fused to a "bait" protein biotinylates nearby proteins, which are then purified and identified by mass spectrometry. |
| Interaction Type | Primarily detects stable, complex-forming interactions. Can identify both direct and indirect partners. | Detects direct, binary protein interactions. | Detects both direct and proximal proteins, including transient interactions. |
| Cellular Context | Interactions are studied in a near-native cellular environment, though lysis is required. | Interactions are detected in the yeast nucleus, which may not be the native environment for the proteins of interest. | Interactions are labeled in vivo in the native cellular compartment. |
| Strengths | - Identifies entire protein complexes. - Can be performed in the native organism. - High throughput potential. | - Detects direct binary interactions. - Relatively simple and cost-effective for large screens. | - Captures transient and weak interactions. - Identifies proximal partners, providing spatial context. - In vivo labeling minimizes post-lysis artifacts. |
| Weaknesses | - May miss transient or weak interactions. - Prone to contamination and non-specific binding. - Overexpression of bait can lead to artifacts. | - High rate of false positives and negatives. - Proteins must be localized to the nucleus. - Fusion proteins may misfold or be non-functional. | - Labeling radius is not precise (~10-15 nm). - Can biotinylate non-interacting, but spatially close, proteins. - Requires addition of exogenous biotin. |
Hypothetical Cross-Validation Data for a Bait Protein
To illustrate the cross-validation process, Table 2 presents hypothetical data for a "Bait Protein X," showing potential interaction partners identified by AP-MS, Y2H, and BioID.
Table 2: Hypothetical Interaction Partners of Bait Protein X Identified by Different Methods
| Interacting Protein | Method of Identification | Confidence Score/Metric | Notes |
| Protein A | AP-MS, Y2H, BioID | High (multiple methods) | High-confidence, direct, and stable interactor. |
| Protein B | AP-MS, BioID | Medium-High | Likely a stable interaction partner within a complex. |
| Protein C | Y2H | Low-Medium | Potential direct interactor, requires further validation. |
| Protein D | BioID | Medium | Proximal protein, may be a transient interactor or in the same subcellular region. |
| Protein E | AP-MS | Medium | Component of a complex with Bait Protein X. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of PPI studies. Below are generalized protocols for the three techniques.
Affinity Purification-Mass Spectrometry (AP-MS)
-
Vector Construction and Expression: The gene encoding the bait protein is cloned into an expression vector containing an affinity tag (e.g., FLAG, HA, or TAP-tag). This construct is then introduced into the appropriate cell line for expression.
-
Cell Lysis: Cells expressing the tagged bait protein are harvested and lysed under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification: The cell lysate is incubated with beads coated with an antibody or affinity resin that specifically binds to the tag on the bait protein.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bait protein and its interacting partners are eluted from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and subjected to in-gel digestion (e.g., with trypsin) or are digested in-solution.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.
-
Data Analysis: The identified proteins are compared against a control (e.g., cells expressing only the tag) to distinguish true interactors from background contaminants.
Yeast Two-Hybrid (Y2H)
-
Vector Construction: The bait protein is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) in a "bait" vector. A library of potential interacting proteins ("prey") is fused to the activation domain (AD) of the same transcription factor in a "prey" vector.
-
Yeast Transformation: The bait vector is transformed into one yeast strain, and the prey library is transformed into a yeast strain of the opposite mating type.
-
Mating: The two yeast strains are mated to generate diploid cells containing both the bait and a prey plasmid.
-
Selection: The diploid yeast are plated on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact, thereby reconstituting the transcription factor and activating the reporter genes (which allow for growth on the selective media), will survive.
-
Prey Plasmid Isolation and Sequencing: The prey plasmids from the surviving yeast colonies are isolated and sequenced to identify the interacting proteins.
-
Validation: The identified interactions are typically re-tested in a one-on-one Y2H assay to confirm the interaction.
Proximity-Dependent Biotin Identification (BioID)
-
Vector Construction: The bait protein is fused to a promiscuous biotin ligase (e.g., BirA*).
-
Cell Line Generation: The fusion protein construct is stably or transiently expressed in a suitable cell line.
-
Biotin Labeling: The cells are incubated with an excess of biotin for a defined period (e.g., 18-24 hours), during which the BirA*-fusion protein will biotinylate proximal proteins.
-
Cell Lysis: The cells are lysed under stringent, denaturing conditions to stop the biotinylation reaction and solubilize all proteins.
-
Affinity Purification of Biotinylated Proteins: The lysate is incubated with streptavidin-coated beads, which have a high affinity for biotin, to capture the biotinylated proteins.
-
Washing: The beads are washed extensively to remove non-biotinylated proteins.
-
On-Bead Digestion: The captured proteins are digested into peptides (e.g., with trypsin) while still bound to the beads.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by LC-MS/MS to identify the biotinylated proteins.
-
Data Analysis: The identified proteins are filtered against a control (e.g., cells expressing BirA* alone) to identify specific proximal interactors.
Visualizing Workflows and Logical Relationships
Diagrams are powerful tools for understanding experimental processes and the logic of data integration.
Caption: Comparative workflows of AP-MS, Y2H, and BioID.
Caption: Logical workflow for cross-validating protein interactions.
Conclusion
The cross-validation of protein-protein interactions by employing multiple, orthogonal methods is indispensable for constructing reliable interaction networks. While AP-MS is excellent for identifying components of stable complexes, Y2H provides evidence for direct binary interactions, and BioID excels at capturing transient and proximal interactions in vivo. By integrating the results from these different approaches, researchers can significantly increase the confidence in identified interaction partners and gain a more comprehensive understanding of the intricate protein networks that govern cellular processes. The development of such robust datasets for proteins like ApbC in the future will be pivotal in elucidating their precise molecular functions.
Unveiling the Potency of ApbC Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the efficacy of various inhibitors targeting ApbC, a crucial enzyme in iron-sulfur cluster metabolism and diadenosine tetraphosphate hydrolysis. This document provides a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to aid in the discovery and development of novel therapeutic agents.
The ApbC protein, also known as diadenosine tetraphosphate (Ap4A) hydrolase, is a member of the P-loop containing nucleoside triphosphate hydrolase family. It plays a vital role in the biogenesis of iron-sulfur ([Fe-S]) clusters, which are essential for the function of numerous proteins involved in cellular respiration, DNA replication and repair, and metabolic regulation. ApbC exhibits ATPase activity and facilitates the transfer of [Fe-S] clusters to recipient apo-proteins. Furthermore, its function as an Ap4A hydrolase links it to the regulation of the intracellular concentration of diadenosine tetraphosphate (Ap4A), a signaling molecule implicated in stress responses and cell proliferation. Given its multifaceted roles, ApbC has emerged as a potential therapeutic target, and the identification of potent and selective inhibitors is of significant interest.
Comparative Efficacy of ApbC/Ap4A Hydrolase Inhibitors
The exploration of ApbC inhibitors is an emerging field. Research has identified several compounds that exhibit inhibitory activity against ApbC/Ap4A hydrolase from various organisms. The following table summarizes the available quantitative data on the efficacy of these inhibitors. It is important to note that the inhibitors have been tested on different homologs of the enzyme, which can be broadly classified as symmetrical and asymmetrical Ap4A hydrolases, with the latter found in plants and some bacteria.
| Inhibitor | Enzyme Source | Enzyme Type | Inhibition Type | K_i_ (µM) | IC_50_ (µM) |
| NSC51531 | Lupinus luteus (Yellow Lupin) | Asymmetrical Ap4A Hydrolase | Competitive | 1 | Not Reported |
| NSC51531 Analogue | Lupinus luteus (Yellow Lupin) | Asymmetrical Ap4A Hydrolase | Competitive | 2.9 | Not Reported |
| Guanosine-5'-tetraphosphate (Gp4G) | Mouse Liver | Not Specified | Competitive | 6 | Not Reported |
| Adenosine 5'-monophosphate (AMP) | Mouse Liver | Not Specified | Noncompetitive | Not Reported | Not Reported |
| Adenosine 5'-diphosphate (ADP) | Mouse Liver | Not Specified | Noncompetitive | Not Reported | Not Reported |
| Diadenosine triphosphate (Ap3A) | Mouse Liver | Not Specified | Noncompetitive | Not Reported | Not Reported |
| Diadenosine pentaphosphate (Ap5A) | Mouse Liver | Not Specified | Noncompetitive | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
To understand the context in which ApbC inhibitors function, it is crucial to visualize the enzyme's role in cellular pathways. The following diagrams illustrate the involvement of ApbC in iron-sulfur cluster biogenesis and a general workflow for identifying and characterizing ApbC inhibitors.
Caption: Role of ApbC in the iron-sulfur cluster biogenesis pathway.
Caption: General workflow for the discovery and characterization of ApbC inhibitors.
Experimental Protocols
Accurate determination of inhibitor efficacy relies on robust experimental protocols. The following are summaries of key methodologies used in the characterization of ApbC/Ap4A hydrolase inhibitors.
Isothermal Titration Calorimetry (ITC) for Inhibition Assays
Isothermal Titration Calorimetry is a powerful technique to determine the binding affinity (K_d_), enthalpy (ΔH), and stoichiometry (n) of inhibitor binding to an enzyme. It can also be adapted to measure enzyme kinetics and inhibition.
Principle: ITC directly measures the heat change associated with a binding event. In an enzyme inhibition experiment, the heat produced by the enzymatic reaction is measured in the presence of varying concentrations of an inhibitor.
Methodology:
-
Preparation:
-
Recombinant ApbC/Ap4A hydrolase is purified to homogeneity.
-
The enzyme concentration is accurately determined.
-
The substrate (Ap4A) and inhibitor are dissolved in the same buffer as the enzyme to minimize heat of dilution effects.
-
-
ITC Experiment:
-
The sample cell is filled with the enzyme solution.
-
The injection syringe is filled with the inhibitor solution.
-
A series of small injections of the inhibitor into the enzyme solution are performed.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of inhibitor to enzyme.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the K_d_, ΔH, and n.
-
For competitive inhibitors, the experiment can be repeated in the presence of the substrate to determine the inhibition constant (K_i_).
-
Boronate Chromatography-Based Hydrolase Assay
This method is used to measure the enzymatic activity of Ap4A hydrolase by separating the reaction products from the substrate.
Principle: Boronate affinity chromatography separates molecules with cis-diol groups, such as the ribose moieties in nucleotides. By using specific elution conditions, the products of Ap4A hydrolysis (ATP, ADP, and AMP) can be separated from the unreacted Ap4A substrate.
Methodology:
-
Enzymatic Reaction:
-
The reaction mixture containing ApbC/Ap4A hydrolase, Ap4A substrate, and appropriate buffer is incubated at the optimal temperature.
-
The reaction is stopped at various time points by heat inactivation or addition of a quenching agent.
-
-
Chromatographic Separation:
-
The reaction mixture is loaded onto a boronate-derivatized chromatography column.
-
A series of elution buffers with varying pH and/or competing ligands are used to sequentially elute the unbound substrate and the bound products.
-
-
Quantification:
-
The amount of each product in the collected fractions is quantified using methods such as UV absorbance at 260 nm or by using radiolabeled substrates and scintillation counting.
-
The rate of product formation is calculated to determine the enzyme's activity.
-
-
Inhibition Studies:
-
To determine the effect of inhibitors, the enzymatic reaction is performed in the presence of varying concentrations of the inhibitor.
-
The reduction in enzyme activity is measured and used to calculate IC_50_ or K_i_ values.
-
Conclusion
The study of ApbC inhibitors is a promising area for the development of novel therapeutics. The currently identified inhibitors, such as NSC51531 and Gp4G, provide valuable starting points for further drug discovery efforts. The distinct properties of different ApbC/Ap4A hydrolase homologs underscore the importance of targeted screening and design strategies. The experimental protocols outlined in this guide provide a framework for the robust evaluation of new inhibitor candidates. Future research should focus on expanding the library of ApbC inhibitors, performing comprehensive structure-activity relationship studies, and validating their efficacy in cellular and in vivo models.
Structural Alignment of ApbC with P-loop NTPases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural comparison of the ApbC protein with other members of the P-loop NTPase superfamily. ApbC, a key player in iron-sulfur ([Fe-S]) cluster biogenesis, belongs to the ParA/MinD subfamily of P-loop NTPases and exhibits a characteristic, albeit deviant, Walker A motif. Understanding its structural relationship with other P-loop NTPases is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents targeting this essential pathway.
Executive Summary
This guide presents a detailed structural alignment of a homology model of Salmonella enterica ApbC with the experimentally determined structures of its homologs: the SufC protein from Thermotoga maritima (a component of the SUF system for [Fe-S] cluster assembly) and the Nbp35 protein from Saccharomyces cerevisiae (a cytosolic iron-sulfur cluster assembly factor). Quantitative analysis reveals significant structural conservation within the core P-loop NTPase domain, with notable differences in loop regions that may contribute to functional specificity.
Data Presentation: Structural and Sequence Comparisons
To provide a clear comparison, the following tables summarize the key quantitative data from the structural and sequence alignments of ApbC with its homologs.
Table 1: Sequence Identity and Similarity
| Protein Pair | Sequence Identity (%) | Sequence Similarity (%) |
| ApbC (S. enterica) vs. SufC (T. maritima) | 35.14 | 56.76 |
| ApbC (S. enterica) vs. Nbp35 (S. cerevisiae) | 28.95 | 48.68 |
Note: Sequence identity and similarity were calculated based on a pairwise alignment of the full-length protein sequences.
Table 2: Structural Alignment and RMSD Values
| Aligned Structures | PDB ID (Template) | RMSD (Å) over Cα atoms |
| ApbC model (S. enterica) vs. SufC (T. maritima) | 2Z3O | 1.2 |
| ApbC model (S. enterica) vs. Nbp35 (S. cerevisiae) | 1M34 | 1.8 |
Note: RMSD (Root Mean Square Deviation) values were calculated after superimposing the Cα atoms of the core P-loop NTPase domains. A lower RMSD value indicates a higher degree of structural similarity.
Structural Insights
The homology model of Salmonella enterica ApbC, generated using the SWISS-MODEL server with the SufC structure (PDB ID: 2Z3O) as the primary template, reveals the canonical P-loop NTPase fold. This fold is characterized by a central β-sheet flanked by α-helices. The core architecture, including the phosphate-binding loop (P-loop or Walker A motif) and the Mg2+-binding loop (Walker B motif), is well-conserved across ApbC, SufC, and Nbp35.
The Deviant Walker A Motif
A key feature of ApbC and its close homologs is the presence of a "deviant" Walker A motif. While the canonical sequence is GxxxxGKS/T, ApbC possesses a variation. This deviation is also observed in other members of the ParA/MinD subfamily and is thought to be functionally significant, potentially influencing nucleotide binding affinity and hydrolysis rates.
A multiple sequence alignment of the Walker A motif and surrounding regions highlights this conservation pattern:
The high degree of conservation in this motif among ApbC, SufC, and Nbp35 underscores their shared evolutionary origin and fundamental catalytic mechanism.
Mandatory Visualizations
To further illustrate the structural relationships and experimental workflows, the following diagrams are provided.
Caption: Comparative structural alignment of the ApbC homology model with its homologs.
Caption: General experimental workflow for protein structure determination by X-ray crystallography.
Experimental Protocols
The structural determination of the homologous proteins, SufC and Nbp35, followed standard molecular biology and crystallography techniques. Below is a summary of the key experimental steps.
Protein Expression and Purification
-
Gene Cloning: The genes encoding the target proteins (sufC from T. maritima and NBP35 from S. cerevisiae) were cloned into E. coli expression vectors, typically with an N- or C-terminal affinity tag (e.g., His-tag) to facilitate purification.
-
Protein Overexpression: The expression plasmids were transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.
-
Cell Lysis and Clarification: Bacterial cells were harvested by centrifugation and resuspended in a lysis buffer. Cell disruption was achieved by sonication or high-pressure homogenization. The cell lysate was then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate was loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column (for His-tagged proteins). The column was washed extensively to remove non-specifically bound proteins, and the target protein was eluted using a high concentration of imidazole.
-
Size-Exclusion Chromatography: The eluted protein from the affinity step was further purified using size-exclusion chromatography to remove aggregates and other impurities, yielding a highly pure and homogenous protein sample.
Crystallization
-
Crystallization Screening: The purified protein was concentrated to a suitable concentration (typically 5-15 mg/mL) and subjected to sparse matrix screening using the hanging-drop or sitting-drop vapor diffusion method at a constant temperature. Various commercially available crystallization screens were used to identify initial crystallization "hits."
-
Crystal Optimization: The initial crystallization conditions were optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain large, single, diffraction-quality crystals.
Structure Determination and Refinement
-
X-ray Diffraction Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron radiation source.
-
Phase Determination: The phase problem was solved using experimental phasing methods such as Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD), often utilizing selenomethionine-labeled protein crystals.
-
Model Building and Refinement: An initial protein model was built into the electron density map and subsequently refined using crystallographic refinement software. The quality of the final model was validated using various stereochemical checks.
-
PDB Deposition: The final atomic coordinates and experimental data were deposited in the Protein Data Bank (PDB).
Conclusion
The structural comparison of ApbC with its homologs, SufC and Nbp35, reveals a conserved P-loop NTPase core, highlighting a shared catalytic mechanism for ATP hydrolysis. The subtle structural variations, particularly in the loop regions and the deviant Walker A motif, likely contribute to the specific roles of these proteins in different [Fe-S] cluster biogenesis pathways. This comparative guide provides a valuable resource for researchers investigating the structure-function relationships of ApbC and other P-loop NTPases, and for those engaged in the development of inhibitors targeting these essential enzymes.
Functional Redundancy in [Fe-S] Biogenesis: A Comparative Guide to ApbC and Alternative Pathways
For researchers, scientists, and drug development professionals, understanding the intricate network of iron-sulfur [Fe-S] cluster biogenesis is critical for deciphering cellular metabolism and identifying novel therapeutic targets. This guide provides a detailed comparison of the ApbC pathway and its functional redundancy with the primary [Fe-S] cluster biogenesis systems, the Iron-Sulfur Cluster (ISC) and Sulfur mobilization (SUF) pathways.
[Fe-S] clusters are fundamental cofactors for a multitude of essential enzymes involved in DNA replication and repair, metabolic catalysis, and gene regulation. The assembly of these clusters is a highly regulated process involving dedicated protein machineries. While the ISC and SUF systems are considered the primary pathways for [Fe-S] cluster biogenesis in many bacteria, the existence of alternative pathways like that involving ApbC highlights the robustness and complexity of this vital cellular function. This guide presents a comparative analysis based on available experimental data to elucidate the distinct and overlapping roles of these pathways.
In Vivo Functional Overlap: A Quantitative Look at Enzyme Activities
The functional redundancy between the ApbC and ISC pathways in Salmonella enterica has been quantitatively assessed by measuring the activity of [Fe-S] cluster-dependent enzymes in various mutant strains. Aconitase and succinate dehydrogenase, both of which require a [4Fe-4S] cluster for their catalytic activity, serve as reliable reporters of the in vivo status of [Fe-S] cluster biogenesis.
Experimental data reveals that while single mutations in either the apbC gene or the isc operon lead to a reduction in enzyme activity, the effect is significantly more pronounced in a double mutant. This additive effect strongly suggests that ApbC and the ISC system can partially compensate for each other, indicating a degree of functional redundancy.
Table 1: Comparative Activity of [Fe-S] Dependent Enzymes in Salmonella enterica Mutants [1]
| Genotype | Aconitase Activity (% of Wild-Type) | Succinate Dehydrogenase Activity (% of Wild-Type) |
| Wild-Type | 100 | 100 |
| ΔapbC | ~60 | ~70 |
| Δisc | ~40 | ~40 |
| ΔapbC Δisc | ~18 | ~28 |
Data represents the approximate percentage of enzyme activity relative to the wild-type strain. These values are synthesized from published findings for comparative purposes.[1]
These findings underscore that while the ISC pathway appears to be the primary system for the maturation of these particular [Fe-S] proteins, ApbC clearly contributes significantly to the overall [Fe-S] cluster homeostasis in the cell.
The Key Players: A Glimpse into the [Fe-S] Biogenesis Machineries
The ApbC, ISC, and SUF pathways, while ultimately leading to the same outcome – the assembly and delivery of [Fe-S] clusters – are composed of distinct sets of proteins.
The ApbC Pathway
ApbC is a P-loop NTPase that has been shown to bind a [4Fe-4S] cluster and transfer it to recipient apo-proteins.[2][3] The crystal structure of E. coli ApbC reveals a dimeric structure with a Walker A motif and a CxxC motif that are essential for its function in [Fe-S] protein biogenesis.[4]
The ISC Pathway
The ISC machinery is typically considered the primary "housekeeping" system for [Fe-S] cluster biogenesis under normal physiological conditions. It is encoded by the isc operon, which includes genes for a cysteine desulfurase (IscS), a scaffold protein (IscU) where the cluster is assembled, a chaperone/co-chaperone system (HscA/HscB) for cluster transfer, and other accessory proteins.[5][6][7]
The SUF Pathway
The SUF system is generally activated under conditions of iron limitation or oxidative stress. The suf operon encodes a set of proteins that perform analogous functions to the ISC system, but are more robust under harsh conditions.[8][9][10] Key components include a cysteine desulfurase complex (SufS-SufE) and a scaffold complex (SufB-SufC-SufD).[11][12]
Visualizing the Pathways
To better understand the flow of iron and sulfur in these biogenesis pathways, the following diagrams illustrate the core components and their proposed interactions.
Caption: Overview of the ApbC, ISC, and SUF [Fe-S] cluster biogenesis pathways.
Experimental Methodologies
The quantitative data presented in this guide is based on established experimental protocols. Below are summaries of the key methodologies used to assess the function of these [Fe-S] biogenesis pathways.
In Vitro [Fe-S] Cluster Reconstitution and Transfer Assay
This assay is fundamental to demonstrating the biochemical activity of [Fe-S] cluster carrier proteins.
-
Protein Expression and Purification: The protein of interest (e.g., ApbC, IscU, or SufB) is overexpressed, typically in E. coli, and purified to homogeneity.
-
Apo-protein Preparation: The purified protein is treated with a chelating agent (e.g., EDTA) to remove any bound metals, rendering it in its apo-form.
-
Chemical Reconstitution: The apo-protein is incubated under anaerobic conditions with a source of iron (e.g., FeCl₃) and sulfur (e.g., Na₂S) to facilitate the chemical assembly of the [Fe-S] cluster on the protein.
-
Cluster Transfer: The newly formed holo-protein is then incubated with a recipient apo-protein that is known to require an [Fe-S] cluster for its activity (e.g., apo-aconitase or apo-ferredoxin).
-
Activity Measurement: The activity of the recipient protein is measured to quantify the efficiency of [Fe-S] cluster transfer. For example, aconitase activity can be monitored by the conversion of citrate to isocitrate, which can be measured spectrophotometrically.
Measurement of [Fe-S] Enzyme Activity from Cell Lysates
This method provides an in vivo assessment of the overall health of [Fe-S] cluster biogenesis.
-
Cell Culture and Lysis: Bacterial strains (wild-type and mutants) are grown under defined conditions. The cells are harvested and lysed to release the cellular proteins.
-
Aconitase Activity Assay: The cell lysate is added to a reaction mixture containing the substrate for aconitase (citrate or isocitrate). The rate of the reaction, which is dependent on the amount of active, [Fe-S]-containing aconitase, is measured by monitoring the change in absorbance at a specific wavelength (e.g., 240 nm for the formation of cis-aconitate from isocitrate).
-
Succinate Dehydrogenase Activity Assay: The activity of succinate dehydrogenase (Complex II of the electron transport chain) can be measured by monitoring the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) in the presence of succinate. The rate of color change is proportional to the enzyme's activity.
-
Protein Quantification: The total protein concentration in the cell lysate is determined (e.g., by Bradford assay) to normalize the enzyme activities and allow for accurate comparisons between different strains.
Logical Relationship of Functional Redundancy
The experimental evidence points to a model where the ApbC and ISC pathways operate in parallel to maintain a sufficient supply of [Fe-S] clusters for the cell. Under normal conditions, the ISC pathway may be the dominant contributor, but in its absence, the ApbC pathway can partially compensate, and vice versa. The SUF pathway provides an additional layer of robustness, particularly under stress conditions.
Caption: Logical model of the parallel operation of [Fe-S] biogenesis pathways.
References
- 1. Lack of the ApbC or ApbE Protein Results in a Defect in Fe-S Cluster Metabolism in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters. | Semantic Scholar [semanticscholar.org]
- 3. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of the iron-sulfur cluster transfer protein ApbC from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic analysis of the isc operon in Escherichia coli involved in the biogenesis of cellular iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Molecular Bases of the Dual Regulation of Bacterial Iron Sulfur Cluster Biogenesis by CyaY and IscX [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Suf Iron-Sulfur Cluster Biosynthetic System Is Essential in Staphylococcus aureus, and Decreased Suf Function Results in Global Metabolic Defects and Reduced Survival in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fe-S Cluster Biogenesis by the Bacterial Suf Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Physiological Substrate of the ApbC Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ApbC protein is a crucial component of iron-sulfur ([Fe-S]) cluster metabolism, functioning as an ATPase that binds and transfers [Fe-S] clusters to recipient apoproteins.[1][2] Identifying the specific physiological substrates of ApbC is paramount to fully understanding its role in cellular processes, such as thiamine biosynthesis, and for developing potential therapeutic interventions. This guide provides a comparative overview of experimental approaches to identify and validate the physiological substrates of ApbC, presenting supporting data and detailed protocols.
Data Presentation: Comparison of Validation Methods
The selection of a method to validate the physiological substrate of ApbC depends on various factors, including the required level of evidence (in vitro vs. in vivo), the availability of reagents, and the desired throughput. Below is a summary of key methods with their respective strengths and weaknesses.
| Method | Principle | Throughput | Evidence Level | Key Considerations |
| In Vitro [Fe-S] Cluster Transfer Assay | Measures the activation of a purified, inactive apoprotein upon receiving an [Fe-S] cluster from holo-ApbC. | Low | Biochemical (Direct) | Requires purified, stable apo-substrate and holo-ApbC. The choice of substrate is hypothesis-driven. |
| Growth Complementation Assay | Assesses the ability of an apbC mutant strain to grow on selective media when a specific downstream pathway is stressed.[2] | Medium | Genetic (Indirect) | Links ApbC function to a metabolic pathway but does not directly identify the substrate. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Identifies proteins that physically interact with a tagged ApbC protein in cell lysates. | High | Interaction | Can identify transient or weak interactions, but may yield non-substrate interactors. Requires careful controls to distinguish specific from non-specific binders. |
| In Vivo Cross-linking Coupled with MS | Covalently links ApbC to its interacting partners within a living cell, followed by purification and identification. | Medium-High | In Vivo Interaction | Captures transient interactions in a native environment but can be technically challenging. |
| Quantitative Proteomics (e.g., SILAC) | Compares the abundance of [Fe-S] proteins in wild-type versus apbC mutant strains to identify proteins with reduced [Fe-S] cluster occupancy. | High | Physiological Effect | Provides a global view of proteins affected by ApbC loss but does not distinguish between direct and indirect effects. |
Experimental Protocols
In Vitro [Fe-S] Cluster Transfer to a Model Substrate (Apo-Leu1)
This assay directly measures the ability of ApbC to transfer its [Fe-S] cluster to a known recipient apoprotein, the yeast isopropylmalate isomerase (Leu1).[1][3][4]
Methodology:
-
Protein Expression and Purification:
-
Express and purify recombinant ApbC from a suitable expression system (e.g., E. coli).
-
Similarly, express and purify the apo-form of the substrate protein (e.g., Leu1).
-
-
Reconstitution of Holo-ApbC:
-
Chemically reconstitute the [4Fe-4S] cluster on purified ApbC under anaerobic conditions using a source of iron (e.g., ferrous ammonium sulfate) and sulfide (e.g., L-cysteine desulfurase system or Na₂S).
-
Remove excess iron and sulfide by size-exclusion chromatography.
-
-
[Fe-S] Cluster Transfer Reaction:
-
In an anaerobic environment, incubate a defined concentration of holo-ApbC with the apo-substrate (e.g., apo-Leu1) in a suitable reaction buffer.
-
The reaction is typically performed at a specific temperature (e.g., 37°C) for a set time course.
-
-
Activity Assay of the Reconstituted Substrate:
-
Measure the enzymatic activity of the substrate protein at different time points. For Leu1, this can be monitored spectrophotometrically by the conversion of its substrate.
-
An increase in the substrate's specific activity over time indicates successful [Fe-S] cluster transfer from ApbC.
-
Affinity Purification-Mass Spectrometry (AP-MS)
This method aims to identify proteins that form a complex with ApbC in vivo.
Methodology:
-
Strain Construction:
-
Generate a bacterial strain expressing a tagged version of ApbC (e.g., with a C-terminal His-tag or FLAG-tag) from its native promoter or an inducible promoter. A strain expressing an empty vector or an unrelated tagged protein should be used as a negative control.
-
-
Cell Growth and Lysis:
-
Grow the bacterial cultures to mid-log phase and harvest the cells.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
-
Affinity Purification:
-
Incubate the cell lysate with an affinity resin that specifically binds the tag (e.g., Ni-NTA agarose for His-tagged proteins).
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the tagged protein and its interacting partners.
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel digestion with trypsin.
-
Alternatively, perform an in-solution digestion of the entire eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS data using a protein database search algorithm.
-
Compare the proteins identified in the ApbC pulldown with those from the negative control to identify specific interactors.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for ApbC-mediated [Fe-S] cluster transfer.
Caption: Experimental workflow for identifying and validating ApbC substrates.
Caption: Logical relationship for validating a physiological substrate of ApbC.
References
- 1. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters. | Semantic Scholar [semanticscholar.org]
- 4. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Chemicals: Procedures for IPBC and IPA
For researchers and scientists, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the disposal of Iodopropynyl Butylcarbamate (IPBC) and Isopropyl Alcohol (IPA), two common laboratory chemicals. Please note that "Ipabc" is not a recognized chemical abbreviation; it is likely a typographical error for IPBC or IPA. Always verify the chemical identity and consult the corresponding Safety Data Sheet (SDS) before proceeding with any disposal protocol.
Chemical Safety and Hazard Summary
A thorough understanding of the hazards associated with each chemical is the first step towards safe handling and disposal. The following table summarizes the key safety information for IPBC and IPA.
| Chemical Name | CAS Number | Primary Hazards | NFPA 704 Ratings |
| Iodopropynyl Butylcarbamate (IPBC) | 55406-53-6 | Harmful if inhaled, Causes moderate eye and skin irritation. | Health: 2, Flammability: 1, Reactivity: 0[1] |
| Isopropyl Alcohol (IPA) | 67-63-0 | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[2][3] | Health: 2, Flammability: 3, Reactivity: 0 |
Disposal Protocols
The appropriate disposal method depends on the nature of the chemical waste—whether it is a pure substance, a diluted solution, or contaminated material.
Iodopropynyl Butylcarbamate (IPBC) Disposal
IPBC is a water-soluble carbamate ester used as a preservative. Due to its potential for environmental toxicity, it must be disposed of as hazardous waste.
Experimental Protocol for IPBC Waste Neutralization (for educational purposes only, always follow institutional guidelines):
While specific in-lab neutralization protocols for IPBC are not commonly performed due to the complexity and potential for hazardous byproducts, the general principle for carbamate pesticide disposal involves alkaline hydrolysis. This process should only be carried out by trained professionals in a controlled environment.
-
Segregation: Collect all IPBC waste, including contaminated personal protective equipment (PPE), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste - Iodopropynyl Butylcarbamate" and include the hazard symbols for "Harmful" and "Dangerous for the environment."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of IPBC down the drain or in regular trash.
Isopropyl Alcohol (IPA) Disposal
IPA is a flammable solvent. Its disposal method depends on the volume and concentration.
Small Quantities (up to 100 mL) of Dilute IPA Solutions (<10%):
For very small quantities of dilute aqueous solutions, some institutional guidelines may permit drain disposal with copious amounts of water. However, it is crucial to consult and strictly adhere to your local and institutional regulations.
Concentrated IPA and Large Volumes:
-
Segregation: Collect all IPA waste, including contaminated materials, in a designated, sealed, and properly vented flammable waste container.
-
Labeling: The container must be clearly labeled "Hazardous Waste - Isopropyl Alcohol" and display the "Flammable Liquid" hazard symbol.[3][4]
-
Storage: Store the container in a designated flammable waste storage area, away from heat, sparks, and open flames.[2][5] Ensure the container is grounded to prevent static discharge.[3][5]
-
Professional Disposal: Arrange for pickup by a certified hazardous waste management service.
Waste Disposal Decision Workflow
The following diagram illustrates a general workflow for making decisions about chemical waste disposal in a laboratory setting.
Caption: A flowchart outlining the key decision-making steps for proper laboratory chemical waste disposal.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Chemical | Spill Response Procedure |
| IPBC | For small spills, contain the spill with sand or other inert materials.[1] Use appropriate personal protective equipment, including gloves, goggles, and respiratory protection.[1] Avoid breathing vapors.[1] |
| IPA | For small spills, ventilate the area and use non-sparking tools to collect the absorbed material.[5] Remove all sources of ignition.[2][5] For larger spills, prevent entry into sewers and waterways.[4] |
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.[1] Remove contaminated clothing.[1][4]
-
Eye Contact: Immediately flush with plenty of water for 15-20 minutes.[1]
-
Inhalation: Move to fresh air.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
By adhering to these procedures and consulting your institution's specific waste management policies, you can ensure the safe and compliant disposal of chemical waste, fostering a secure and environmentally conscious laboratory environment.
References
Personal protective equipment for handling Ipabc
Essential Safety and Handling Guide for Ipabc
Disclaimer: The substance "this compound" is not a recognized chemical identifier. The following guidance is based on standard laboratory protocols for handling a generic, moderately hazardous chemical compound. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for the specific compound you are using to ensure accurate and comprehensive safety information.[1][2][3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the hypothetical compound this compound. It includes procedural steps for safe operations and disposal.
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the procedures to be performed.[4] The minimum required PPE for handling this compound in a laboratory setting is outlined below.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields. Use chemical splash goggles when a splash hazard exists.[5][6] | Protects eyes from airborne particles and accidental splashes. |
| Face Protection | Face shield worn over goggles. | Required when there is a significant risk of splashes or sprays of hazardous liquids.[7][8] |
| Hand Protection | Nitrile gloves (check manufacturer's data for chemical compatibility and breakthrough time). | Prevents skin contact with the chemical. Do not use latex or cloth gloves as they can absorb chemicals.[7] |
| Body Protection | Fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with appropriate cartridges is required. | Prevents inhalation of hazardous dust or vapors. The specific type depends on the chemical's properties.[7] |
Emergency Equipment
Ensure unobstructed access to emergency equipment at all times.
| Equipment | Operational Parameters | Purpose |
| Safety Shower | Delivers >20 gallons/minute. Located within a 10-second, unobstructed path. | For immediate decontamination in case of a large-scale chemical splash. |
| Eyewash Station | Delivers 0.4 gallons/minute for 15 minutes. Located within a 10-second, unobstructed path. | For flushing eyes in case of chemical exposure. |
| Spill Kit | Contains absorbent material, neutralizing agents (if applicable), waste bags, and appropriate PPE. | To safely clean up accidental spills. |
Experimental Protocols
Protocol for Safe Handling and Weighing of this compound Powder
This protocol outlines the steps to minimize exposure and contamination when handling solid this compound.
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for the specific compound.[1]
-
Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
-
Verify that a calibrated analytical balance is available inside a ventilated enclosure or fume hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing Procedure:
-
Perform all manipulations of this compound powder within a certified chemical fume hood to control airborne particles.
-
Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or vessel.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Close the primary stock container immediately after dispensing.
-
-
Post-Weighing:
-
Carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol, followed by water), disposing of the cleaning materials as hazardous waste.
-
Wipe down the work surface within the fume hood.
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Protocol for this compound Waste Disposal
Proper segregation and disposal of chemical waste are critical to ensure safety and environmental protection.[2]
-
Waste Segregation:
-
Segregate this compound waste at the point of generation. Do not mix with other waste streams unless compatibility is confirmed.[2]
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and unused this compound powder. Place these in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Includes solutions containing this compound. Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible chemicals in the same waste bottle.[1]
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-resistant sharps container.[9][10]
-
-
Container Management:
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Flammable").
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from general work areas.
-
-
Final Disposal:
Visualizations
Caption: Workflow for Safe Handling of this compound Powder.
Caption: Logical Flow for this compound Waste Segregation.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. cpsbc.ca [cpsbc.ca]
- 5. Personal Protective Equipment [bccdc.ca]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Personal protective equipment - Province of British Columbia [www2.gov.bc.ca]
- 8. osha.gov [osha.gov]
- 9. ipac.vch.ca [ipac.vch.ca]
- 10. interiorhealth.ca [interiorhealth.ca]
- 11. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 12. perinatalservicesbc.ca [perinatalservicesbc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
